Tetrakis(dimethylamino)titanium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3275-24-9 |
|---|---|
Molecular Formula |
C8H24N4Ti |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
dimethylazanide;titanium(4+) |
InChI |
InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChI Key |
MNWRORMXBIWXCI-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Other CAS No. |
3275-24-9 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Synonyms |
tetrakis(dimethylamido)titanium |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Tetrakis(dimethylamino)titanium (TDMAT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tetrakis(dimethylamino)titanium (TDMAT), a critical precursor in various industrial and research applications, including semiconductor manufacturing.
Introduction
This compound (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a volatile, yellow to orange liquid organometallic compound.[1] It is a key precursor for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2] Its high volatility and good thermal stability make it an ideal candidate for these applications, which are crucial in the fabrication of semiconductor devices.[1] This document details the primary synthesis route, experimental protocols, purification methods, and characterization of TDMAT.
Synthesis of this compound
The most common and industrially relevant method for synthesizing TDMAT involves the reaction of titanium tetrachloride (TiCl₄) with a lithium dimethylamide source, typically lithium dimethylamide (LiNMe₂) or by reacting dimethylamine (B145610) with an organolithium compound like n-butyllithium in situ.[2][3]
Primary Synthesis Route: Salt Metathesis Reaction
The overarching reaction is a salt metathesis, where the chloride ligands on the titanium center are exchanged for dimethylamino ligands.[2]
Overall Reaction: TiCl₄ + 4 LiNMe₂ → Ti(NMe₂)₄ + 4 LiCl[2]
This reaction is typically carried out in an inert hydrocarbon solvent under an inert atmosphere to prevent hydrolysis of the reactants and product.[3]
Alternative Synthesis Route
An alternative, though less common, synthesis route involves the reaction of titanium tetrafluoride (TiF₄) with tris(dimethylamino)silane (B81438) (Me₃SiNMe₂).[3] However, this method is generally considered less practical due to the higher cost and complexity of the starting materials.[3]
Experimental Protocols
The following protocols are based on established synthesis methods, primarily derived from patent literature which details a high-yield process.[3]
Preparation of Lithium Dimethylamide (in situ)
-
Under an inert atmosphere (e.g., argon or nitrogen), add dimethylamine and a hydrocarbon solvent (e.g., n-hexane or n-heptane) to a reaction vessel equipped with a stirrer and cooling system.[3]
-
Cool the mixture to approximately -78°C using a dry ice/acetone bath.[3]
-
Slowly add a solution of n-butyllithium in hexane (B92381) to the stirred dimethylamine solution.[3]
-
Allow the reaction to proceed for 8-12 hours at -78°C to ensure the complete formation of lithium dimethylamide.[3]
Synthesis of TDMAT
-
To the freshly prepared lithium dimethylamide solution, slowly add titanium tetrachloride while maintaining the reaction temperature below 60°C.[3] The addition is exothermic and should be controlled to prevent side reactions.
-
After the addition is complete, continue to stir the reaction mixture for approximately 24 hours under an inert atmosphere.[3]
Purification
-
The primary method for purifying TDMAT is distillation.[3]
-
The product is distilled directly from the reaction mixture, which contains precipitated lithium chloride. This simplifies the process by avoiding a filtration step.[3]
-
Collect the fraction distilling at 75-80°C under a reduced pressure of 5 mmHg.[3]
-
For applications requiring very high purity, such as in the semiconductor industry, short path distillation may be employed to separate TDMAT from less volatile impurities.
Data Presentation
Reactant and Reaction Condition Data
| Parameter | Value | Reference |
| Reactants | ||
| Dimethylamine | 90 - 126 g | [3] |
| n-Butyllithium (2.5 M in hexane) | 800 - 900 mL | [3] |
| Titanium Tetrachloride | 95 g | [3] |
| Solvent | n-hexane or n-heptane | [3] |
| Molar Ratios | ||
| Dimethylamine : n-Butyllithium | 1-2 : 1 | [3] |
| n-Butyllithium : Titanium Tetrachloride | 4-4.5 : 1 | [3] |
| Reaction Conditions | ||
| LiNMe₂ Formation Temperature | -78°C | [3] |
| LiNMe₂ Formation Time | 8 - 12 hours | [3] |
| TDMAT Formation Temperature | < 60°C | [3] |
| TDMAT Formation Time | 24 hours | [3] |
| Purification | ||
| Distillation Temperature | 75 - 80°C | [3] |
| Distillation Pressure | 5 mmHg | [3] |
| Yield | Reported as "higher yield" | [3] |
Physicochemical Properties of TDMAT
| Property | Value | Reference |
| Chemical Formula | C₈H₂₄N₄Ti | [2] |
| Molar Mass | 224.19 g/mol | [2] |
| Appearance | Yellow to orange liquid | [2] |
| Density | 0.947 g/cm³ | [2] |
| Boiling Point | 50°C @ 0.05 mmHg | [2] |
| Solubility in Water | Reacts with water | [2] |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of TDMAT.
Experimental Workflow
Caption: Experimental workflow for TDMAT synthesis.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the dimethylamino ligands and to assess the purity of the compound. The spectrum is expected to show a singlet for the methyl protons. The absence of extraneous peaks indicates a purity of >99%.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the Ti-N stretching vibrations and the various C-H vibrational modes of the methyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of TDMAT by GC-MS is challenging due to its low volatility and high reactivity. However, it can be used to identify volatile impurities.
Safety and Handling
TDMAT is a hazardous material and must be handled with appropriate safety precautions.
| Hazard | Description | Precaution |
| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. |
| Water Reactivity | Reacts violently with water, releasing flammable gases that may ignite spontaneously. | Handle and store under an inert, dry atmosphere (e.g., argon or nitrogen). |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Toxicity | Harmful if inhaled or swallowed. | Use in a well-ventilated area or a fume hood. |
Always consult the Safety Data Sheet (SDS) before handling TDMAT.
Conclusion
The synthesis of this compound via the reaction of titanium tetrachloride and lithium dimethylamide is a robust and scalable method for producing this important precursor. Careful control of reaction conditions and rigorous purification are essential to obtain high-purity TDMAT suitable for demanding applications in the semiconductor and materials science fields. Adherence to strict safety protocols is paramount when working with this reactive and hazardous compound.
References
An In-depth Technical Guide to the Chemical Properties of Tetrakis(dimethylamino)titanium (TDMAT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(dimethylamino)titanium (TDMAT), with the chemical formula C8H24N4Ti, is a volatile, metalorganic precursor pivotal in the fabrication of titanium-based thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][2] This technical guide provides a comprehensive overview of the essential chemical properties of TDMAT, including its physical characteristics, reactivity, and thermal stability. Detailed experimental protocols for its synthesis, and its application in ALD are presented. Furthermore, this document includes key reaction pathways and experimental workflows visualized through diagrams to facilitate a deeper understanding of its chemical behavior.
Core Chemical and Physical Properties
TDMAT is a yellow to orange liquid with a characteristic amine-like odor.[2][3] It is highly reactive and sensitive to moisture and air, necessitating handling under inert atmospheric conditions.[1][2] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of TDMAT
| Property | Value | References |
| Molecular Formula | C8H24N4Ti | [1][4] |
| Molecular Weight | 224.19 g/mol | [1] |
| Appearance | Yellow to orange liquid | [1][2] |
| Density | 0.947 g/mL at 25 °C | [1] |
| Melting Point | <4 °C | [2] |
| Boiling Point | 50 °C at 0.5 mmHg (0.67 mbar) | [1] |
| Vapor Pressure | 0.1 Torr at 25 °C | [5] |
| Flash Point | -4 °C (closed cup) | [6] |
| Solubility | Soluble in organic solvents (e.g., hexane, toluene); reacts with water. | [2] |
Table 2: Safety and Reactivity Data for TDMAT
| Parameter | Description | References |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H260 (In contact with water releases flammable gases which may ignite spontaneously), H314 (Causes severe skin burns and eye damage) | [1][7] |
| Air and Moisture Sensitivity | Highly sensitive; reacts with water to produce titanium dioxide and dimethylamine (B145610). Requires handling using air-free techniques. | [1][2] |
| Thermal Stability | Decomposes at elevated temperatures. Decomposition can occur as low as 140 °C, with more significant gas-phase decomposition observed above 220-280 °C. | [1][8] |
| Incompatible Materials | Water, moisture, and strong oxidizing agents. | [3] |
Synthesis of this compound
The most common laboratory-scale synthesis of TDMAT involves the reaction of titanium tetrachloride (TiCl4) with a lithium salt of dimethylamine, typically lithium dimethylamide (LiNMe2), in an inert solvent.[1][2]
Experimental Protocol: Synthesis of TDMAT
The following protocol is adapted from established synthetic procedures.[2][9] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials:
-
Titanium tetrachloride (TiCl4)
-
n-Butyllithium (2.5 M in hexanes)
-
Dimethylamine (anhydrous)
-
Anhydrous hexane
-
Reaction flask (e.g., 2L three-neck round-bottom flask) equipped with a mechanical stirrer, dropping funnel, and a condenser.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of Lithium Dimethylamide:
-
In a 2L reaction flask, dissolve 90g of dimethylamine in 200mL of anhydrous hexane.
-
Cool the solution to approximately -78 °C using a low-temperature bath.
-
While stirring, slowly add 800mL of a 2.5 M n-butyllithium solution.
-
After the addition is complete, continue stirring the reaction mixture for 10 hours at -78 °C.[9]
-
-
Reaction with Titanium Tetrachloride:
-
Slowly add 95g of titanium tetrachloride to the freshly prepared lithium dimethylamide solution.
-
During the addition, carefully monitor the temperature to ensure it does not exceed 60 °C.
-
After the addition is complete, allow the reaction mixture to stir for 24 hours under an inert atmosphere.[9]
-
-
Isolation and Purification:
-
After the reaction is complete, the precipitated lithium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude TDMAT is then purified by vacuum distillation. The fraction collected between 75-80 °C at 5 mmHg is the purified product.[9]
-
Chemical Reactivity and Decomposition
Hydrolysis
TDMAT is extremely sensitive to water. The hydrolysis reaction leads to the formation of titanium dioxide (TiO2) and dimethylamine (HNMe2).[1][2] This high reactivity is a critical consideration for its storage and handling.
Thermal Decomposition
The thermal stability of TDMAT is a crucial factor in its application in CVD and ALD. While it has good volatility, it can undergo thermal decomposition, which can be both a desired feature in CVD and a limiting factor in ALD. The decomposition mechanism is complex and can be influenced by temperature, pressure, and the reactive environment.[8] Studies have shown that TDMAT can start to decompose at temperatures as low as 140 °C.[8] Gas-phase dissociation into dimethylamine has been observed at temperatures above 280 °C.[8]
Applications in Thin Film Deposition
TDMAT is a widely used precursor for the deposition of titanium-based thin films, such as titanium nitride (TiN) and titanium dioxide (TiO2), due to its high volatility and reactivity.[1][2]
Atomic Layer Deposition (ALD) of TiO2
In ALD, TDMAT and a co-reactant (e.g., water) are introduced into the reaction chamber in sequential, self-limiting pulses to deposit a thin film one atomic layer at a time.
Experimental Protocol: ALD of TiO2 using TDMAT and Water
The following is a representative protocol for the ALD of TiO2 films. Specific parameters may vary depending on the reactor geometry and desired film properties.[1][7][10]
Apparatus:
-
ALD reactor equipped with precursor delivery lines, a reaction chamber, and a vacuum system.
-
TDMAT precursor held in a bubbler.
-
Deionized water as the oxygen source.
-
Inert purge gas (e.g., nitrogen or argon).
Procedure:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is loaded into the ALD reactor.
-
System Purge: The reactor is purged with an inert gas to remove any residual air and moisture.
-
Deposition Cycle:
-
TDMAT Pulse: A pulse of TDMAT vapor is introduced into the reactor. A typical pulse duration is 0.15 to 1.0 seconds.[1][7] The TDMAT precursor is typically held at a temperature to ensure adequate vapor pressure (e.g., 23 °C to 75 °C).[1][10]
-
Purge: The reactor is purged with an inert gas for a period of 5 to 30 seconds to remove any unreacted TDMAT and gaseous byproducts.[1][7]
-
Water Pulse: A pulse of water vapor is introduced into the reactor. A typical pulse duration is 0.10 to 0.4 seconds.[1][7]
-
Purge: The reactor is again purged with an inert gas for 20 to 85 seconds to remove unreacted water and byproducts of the surface reaction.[1][7]
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved. The deposition temperature is typically maintained in the range of 120 °C to 250 °C.[10]
Conclusion
This compound is a versatile and highly reactive precursor with significant applications in materials science, particularly in the semiconductor industry. Its chemical properties, including high volatility and reactivity with water, dictate its handling and application. A thorough understanding of its synthesis, reactivity, and behavior in deposition processes is essential for its effective and safe utilization in research and development. The provided data and protocols offer a foundational guide for professionals working with this important organometallic compound.
References
- 1. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 3. whz.de [whz.de]
- 4. strem.com [strem.com]
- 5. researchgate.net [researchgate.net]
- 6. strem.com [strem.com]
- 7. irjes.com [irjes.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103193818A - The synthetic method of this compound - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
An In-Depth Technical Guide to the Thermal Decomposition of Tetrakis(dimethylamino)titanium (TDMAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethylamino)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a volatile, metal-organic precursor predominantly used in the semiconductor industry for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The thermal stability of TDMAT is a critical parameter that dictates the process window and the quality of the deposited films. Understanding its thermal decomposition behavior is paramount for optimizing deposition processes and ensuring film purity and performance. This guide provides a comprehensive overview of the thermal decomposition of TDMAT, including quantitative data, experimental methodologies, and decomposition pathways.
Thermal Decomposition Temperature of TDMAT
The thermal decomposition of TDMAT is not characterized by a single, sharp decomposition temperature but rather by a range that is highly dependent on the experimental conditions. The onset of decomposition has been observed at temperatures as low as 130-140°C, with more significant decomposition occurring at temperatures above 220°C. The key factors influencing the decomposition temperature include the substrate material, ambient pressure, and the composition of the surrounding gas atmosphere.
Quantitative Decomposition Data
The following table summarizes the reported thermal decomposition temperatures of TDMAT under various experimental conditions.
| Onset Decomposition Temperature (°C) | Analytical Method | Substrate/Environment | Pressure | Key Observations | Reference |
| ~130 | Thermogravimetric Analysis (TGA) | Inert | Atmospheric | Initial weight loss observed. | |
| >140 | Atomic Layer Deposition (ALD) | Not specified | Not specified | Non-negligible thermal decomposition component observed during ALD. | |
| >220 | Atomic Layer Deposition (ALD) | Silicon | Not specified | Gas-phase unimolecular decomposition becomes significant. | |
| >280 | Gas Phase Analysis | Gas Phase | Not specified | Dissociation into dimethylamine (B145610) observed. | |
| 60 - 260 | In-situ FT-IR | Gas Phase | Not specified | Gradual weakening of the Ti-N peak, indicating decomposition. |
Experimental Protocols
Accurate determination of the thermal decomposition of TDMAT requires careful experimental design, particularly due to its air-sensitive nature. All handling and sample preparation should be performed in an inert atmosphere, such as a glovebox.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which TDMAT begins to decompose by measuring its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Inside a nitrogen-filled glovebox, a small amount of liquid TDMAT (typically 5-10 mg) is loaded into a hermetically sealed aluminum or ceramic crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to eliminate any residual oxygen and moisture.
-
Experimental Run: A baseline is first run with an empty crucible to account for any instrumental drift. The sample crucible is then placed in the TGA furnace.
-
Heating Program: The sample is heated at a constant rate, typically 10-20 °C/min, from ambient temperature to a final temperature well above the expected decomposition point (e.g., 500 °C).
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which a significant deviation from the baseline mass is observed. For more detailed analysis of the evolved gases, a TGA instrument coupled with a mass spectrometer (TGA-MS) can be used.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of TDMAT, providing information on the energetics of the process.
Methodology:
-
Sample Preparation: Similar to TGA, the sample is prepared in a glovebox. A small, accurately weighed amount of TDMAT is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Experimental Run: A baseline is established by running the empty sample and reference pans through the desired temperature program.
-
Heating Program: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram indicate thermal events such as decomposition.
Thermal Decomposition Pathway
The thermal decomposition of TDMAT is a complex process that can proceed through several pathways, influenced by temperature and the presence of reactive surfaces. The primary decomposition mechanism is believed to be β-hydride elimination.
A simplified representation of the initial decomposition step is as follows:
Caption: Proposed β-hydride elimination pathway for TDMAT decomposition.
This initial step involves the transfer of a hydrogen atom from a methyl group to the titanium center, leading to the formation of a titanium hydride intermediate and methyleneimine. The titanium hydride intermediate is unstable and undergoes further reactions, ultimately leading to the formation of titanium nitride and dimethylamine as the major volatile byproduct.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the thermal decomposition of an air-sensitive precursor like TDMAT.
Caption: Workflow for studying the thermal decomposition of TDMAT.
Conclusion
The thermal decomposition of this compound is a complex process that is highly sensitive to experimental conditions. A thorough understanding of its decomposition temperature range, the methodologies for its characterization, and the underlying reaction pathways is essential for the successful application of TDMAT in the fabrication of high-quality titanium-based thin films. This guide provides a foundational understanding for researchers and professionals working with this important precursor.
An In-depth Technical Guide to the Material Safety Data Sheet for Tetrakis(dimethylamino)titanium (TDMAT)
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Tetrakis(dimethylamino)titanium (TDMAT), a precursor widely used in the semiconductor, optoelectronics, and precision coating industries.[1] The information is intended for researchers, scientists, and professionals in drug development and materials science who handle this chemical.
Chemical Identification and Physical Properties
This compound, with the chemical formula C₈H₂₄N₄Ti, is a metalorganic compound primarily used for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create high-purity titanium thin films or titanium dioxide layers.[1][2] It is a yellow to orange liquid with a strong ammoniacal or fishy odor.[1][3]
Table 1: Physical and Chemical Properties of TDMAT
| Property | Value |
| CAS Number | 3275-24-9[4][5][6][7] |
| Molecular Formula | C₈H₂₄N₄Ti[8][9][10][11] |
| Molecular Weight | 224.17 g/mol [10][12] |
| Appearance | Yellow to orange liquid[1][5][7][11] |
| Density | 0.947 g/mL at 25 °C[1][13] |
| Melting Point | < 4 °C[1] |
| Boiling Point | 50 °C at 0.5 mm Hg[1][13] |
| Flash Point | -3 °C (26.6 °F) to <= 8 °C (<= 46 °F)[3][5] |
| Solubility | Soluble in organic solvents like hexane (B92381) and toluene; reacts violently with water.[1] |
| Vapor Pressure | 0.11 mmHg at 25 °C[3] |
Hazard Identification and Classification
TDMAT is a hazardous chemical that poses multiple risks. It is classified as a highly flammable liquid and vapor that, in contact with water, releases flammable gases which may ignite spontaneously.[4][10][14] It is also corrosive, causing severe skin burns and serious eye damage.[4][5][8][10] Inhalation, ingestion, or skin contact can be harmful or toxic.[4]
Table 2: GHS Hazard Statements
| Code | Statement |
| H225 | Highly flammable liquid and vapor[4][10] |
| H260 | In contact with water releases flammable gases, which may ignite spontaneously[4][10] |
| H301/H302 | Toxic or Harmful if swallowed[3][4] |
| H311 | Toxic in contact with skin[4] |
| H314 | Causes severe skin burns and eye damage[4][10][14] |
| H318 | Causes serious eye damage[4] |
| H331/H332 | Toxic or Harmful if inhaled[3][4] |
| H335 | May cause respiratory irritation[8] |
Table 3: NFPA 704 and HMIS Ratings
| Rating System | Health | Flammability | Instability/Reactivity | Special |
| NFPA 704 | 3 | 3 | 2 | W |
| HMIS | 3 | 3 | 2 |
Special Hazard "W" indicates unusual reactivity with water.[4]
Experimental Protocols: Safe Handling and Storage
Due to its high reactivity and hazardous nature, strict protocols must be followed when handling and storing TDMAT.
-
Inert Atmosphere: Always handle TDMAT under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[9][15]
-
Ventilation: Use only in a chemical fume hood or with adequate general or local explosion-proof ventilation.[5][9]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5][6][15]
-
Grounding: Ground and bond containers and receiving equipment when transferring material to prevent static electricity discharge.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, impervious gloves (neoprene or nitrile rubber), and flame-retardant antistatic protective clothing.[5][8] Do not wear contact lenses.[8]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing. Do not breathe vapors or mist.[5][6]
-
Location: Store in a cool, dry, well-ventilated, flammables-area away from heat and direct sunlight.[5][9]
-
Conditions: Keep containers tightly sealed under an inert gas like nitrogen.[5][9] Protect from moisture as it reacts violently with water.[9][16]
-
Incompatibilities: Store away from incompatible materials such as water, strong oxidizing agents, acids, alcohols, and protic solvents.[5][16]
Emergency Procedures and First Aid
Immediate action is critical in case of exposure or accidental release.
-
Evacuate: Evacuate unnecessary personnel from the area.[8]
-
Isolate: Isolate the spill area and deny entry.[5]
-
Ventilate: Ensure adequate ventilation.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition.[5][9]
-
Containment: Absorb the spill with inert, dry material such as sand, vermiculite, or diatomite.[4][9] DO NOT USE WATER. [4][5]
-
Cleanup: Use spark-proof tools to collect the absorbed material into a suitable, tightly closed container for disposal.[5]
-
General Advice: Remove the victim from the dangerous area and seek immediate medical attention. Show the safety data sheet to the attending physician.[10][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the patient warm and seek immediate medical help.[4][9]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the skin thoroughly with plenty of water and soap for at least 15 minutes.[4][5] Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[4] Get immediate medical aid.[5]
-
Ingestion: Do NOT induce vomiting.[4][5] If the victim is conscious, rinse their mouth with water and have them drink copious amounts of water.[4] Never give anything by mouth to an unconscious person.[5] Call for immediate medical help.[4]
Reactivity and Decomposition
Understanding the chemical reactivity of TDMAT is crucial for preventing hazardous situations.
-
Reactivity with Water: TDMAT reacts violently and potentially explosively with water, moisture, or steam, releasing flammable and toxic gases like dimethylamine.[5][16] The ultimate products of hydrolysis are titanium dioxide and dimethylamine.[2]
-
Chemical Stability: The material is stable when stored under a dry, inert atmosphere and away from heat.[12] It is sensitive to air and moisture.[1][5]
-
Incompatible Materials: Avoid contact with water, air, strong oxidizing agents, acids, alcohols, protic solvents, halogens, aldehydes, and ketones.[5][16]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides, and titanium oxides.[5][9][16]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, sand, carbon dioxide, or alcohol-resistant foam.[4][8][15] DO NOT USE WATER or water with a full jet, as it will exacerbate the situation.[4][5]
-
Specific Hazards: TDMAT is a highly flammable liquid and vapor.[5][8] Vapors are heavier than air and may travel to an ignition source and flash back.[5] Containers may explode when heated.[5] The reaction with water releases flammable gases.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Toxicological Information
-
Routes of Exposure: Inhalation, ingestion, skin, and eye contact.
-
Acute Effects:
-
Inhalation: Harmful or toxic if inhaled.[4] Causes chemical burns to the respiratory tract and may cause irritation, dizziness, or suffocation.[5][8]
-
Skin: Toxic in contact with skin.[4] Causes severe skin burns.[5][8]
-
Ingestion: Toxic or harmful if swallowed.[4] Causes burns to the gastrointestinal tract.[5]
-
-
Chronic Effects: Prolonged or repeated exposure may cause effects similar to acute exposure, including dermatitis.[5][16]
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10]
References
- 1. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]
- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 3. msdsdigital.com [msdsdigital.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. strem.com [strem.com]
- 8. gelest.com [gelest.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. umass.edu [umass.edu]
- 11. strem.com [strem.com]
- 12. ereztech.com [ereztech.com]
- 13. 3275-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. lamp.umd.edu [lamp.umd.edu]
- 17. chemicalbook.com [chemicalbook.com]
handling and storage procedures for TDMAT
An In-depth Technical Guide to the Handling and Storage of Tetrakis(dimethylamido)titanium (TDMAT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of Tetrakis(dimethylamido)titanium (TDMAT). TDMAT is a highly reactive organometallic compound, widely utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for creating titanium nitride (TiN) and titanium dioxide (TiO₂) thin films.[1][2] Its utility in advanced material science, including applications relevant to drug delivery systems and medical device coatings, necessitates stringent safety protocols. Due to its pyrophoric and water-reactive nature, adherence to proper handling techniques is critical to ensure personnel safety and experimental integrity.[3]
Chemical and Physical Properties
TDMAT (CAS-No: 3275-24-9) is a yellow liquid or crystalline powder with a molecular formula of C₈H₂₄N₄Ti.[1][4] It is a monomeric and volatile compound, making it suitable for vapor deposition techniques.[2] Its reactivity stems from the titanium-nitrogen bonds, which are susceptible to hydrolysis. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of TDMAT
| Property | Value | Source(s) |
| Molecular Weight | 224.17 - 224.21 g/mol | [4][5] |
| Appearance | Yellow liquid or pale to dark yellow crystalline powder | [1][2][6] |
| Density | 0.947 - 0.96 g/cm³ (at 20 °C) | [2][4][6] |
| Boiling Point | 50 °C at 0.05 mmHg | [2] |
| Melting Point | 60 - 65 °C | [1] |
| Flash Point | -30 °C (-22 °F) - closed cup | [4][7] |
| Vapor Pressure | No information available | [4] |
| Solubility | Reacts violently with water. Soluble in organic solvents (e.g., toluene, diethyl ether). | [1][2] |
Storage and Stability
Proper storage of TDMAT is paramount to maintain its chemical integrity and prevent hazardous situations. The compound is air and moisture-sensitive and can decompose over time or with improper storage.[2][8]
Table 2: Recommended Storage Conditions for TDMAT
| Parameter | Recommendation | Source(s) |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon recommended, with <5 ppm moisture and oxygen). | [4][5][9] |
| Temperature | Store in a cool, dry place. Refrigeration at 2 - 8 °C is recommended. Maintain storage temperature below 50°C. | [5][8][10] |
| Container | Keep in the original, tightly closed container. Stainless steel containers are preferred. Store locked up. | [5][8][9][10] |
| Location | Store in a well-ventilated, flammables-area, away from heat, sparks, open flames, and direct sunlight. | [5][8][9] |
| Incompatibilities | Store away from water, moisture, strong oxidizing agents, acids, alcohols, and compounds containing active hydrogen. | [4][5][8][11] |
| Stability | Thermal decomposition can occur at temperatures as low as 140°C. | [12] |
Safe Handling and Personal Protective Equipment (PPE)
TDMAT is a hazardous material classified as highly flammable, water-reactive, and corrosive.[6][10] It can cause severe skin burns, serious eye damage, and is toxic if inhaled or swallowed.[6] All handling must be performed with rigorous safety measures.
Engineering Controls
-
Work Area : All manipulations of TDMAT must be conducted in a certified chemical fume hood, an efficient glove box, or a glove bag under an inert atmosphere.[8][13]
-
Ventilation : Use adequate general or local explosion-proof ventilation.[8]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[8][11]
-
Ignition Sources : Eliminate all ignition sources. Use only non-sparking tools and explosion-proof electrical equipment. All equipment must be properly grounded and bonded to prevent static discharge.[4][5][10]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and exposure.
Table 3: Personal Protective Equipment (PPE) for Handling TDMAT
| Body Part | Recommended PPE | Rationale and Source(s) |
| Eye/Face | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions.[8][13][14] |
| Skin/Body | Flame-retardant lab coat (e.g., Nomex). Avoid synthetic materials like polyester. | Provides a barrier against spills and fire.[9][13][14] |
| Hands | Double gloving: Nitrile gloves underneath neoprene or butyl rubber gloves. | Protects against chemical burns and degradation of a single glove layer.[11][13][15] |
| Respiratory | If ventilation is inadequate or in case of a spill, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter (e.g., ABEK type) is required. | Protects against inhalation of toxic vapors.[1][8][9] |
Key Experimental Protocol: TDMAT in Atomic Layer Deposition (ALD)
This section outlines a generalized protocol for using TDMAT as a precursor for depositing TiO₂ thin films, a common application. The process relies on sequential, self-limiting surface reactions.[16]
Methodology
-
System Preparation :
-
Ensure the ALD reactor, gas lines, and substrate are clean and dry. Glassware should be oven-dried.[13]
-
Load the substrate into the ALD chamber.
-
Purge the entire system, including precursor lines, thoroughly with a high-purity inert gas (e.g., Ar or N₂) to remove residual air and moisture.
-
-
Precursor Handling and Delivery :
-
Connect the TDMAT container (bubbler) to the ALD system under an inert atmosphere.
-
Gently heat the TDMAT bubbler to increase its vapor pressure for efficient delivery. A typical temperature is between 50°C and 70°C.[17]
-
Use a carrier gas (e.g., Ar) flowing through the bubbler to transport the TDMAT vapor to the reaction chamber.
-
-
Deposition Cycle :
-
The ALD process consists of repeated cycles. A single cycle for TiO₂ deposition using TDMAT and water is as follows: a. TDMAT Pulse : Inject TDMAT vapor into the chamber for a set time (e.g., 2.5 seconds) to allow a monolayer to chemisorb onto the substrate surface.[15] b. Inert Gas Purge : Purge the chamber with inert gas (e.g., 5 seconds) to remove unreacted TDMAT and byproducts.[15] c. Co-reactant (Water) Pulse : Introduce the co-reactant, H₂O vapor, into the chamber (e.g., 0.15 seconds). The water reacts with the surface-bound TDMAT precursor to form TiO₂ and dimethylamine (B145610) byproduct.[2][15] d. Inert Gas Purge : Purge the chamber again with inert gas (e.g., 13 seconds) to remove byproducts and any excess water vapor.[15]
-
Repeat this cycle until the desired film thickness is achieved. The growth rate is typically around 0.052 - 0.08 nm/cycle.[16][18]
-
-
Post-Deposition :
-
After the final cycle, cool the substrate under a continuous inert gas flow.
-
Vent the chamber and remove the coated substrate.
-
The hydrolysis reaction of TDMAT is the fundamental chemical transformation in this process.
Caption: Hydrolysis reaction of TDMAT with water.
Below is a diagram illustrating the typical workflow for an ALD experiment using TDMAT.
Caption: General experimental workflow for ALD using TDMAT.
Spill, Emergency, and Disposal Procedures
A clear and practiced emergency plan is crucial.
Spill Response
-
Evacuate : Immediately evacuate all personnel from the spill area.[19]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Cover drains and contain the spill using liquid-absorbent, non-combustible material such as dry sand, Chemizorb®, or powdered lime.[9][10] Do NOT use water or combustible materials like paper towels.[9]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in a suitable, sealable container for disposal.[4][9]
Fire Response
-
Extinguishing Media : In case of fire, use dry sand, dry chemical powder, or alcohol-resistant foam.[4][9]
-
CRITICAL : DO NOT USE WATER . TDMAT reacts violently with water, releasing flammable gases that may ignite spontaneously.[4][5][9]
Waste Disposal
-
Containerization : Dispose of TDMAT waste and contaminated materials in approved, properly labeled waste disposal containers.[9]
-
Regulations : All disposal must be conducted in accordance with local, state, and federal regulations.[5]
-
Deactivation : Empty containers retain hazardous residue. They should be triple-rinsed with an inert, unreactive solvent in a safe, controlled environment (fume hood) before being opened to the atmosphere and disposed of.
The following flowchart outlines the logical steps for safe handling and emergency response.
Caption: Safe handling and emergency logic flowchart for TDMAT.
References
- 1. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 3. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. ereztech.com [ereztech.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Tetrakis(dimethylamido)titanium(IV) TDMAT [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. msdsdigital.com [msdsdigital.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. cmu.edu [cmu.edu]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lamp.umd.edu [lamp.umd.edu]
A Technical Guide to High-Purity Tetrakis(dimethylamido)titanium (TDMAT) for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Tetrakis(dimethylamido)titanium (TDMAT), a critical precursor in various advanced technological applications, including semiconductor manufacturing and emerging biomedical fields. This document outlines commercial suppliers, purity specifications, analytical methodologies for quality control, and explores its applications in drug delivery and medical device coatings.
Commercial Suppliers and Purity Specifications
High-purity TDMAT is available from several reputable chemical suppliers. The purity grades and available specifications vary, catering to different application requirements, from research and development to industrial-scale production. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name/Grade | Purity Specification | Analytical Method(s) |
| Entegris | UltraPur™ TDMAT | 99.9999% (metals basis) | ICP-MS, NMR |
| Sigma-Aldrich | TDMAT, 99.999% trace metals basis | Assay: 99.999% (trace metals analysis) | Trace Metals Analysis |
| Strem Chemicals | TDMAT (99.99%-Ti) PURATREM | 99% | Not specified |
| American Elements | Tetrakis(dimethylamido)titanium(IV) | Offers various grades including high purity and ultra-high purity | ASTM testing standards |
| Wolfa | High Purity Tetrakis (Dimethylamino) Titanium | >99.9% | Not specified |
Table 1: Comparison of Commercial High-Purity TDMAT Suppliers. This table summarizes the advertised purity levels and analytical methods for TDMAT from various commercial suppliers.
For applications demanding the utmost purity, such as in semiconductor manufacturing and certain sensitive biomedical applications, a detailed trace metal analysis is crucial. Entegris provides a comprehensive certificate of analysis for its UltraPur™ TDMAT, with specified maximum concentrations for a wide range of metallic impurities.
| Element | Specification (ppb) | Element | Specification (ppb) |
| Aluminum (Al) | 25 | Lithium (Li) | 7.5 |
| Antimony (Sb) | 5 | Magnesium (Mg) | 10 |
| Arsenic (As) | 5 | Manganese (Mn) | 5 |
| Barium (Ba) | 10 | Nickel (Ni) | 10 |
| Beryllium (Be) | 5 | Potassium (K) | 5 |
| Bismuth (Bi) | 10 | Sodium (Na) | 25 |
| Cadmium (Cd) | 5 | Strontium (Sr) | 12.5 |
| Calcium (Ca) | 25 | Tin (Sn) | 5 |
| Chromium (Cr) | 5 | Vanadium (V) | 5 |
| Cobalt (Co) | 5 | Zinc (Zn) | 25 |
| Copper (Cu) | 12.5 | Zirconium (Zr) | 5 |
| Iron (Fe) | 10 |
Table 2: Trace Metal Specifications for Entegris UltraPur™ TDMAT.[1] This table details the maximum allowable concentrations of various metallic impurities in parts per billion (ppb). The analysis is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Experimental Protocols for Quality Assurance
Ensuring the purity of TDMAT is paramount for the consistency and success of experimental and manufacturing processes. The following sections outline the methodologies for key analytical techniques used in the quality control of high-purity TDMAT.
Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to determine the concentration of trace metals in a sample. Due to the reactive nature of TDMAT, direct analysis is not feasible. Therefore, a sample preparation step involving controlled hydrolysis or acid digestion is necessary.
Sample Preparation (Hydrolysis Method):
-
In a controlled inert atmosphere (glovebox), carefully weigh a precise amount of TDMAT into a clean, inert vessel.
-
Slowly and cautiously add the TDMAT sample to a volume of deionized water or a dilute acid solution (e.g., 2% nitric acid) in a fume hood. The reaction is exothermic and will produce dimethylamine (B145610) gas.
-
Allow the hydrolysis reaction to complete, resulting in the formation of titanium dioxide (TiO₂) precipitate and a solution containing the metallic impurities.
-
Acidify the solution with high-purity nitric acid to dissolve the TiO₂ and ensure all metal ions are in solution.
-
Dilute the sample to a known volume with deionized water to achieve a concentration suitable for ICP-MS analysis.
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using certified multi-element standards.
-
Prepare a series of calibration standards and a blank solution.
-
Introduce the prepared sample solution into the ICP-MS. The sample is nebulized and introduced into an argon plasma, which ionizes the atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the abundance of each ion, which is then converted to concentration based on the calibration curve.
Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile and semi-volatile organic impurities that may be present in TDMAT, often from the synthesis process. Similar to ICP-MS, direct injection of TDMAT is not advisable due to its low volatility and reactivity. A hydrolysis and extraction method is typically used.[2]
Sample Preparation and Extraction:
-
Hydrolyze a known amount of TDMAT in deionized water in a sealed vial, as described for ICP-MS sample preparation.[2]
-
After hydrolysis, extract the aqueous solution with a high-purity organic solvent such as hexane (B92381) or toluene (B28343) to separate any organic impurities.
-
Carefully collect the organic layer for GC-MS analysis.
GC-MS Analysis:
-
Inject a small volume of the organic extract into the GC.
-
The sample is vaporized and carried by an inert gas through a chromatographic column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
The identity of the impurities can be determined by comparing their mass spectra to a library of known compounds. Quantification can be achieved by using appropriate internal or external standards.
Applications in Drug Development and Biomedical Research
While TDMAT is predominantly known for its use in the semiconductor industry for depositing titanium nitride (TiN) and titanium dioxide (TiO₂) thin films, its application as a precursor for creating biocompatible materials is of growing interest to the drug development and medical device community.
Biocompatible Coatings for Medical Devices
TDMAT is a key precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes to create thin, uniform, and conformal coatings of TiO₂ on medical implants and devices.[3][4][5][6] These coatings can enhance the biocompatibility of materials like metals and polymers, reducing the risk of adverse reactions from the body.[3][4][5][6] The high purity of the TDMAT precursor is critical in these applications to prevent the incorporation of cytotoxic impurities into the coating.
References
- 1. Synthesis of Titanium Dioxide Nanoparticles (TiO2) and Application for Reduction of Bacterial Growth [jns.kashanu.ac.ir]
- 2. EP1510596A2 - Purification, analysis and deposition of titanium amides - Google Patents [patents.google.com]
- 3. Creating biocompatible coatings for medical devices [ep-coatings.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatible Coatings: Advancements in Medical Implants and Devices [sputtertargets.net]
An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrakis(dimethylamino)titanium (TDMAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethylamino)titanium, commonly abbreviated as TDMAT, is a prominent organometallic precursor with the chemical formula Ti[N(CH₃)₂]₄.[1] This volatile, yellow liquid is a key component in advanced materials science, particularly in the semiconductor industry for the deposition of high-quality titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2][3][4][5][6] Its utility stems from its high reactivity, good thermal stability, and the ability to produce chlorine-free films. This guide provides a comprehensive overview of the molecular structure, bonding, and key experimental characterization of TDMAT.
Molecular Structure and Bonding
The central titanium atom in TDMAT is in the +4 oxidation state and is coordinated to four dimethylamino ligands. The molecule adopts a distorted tetrahedral geometry around the titanium center, with the nitrogen atoms of the four dimethylamino groups occupying the vertices of the tetrahedron.[1] The overall molecular structure and bonding are influenced by the interplay of steric hindrance between the bulky dimethylamino groups and electronic effects, including π-bonding between the nitrogen lone pairs and the empty d-orbitals of the titanium atom.
Structural Parameters
Precise experimental determination of the gas-phase molecular structure of TDMAT through techniques like gas-phase electron diffraction (GED) or single-crystal X-ray diffraction has not been extensively reported in publicly available literature. However, computational studies and data from related titanium amide complexes provide valuable insights into its structural parameters.
| Parameter | Value (Calculated/Estimated) | Method |
| Bond Lengths | ||
| Ti-N | ~1.90 - 1.95 Å | DFT Calculations |
| N-C | ~1.45 - 1.47 Å | DFT Calculations |
| C-H | ~1.09 - 1.10 Å | DFT Calculations |
| Bond Angles | ||
| N-Ti-N | ~109.5° (ideal tetrahedral) | Assumed Geometry |
| Ti-N-C | Not available | |
| C-N-C | Not available |
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization and purity assessment of TDMAT. The vibrational and nuclear magnetic resonance spectra provide a fingerprint of the molecule and offer insights into its bonding and dynamic behavior.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of TDMAT is characterized by modes associated with the Ti-N skeleton and the internal vibrations of the dimethylamino ligands. The key vibrational bands and their assignments are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2961, 2942, 2916, 2864, 2851, 2824, 2777 | C-H stretching modes | [7] |
| 1457, 1424 | CH₃ deformation modes | [7] |
| 1250, 1152, 1127 | CH₃ rock modes | [7] |
| 1057 | CN₂ asymmetric stretch | [7] |
| 946 | CN₂ symmetric stretch | [7] |
| 592 | Ti-N stretch | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of TDMAT. Due to the diamagnetic nature of the Ti(IV) center, sharp NMR signals are expected.
| Nucleus | Chemical Shift (ppm) | Solvent | Multiplicity | Assignment |
| ¹H | ~3.1 | C₆D₆ | Singlet | N(CH₃)₂ |
| ¹³C | ~44.0 | C₆D₆ | Quartet | N(CH₃)₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound (TDMAT)
The most common laboratory synthesis of TDMAT involves the reaction of titanium tetrachloride (TiCl₄) with a lithium salt of dimethylamine (B145610), typically lithium dimethylamide (LiNMe₂).[1] The reaction is performed under an inert atmosphere due to the high sensitivity of the reactants and product to air and moisture.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dimethylamine (HNMe₂)
-
Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or heptane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Reaction flask, dropping funnel, and distillation apparatus
Procedure:
-
Under an inert atmosphere, a solution of dimethylamine in a hydrocarbon solvent is cooled to -78 °C in a reaction flask.
-
A stoichiometric amount of n-butyllithium solution is added dropwise to the dimethylamine solution while maintaining the low temperature. This reaction forms lithium dimethylamide. The molar ratio of dimethylamine to n-butyllithium is typically between 1:1 and 2:1.
-
After the addition is complete, the mixture is stirred for 8-12 hours at -78 °C.
-
A solution of titanium tetrachloride in a hydrocarbon solvent is then added dropwise to the lithium dimethylamide slurry at -78 °C. The molar ratio of the organolithium compound to titanium tetrachloride is typically between 4:1 and 4.5:1.
-
The reaction mixture is stirred for another 8-12 hours at -78 °C.
-
The reaction is allowed to warm to room temperature.
-
The final product, this compound, is isolated by vacuum distillation. The fraction collected at 75-80 °C under a pressure of 5 mmHg is the purified product.[8]
Experimental Workflow for Synthesis
Characterization by Gas-Phase Infrared Spectroscopy
Instrument:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Heated gas cell with appropriate windows (e.g., KBr or ZnSe)
-
Vacuum line and pressure measurement gauges
-
Temperature controller
Procedure:
-
The gas cell is evacuated to a low pressure (e.g., < 0.1 Pa) and a background spectrum is recorded.
-
A small amount of TDMAT is introduced into the heated gas cell from a sample reservoir. The temperature of the cell is controlled to ensure a sufficient vapor pressure of the analyte.
-
The infrared spectrum of the gaseous TDMAT is recorded.
-
The absorbance spectrum is obtained by taking the base-10 logarithm of the ratio of the background spectrum to the sample spectrum.
-
The obtained spectrum is then analyzed to identify the characteristic vibrational frequencies.[7]
Applications in Thin Film Deposition
TDMAT is a cornerstone precursor for the deposition of titanium-containing thin films, which are critical in microelectronics for applications such as diffusion barriers and gate dielectrics.
Chemical Vapor Deposition (CVD) of Titanium Nitride (TiN)
In the CVD of TiN, TDMAT is thermally decomposed on a heated substrate. The process can be performed with or without a co-reactant such as ammonia (B1221849) (NH₃). The use of ammonia helps to reduce carbon incorporation in the deposited film, leading to lower resistivity.
Typical CVD Process Parameters:
-
Precursor: TDMAT
-
Co-reactant: Ammonia (NH₃) (optional)
-
Substrate Temperature: 200 - 400 °C
-
Pressure: 10⁻⁴ to 10⁻³ Torr
Atomic Layer Deposition (ALD) of Titanium Dioxide (TiO₂)
ALD is a surface-controlled layer-by-layer process that allows for the deposition of conformal thin films with atomic-level precision. For TiO₂ deposition, TDMAT and an oxygen source, such as water (H₂O) or ozone (O₃), are pulsed sequentially into the reactor.[2][3][4][5][6]
Typical ALD Cycle for TiO₂:
-
TDMAT pulse: Gaseous TDMAT is introduced into the reactor and chemisorbs onto the substrate surface.
-
Purge: The reactor is purged with an inert gas to remove any unreacted TDMAT and byproducts.
-
Oxidizer pulse: An oxygen source (e.g., H₂O vapor) is pulsed into the reactor, reacting with the surface-adsorbed TDMAT species to form a layer of TiO₂.
-
Purge: The reactor is purged again to remove the reaction byproducts and any unreacted oxidizer.
This cycle is repeated to grow the film to the desired thickness.
Conclusion
This compound is a vital precursor in modern materials chemistry, enabling the fabrication of high-performance titanium-based thin films. A thorough understanding of its molecular structure, bonding, and reactivity is essential for optimizing deposition processes and developing new applications. This guide has provided a detailed overview of the key structural and spectroscopic features of TDMAT, along with fundamental experimental protocols for its synthesis and characterization. Further research, particularly experimental determination of its precise gas-phase structure, will continue to refine our understanding of this important organometallic compound.
References
- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scribd.com [scribd.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. CN103193818A - The synthetic method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of Tetrakis(dimethylamido)titanium (TDMAT) with Water and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrakis(dimethylamido)titanium (TDMAT), a prominent organometallic precursor, is integral to advanced material synthesis, particularly in the fabrication of titanium-based thin films through Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its high reactivity, especially towards protic solvents like water, is a double-edged sword: enabling low-temperature deposition processes while demanding stringent handling protocols to prevent uncontrolled reactions. This guide provides a comprehensive technical overview of TDMAT's reactivity profile with water and a range of other common organic solvents. It consolidates quantitative kinetic and thermodynamic data, details experimental methodologies for studying these reactions, and presents reaction pathways and workflows through explanatory diagrams. This document is intended to serve as a critical resource for researchers and professionals working with TDMAT, facilitating a deeper understanding of its chemical behavior and enabling safer, more controlled application in various fields.
Introduction
TDMAT, with the chemical formula Ti[N(CH₃)₂]₄, is a yellow liquid characterized by its monomeric nature and volatility. Its reactivity is dominated by the susceptibility of the titanium-nitrogen bonds to nucleophilic attack. This high reactivity is the cornerstone of its utility in forming titanium dioxide (TiO₂) and titanium nitride (TiN) thin films. However, this same reactivity necessitates handling in inert, moisture-free environments to prevent premature decomposition and the formation of undesired byproducts. This guide will systematically explore the reaction of TDMAT with water, alcohols, and other organic solvents, providing a detailed look into the reaction mechanisms, kinetics, and byproducts.
Reactivity with Protic Solvents
Protic solvents, characterized by the presence of a hydrogen atom bound to an electronegative atom (e.g., O-H, N-H), are highly reactive with TDMAT. This reactivity stems from the protonolytic cleavage of the Ti-N bond.
Reaction with Water (Hydrolysis)
The hydrolysis of TDMAT is a rapid and highly exothermic reaction. Even trace amounts of water can lead to the formation of titanium oxo species and, ultimately, titanium dioxide. The overall, complete hydrolysis reaction is as follows:
Ti[N(CH₃)₂]₄ + 2H₂O → TiO₂ + 4HN(CH₃)₂[1]
This reaction proceeds through a series of stepwise ligand exchange reactions, where the dimethylamido (-N(CH₃)₂) ligands are sequentially replaced by hydroxyl (-OH) groups. The initial step involves the protonation of a dimethylamido ligand by a water molecule, leading to the formation of a Ti-OH bond and the liberation of dimethylamine (B145610). Subsequent reactions lead to the formation of Ti(OH)ₓ[N(CH₃)₂]₄₋ₓ intermediates. These intermediates can then undergo condensation reactions, eliminating water to form Ti-O-Ti bridges, which ultimately results in the formation of a titanium dioxide network.
Experimental Protocol: Studying TDMAT Hydrolysis via in-situ FTIR Spectroscopy
A typical experimental setup for studying the gas-phase hydrolysis of TDMAT involves a custom-built gas cell integrated with an FT-IR spectrometer.
-
Apparatus:
-
FT-IR Spectrometer (e.g., Mattson Instruments RS-10000)
-
Custom-built gas cell with IR-transparent windows (e.g., KBr)
-
Heating elements (e.g., fiberglass-sheathed heater tape) and insulation for the cell and gas lines
-
Temperature controllers and thermocouples
-
Vacuum pump and pressure gauges (e.g., capacitance manometer)
-
Inert gas (e.g., Helium) supply with mass flow controllers
-
TDMAT precursor vessel (bubbler)
-
Water vapor source
-
-
Procedure:
-
The gas cell and all gas lines are heated to a desired temperature (e.g., 352 K to 476 K) and thoroughly purged with an inert gas to eliminate atmospheric moisture and oxygen.
-
A background IR spectrum is collected under vacuum or with the inert gas flowing.
-
A controlled partial pressure of TDMAT vapor is introduced into the cell. The pressure is monitored using a capacitance manometer, and the molar density is calculated using the ideal gas law.
-
An IR spectrum of the TDMAT vapor is recorded.
-
A controlled amount of water vapor is then introduced into the cell.
-
A series of IR spectra are recorded over time to monitor the disappearance of TDMAT and the appearance of reaction products, such as dimethylamine and Ti-O species.
-
Quantitative analysis of the spectral data allows for the determination of reaction kinetics.
-
Quantitative Data: TDMAT Hydrolysis
| Parameter | Value | Conditions | Analytical Method |
| Reaction Byproducts | Dimethylamine (HN(CH₃)₂), Titanium Dioxide (TiO₂) | Complete Hydrolysis | General Chemical Knowledge |
| Intermediate Species | Ti(OH)ₓ[N(CH₃)₂]₄₋ₓ | Partial Hydrolysis | Inferred from reaction mechanism |
Reaction Pathway: TDMAT Hydrolysis
Caption: Stepwise hydrolysis of TDMAT leading to the formation of titanium dioxide.
Reaction with Alcohols
Similar to water, alcohols react with TDMAT through alcoholysis, where the alkoxy group (-OR) from the alcohol replaces the dimethylamido ligand. The general reaction is:
Ti[N(CH₃)₂]₄ + 4ROH → Ti(OR)₄ + 4HN(CH₃)₂
The reactivity of the alcohol depends on its steric hindrance and acidity. Less sterically hindered primary alcohols tend to react more readily than bulkier tertiary alcohols.
Experimental Protocol: NMR Study of TDMAT Alcoholysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-phase reactions of TDMAT.
-
Apparatus:
-
NMR Spectrometer
-
NMR tubes with septa
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous deuterated solvents (e.g., C₆D₆, Toluene-d₈)
-
Syringes and needles for liquid transfer
-
-
Procedure:
-
All glassware is rigorously dried in an oven and cooled under an inert atmosphere.
-
Inside a glovebox or using a Schlenk line, a known amount of TDMAT is dissolved in an anhydrous deuterated solvent in an NMR tube.
-
An initial ¹H and ¹³C NMR spectrum of the TDMAT solution is acquired.
-
A stoichiometric amount of the desired alcohol (also dissolved in the same deuterated solvent) is added to the NMR tube via syringe.
-
A series of NMR spectra are then acquired at different time intervals to monitor the progress of the reaction. The disappearance of TDMAT and alcohol peaks and the appearance of new peaks corresponding to the titanium alkoxide and dimethylamine can be quantified.
-
Temperature-dependent NMR studies can also be performed to determine kinetic parameters.
-
Quantitative Data: TDMAT Alcoholysis
| Parameter | Value | Conditions | Analytical Method |
| Reaction Byproducts | Dimethylamine (HN(CH₃)₂), Titanium Alkoxides (Ti(OR)₄) | Complete Alcoholysis | NMR Spectroscopy |
| Activation Energy (Surface Reaction with -OH groups) | 7-14 kcal/mol | Reaction with -OH terminated self-assembled monolayers | Computational Studies[2][3] |
Reaction Pathway: TDMAT Alcoholysis
Caption: General reaction pathway for the alcoholysis of TDMAT.
Reactivity with Other Solvents
Amines
TDMAT can undergo transamination reactions with other amines, particularly primary and secondary amines. This is an equilibrium process where the dimethylamido ligands are exchanged with other amino groups. The reaction is driven by the volatility of the displaced dimethylamine.
Ti[N(CH₃)₂]₄ + xR₂NH ⇌ Ti(NR₂)ₓ[N(CH₃)₂]₄₋ₓ + xHN(CH₃)₂
Aprotic Solvents
TDMAT is generally soluble in common aprotic organic solvents such as toluene (B28343) and diethyl ether[4]. While it is more stable in these solvents compared to protic solvents, reactions can still occur, especially at elevated temperatures. The reactivity depends on the specific functional groups present in the solvent. Information on the reactivity of TDMAT with a broad range of aprotic solvents like ketones, esters, ethers, and hydrocarbons is limited, and these are generally chosen for their inertness under specific reaction conditions.
Thermal Decomposition
TDMAT can undergo thermal decomposition at elevated temperatures. Studies have shown that decomposition can begin at temperatures as low as 140°C, although significant decomposition is typically observed at higher temperatures[4]. The decomposition pathways are complex and can lead to the formation of various byproducts, including dimethylamine, and titanium-containing species that can incorporate carbon and nitrogen.
Quantitative Data: Thermal Decomposition
| Parameter | Value | Conditions | Analytical Method |
| Decomposition Temperature | Starts around 140°C | Varies with conditions | Multiple studies[4] |
| Decomposition Byproducts | Dimethylamine, Methane, Methylmethyleneimine | Gas-phase decomposition | Mass Spectrometry |
Handling and Safety Precautions
Due to its pyrophoric and water-reactive nature, TDMAT must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques[5][6][7][8][9]. All glassware must be rigorously dried before use. Personal protective equipment, including safety glasses, a face shield, and flame-resistant gloves and lab coat, should always be worn[5][6][8][10].
Experimental Workflow: Handling Air-Sensitive Reagents
Caption: A generalized workflow for handling air-sensitive reagents like TDMAT.
Conclusion
The reactivity of TDMAT is a complex interplay of its inherent chemical properties and the nature of its surrounding environment. Its vigorous reaction with water and other protic solvents is fundamental to its application in materials science, while its relative stability in aprotic solvents allows for its use as a solution-based reagent. A thorough understanding of these reactions, supported by quantitative data and detailed experimental protocols, is crucial for the safe and effective utilization of this versatile precursor in research and development. This guide provides a foundational understanding to aid researchers in navigating the challenges and harnessing the potential of TDMAT chemistry.
References
- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. cmu.edu [cmu.edu]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. Pyrophoric SOP | Compliance and Risk Management [kent.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
An In-depth Technical Guide to Tetrakis(dimethylamino)titanium (TDMAT)
CAS Number: 3275-24-9[1][2][3][4][5]
This technical guide provides a comprehensive overview of Tetrakis(dimethylamino)titanium (TDMAT), a metalorganic titanium precursor. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, applications, and safety protocols.
Chemical Properties and Identifiers
This compound, also known as Titanium(IV) dimethylamide, is a metalorganic compound with the chemical formula C8H24N4Ti.[3] It is a volatile, yellow to orange liquid with a strong ammoniacal odor.[2] TDMAT is highly reactive and sensitive to moisture.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 3275-24-9[1][2][3][4] |
| EC Number | 221-904-3[1][3] |
| Molecular Formula | C8H24N4Ti[2][3] |
| Molecular Weight | 224.17 g/mol [2] |
| Appearance | Yellow to orange liquid[2][3][6] |
| Density | 0.947 g/mL at 25 °C[2][3] |
| Melting Point | < 4 °C[2] |
| Boiling Point | 50 °C at 0.5 mmHg[2][3] |
| Solubility | Soluble in organic solvents like hexane (B92381) and toluene; reacts with water.[2] |
Synthesis of this compound
The primary method for synthesizing TDMAT involves the reaction of titanium tetrachloride with lithium dimethylamide.[3]
Experimental Protocol: Synthesis of TDMAT
Objective: To synthesize this compound from titanium tetrachloride and lithium dimethylamide.
Materials:
-
Titanium tetrachloride (TiCl4)
-
Lithium dimethylamide (LiNMe2)
-
Anhydrous hydrocarbon solvent (e.g., hexane or heptane)
-
n-Butyllithium
-
Inert gas (Argon or Nitrogen)
-
Schlenk line apparatus
-
Distillation setup
Procedure:
-
Preparation of Lithium Dimethylamide: Under an inert atmosphere, dissolve dimethylamine in an anhydrous hydrocarbon solvent within a reactor cooled to -78 °C.[7]
-
Slowly add n-butyllithium to the solution to form lithium dimethylamide.[7] The molar ratio of dimethylamine to the organolithium compound should be between 1:1 and 2:1.
-
Allow the reaction to proceed for 8-12 hours at -78 °C.[7]
-
Reaction with Titanium Tetrachloride: Slowly add titanium tetrachloride to the freshly prepared lithium dimethylamide solution. The molar ratio of the organolithium compound to titanium tetrachloride should be between 4:1 and 4.5:1.[7]
-
Maintain the reaction at -78 °C for an additional 8-12 hours.[7]
-
Purification: After the reaction is complete, the target compound, this compound, is isolated by distillation. Collect the fraction at 75-80 °C / 5 mmHg.[7] This method simplifies the process by avoiding a filtration step to remove the lithium chloride salt by-product.[7]
Chemical Reaction: TiCl4 + 4 LiNMe2 → Ti(NMe2)4 + 4 LiCl[3]
Caption: Synthesis workflow for this compound.
Applications in Research and Industry
TDMAT is a crucial precursor in the semiconductor and optoelectronics industries for depositing high-purity titanium-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2][3] Its high volatility and good thermal stability make it ideal for these processes.[2]
Key Applications:
-
Semiconductor Manufacturing: Used to deposit titanium nitride (TiN) and titanium dioxide (TiO2) thin films.[2][3][8]
-
Optoelectronic Materials: Employed in creating high-refractive-index TiO2 films for optical coatings and solar cells.[2]
-
Protective Coatings: The resulting titanium-based films offer excellent hardness and are used for protective coatings.[2]
-
Materials Science Research: Utilized in the development of titanium-based nanomaterials and catalyst supports.[2]
Experimental Protocol: Atomic Layer Deposition of TiO2
Objective: To deposit a thin film of Titanium Dioxide on a substrate using TDMAT and water as precursors.
Materials:
-
This compound (TDMAT)
-
Deionized water (H2O)
-
Substrate (e.g., silicon wafer)
-
ALD reactor
-
Inert carrier gas (e.g., Nitrogen)
Procedure:
-
Substrate Preparation: Clean the substrate to remove any organic and inorganic contaminants.
-
ALD Cycle: a. Pulse A (TDMAT): Introduce TDMAT vapor into the ALD reactor. It will chemisorb onto the substrate surface.[9][10] b. Purge A: Purge the reactor with an inert gas to remove any unreacted TDMAT and by-products. c. Pulse B (H2O): Introduce water vapor into the reactor. It will react with the chemisorbed TDMAT on the surface. d. Purge B: Purge the reactor with the inert gas to remove unreacted water and by-products.
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The process is self-limiting, allowing for precise thickness control.
Surface Reaction Chemistry: The hydrolysis of TDMAT leads to the formation of titanium dioxide and dimethylamine.[3] Ti(NMe2)4 + 2 H2O → TiO2 + 4 HNMe2[3]
Caption: A typical workflow for an ALD cycle using TDMAT.
Handling and Safety Precautions
TDMAT is a hazardous substance that requires careful handling in a controlled environment. It is highly flammable, reacts violently with water, and is toxic if swallowed or in contact with skin.[1] It also causes severe skin burns and eye damage.[1]
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H225 | Highly flammable liquid and vapor.[3] |
| H260 | In contact with water releases flammable gases, which may ignite spontaneously.[1][3] |
| H301+H311 | Toxic if swallowed or in contact with skin.[1] |
| H314 | Causes severe skin burns and eye damage.[1][3] |
| H332 | Harmful if inhaled.[1] |
Handling and Storage:
-
Handle under an inert gas, such as argon or nitrogen.[2][11]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12][13]
-
Ground and bond containers when transferring material to prevent static discharge.[11][12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear appropriate protective gloves (e.g., rubber, neoprene, or nitrile) and clothing to prevent skin exposure.[12][14]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[12]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[11][13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]
Caption: Logical workflow for first aid response to TDMAT exposure.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]
- 3. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. watsonnoke.com [watsonnoke.com]
- 6. strem.com [strem.com]
- 7. CN103193818A - The synthetic method of this compound - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. A theoretical study on the surface reaction of this compound on titanium oxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. umass.edu [umass.edu]
- 14. gelest.com [gelest.com]
A Technical Guide to the Spectroscopic Analysis of Tetrakis(dimethylamido)titanium (TDMAT)
Introduction
Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula C₈H₂₄N₄Ti, is a prominent metalorganic precursor used extensively in the semiconductor industry for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2][3][4] Its utility stems from its volatility and reactivity. However, TDMAT is highly sensitive to moisture and air, reacting readily with water to form titanium dioxide and dimethylamine (B145610).[3][5] This reactivity necessitates careful handling under inert conditions to ensure sample integrity. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for verifying purity, studying decomposition pathways, and monitoring deposition processes in real-time. This guide provides an in-depth overview of the spectroscopic data for TDMAT and the experimental protocols required for its analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for analyzing the vibrational modes of TDMAT, particularly in the gas phase for in situ monitoring of deposition processes.[1][6][7]
Quantitative Data
The vapor-phase IR spectrum of TDMAT exhibits several characteristic absorption bands corresponding to specific molecular vibrations. The molar absorptivity has been measured across a range of temperatures, and while peak shapes can change, the integrated absorbance remains largely insensitive to temperature.[6][7]
Table 1: Key Vapor-Phase Infrared Absorption Bands for TDMAT
| Vibrational Mode Assignment | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ti–N Stretch | 592 | Stretching vibration of the Titanium-Nitrogen bond.[6] |
| CN₂ Symmetric Stretch | 946 | Symmetric stretching of the Carbon-Nitrogen bonds within the dimethylamido ligand.[6] |
| CN₂ Asymmetric Stretch | 1057 | Asymmetric stretching of the Carbon-Nitrogen bonds.[6] |
| CH₃ Rock Modes | 1127, 1152, 1250 | Rocking vibrations of the methyl groups.[6] |
| CH₃ Deformation Modes | 1424, 1457 | Symmetric and asymmetric deformation (bending) of the methyl groups.[6] |
| C–H Stretch Modes | 2777 - 2961 | A complex series of bands corresponding to the various C-H stretching vibrations of the methyl groups.[6] |
Note: Peak positions are based on vapor-phase measurements at approximately 352 K and may vary slightly with temperature and phase.[6]
Experimental Protocol: Gas-Phase FT-IR Spectroscopy
Acquiring high-quality, quantitative IR spectra of TDMAT requires a specialized setup to handle its volatility and reactivity, as well as to correct for spectral artifacts at high temperatures.[6]
Instrumentation & Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.[6]
-
Gas Cell: A custom-built, heatable gas cell is required to maintain TDMAT in the vapor phase. The cell path length must be known for quantitative analysis.[6]
-
Temperature Control: The cell is heated to a stable temperature, typically in the range of 352 K to 476 K, to achieve sufficient vapor pressure.[6]
-
Pressure Measurement: A heated capacitance manometer is used to accurately measure the pressure of the TDMAT vapor in the cell, which is essential for calculating molar absorptivity.[6]
Sample Preparation & Handling:
-
Purification: Commercial TDMAT may contain impurities like dimethylamine (DMA). To remove these, the sample is heated, and the vapor is repeatedly pulsed into the evacuated gas cell. The higher vapor pressure of DMA allows it to be selectively removed.[6]
-
Introduction: TDMAT is introduced into the pre-heated and evacuated gas cell from a stainless steel bubbler. The finger containing the TDMAT is typically heated to generate a vapor pressure of around 70 Pa.[6]
Data Acquisition:
-
Background Spectrum: A background scan is collected with the gas cell evacuated to below 0.13 Pa.[6]
-
Sample Spectrum: The TDMAT vapor is introduced into the cell, and the sample spectrum is recorded. For quantitative work, the maximum absorbance should ideally be kept below 0.2 AU to ensure linearity.[6]
-
Parameters: Typical parameters involve averaging a number of scans (e.g., 512 for background, 128 for sample) to achieve a good signal-to-noise ratio.[6]
-
Emission Correction: At elevated temperatures, the sample itself emits infrared radiation, which can introduce photometric errors. This is corrected by blocking half of the collimated beam from the interferometer, allowing for the measurement and subtraction of the sample's emission spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the molecular structure and purity of TDMAT in the liquid phase. While detailed spectra are not always publicly available, commercial suppliers confirm the structure and purity of TDMAT using this technique.[5]
Expected Spectral Features
Due to the tetrahedral symmetry of the Ti[N(CH₃)₂]₄ molecule, all the dimethylamido ligands are chemically equivalent.
-
¹H NMR: A single, sharp singlet is expected in the proton NMR spectrum, corresponding to the 24 equivalent protons of the four N(CH₃)₂ groups.
-
¹³C NMR: A single resonance is expected in the proton-decoupled carbon NMR spectrum, corresponding to the 8 equivalent methyl carbons.
Experimental Protocol: NMR of an Air-Sensitive Compound
The high reactivity of TDMAT with moisture and oxygen requires strict air-free techniques for sample preparation.[3][8]
Instrumentation & Materials:
-
Spectrometer: A standard NMR spectrometer (e.g., 300-600 MHz) is sufficient.[9]
-
Inert Atmosphere: A glove box or a Schlenk line with a supply of dry, inert gas (e.g., nitrogen or argon) is mandatory.[8]
-
Solvent: Anhydrous, deuterated solvents are required. Benzene-d₆ or Toluene-d₈ are suitable choices as they are aprotic and can be thoroughly dried.
-
Glassware: NMR tubes and pipettes must be oven-dried and cooled under vacuum or in a desiccator before being brought into the inert atmosphere.
Sample Preparation:
-
Environment: All sample manipulations must be performed inside a glove box or using a Schlenk line.[8]
-
Dissolution: In the inert atmosphere, weigh approximately 5-25 mg of TDMAT into a clean vial. Add approximately 0.6 mL of the anhydrous deuterated solvent.
-
Filtration: To remove any potential solid impurities that can degrade spectral quality, filter the solution through a pipette packed with a small plug of clean glass wool directly into the clean, dry NMR tube.
-
Sealing: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, the tube can be flame-sealed under vacuum.
-
Transport: The sealed tube can now be safely removed from the inert atmosphere for analysis.[8]
Data Acquisition:
-
Setup: Insert the sample into the spectrometer. Standard acquisition parameters for ¹H and ¹³C{¹H} experiments can be loaded.[10]
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.
-
Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of an air-sensitive compound like TDMAT, highlighting the parallel paths for IR and NMR analysis.
Caption: Experimental workflow for NMR and IR analysis of TDMAT.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 4. plasma-ald.com [plasma-ald.com]
- 5. Tetrakis(dimethylamino)titanium(IV) | this compound(IV) | C8H24N4Ti - Ereztech [ereztech.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Quantitative infrared spectroscopy of tetrakis(dimethylamido)titanium for process measurements | NIST [nist.gov]
- 8. azooptics.com [azooptics.com]
- 9. uwyo.edu [uwyo.edu]
- 10. emory.edu [emory.edu]
potential applications of Tetrakis(dimethylamino)titanium in catalysis
An In-depth Technical Guide to the Catalytic Applications of Tetrakis(dimethylamino)titanium (TDMAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a volatile, metalorganic titanium(IV) compound.[1] While it is widely recognized as a key precursor in the semiconductor industry for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), its utility in the realm of chemical catalysis is a subject of increasing interest.[1] This guide explores the direct and indirect catalytic applications of TDMAT, focusing on its role as a highly reactive precatalyst in homogeneous organic synthesis and as a vital precursor for creating heterogeneous photocatalysts.
This document provides a technical overview of two primary applications:
-
Homogeneous Catalysis: The use of TDMAT as a precatalyst for the intramolecular hydroamination of alkynes and allenes.
-
Heterogeneous Catalyst Precursor: The application of TDMAT in ALD to fabricate crystalline TiO₂ thin films for photocatalysis.
We will present quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for professionals in research and development.
Homogeneous Catalysis: TDMAT in Intramolecular Hydroamination
The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is a highly atom-economical method for synthesizing substituted amines.[2] Titanium complexes have emerged as effective catalysts for this transformation. Notably, tetrakis(amido) titanium complexes like TDMAT have demonstrated significantly higher reactivity compared to traditional cyclopentadienyl-based catalysts such as Cp₂TiMe₂.[2]
Catalytic Performance in Hydroamination
TDMAT is particularly effective as a precatalyst in the intramolecular hydroamination of aminoalkynes and aminoallenes. Its enhanced activity allows reactions to proceed under milder conditions with high selectivity. The hydroamination of aminoallenes is a more challenging transformation and serves as an excellent benchmark for catalytic activity.[2] When using TDMAT, the formation of the cyclic imine product from an aminoallene can be achieved selectively at room temperature, although elevated temperatures are often used to ensure practical reaction rates.[2]
Data Presentation: Comparative Catalytic Activity
The following table summarizes the performance of TDMAT (Ti(NMe₂)₄) in comparison to the conventional Cp₂TiMe₂ catalyst for the intramolecular hydroamination of an aminoallene.
| Entry | Precatalyst (5 mol %) | Substrate | Temperature (°C) | Time (h) | Conversion (%)[2] |
| 1 | Cp₂TiMe₂ | Aminoallene | 75 | 24 | 15 |
| 2 | Cp₂TiMe₂ | Aminoallene | 105 | 24 | 95 |
| 3 | Ti(NMe₂)₄ (TDMAT) | Aminoallene | 25 | 24 | 10 |
| 4 | Ti(NMe₂)₄ (TDMAT) | Aminoallene | 75 | 3 | >98 |
Data sourced from a study on highly reactive titanium precatalysts.[2]
Proposed Catalytic Cycle
The mechanism for titanium-catalyzed hydroamination is believed to proceed through a catalytically active titanium imido intermediate.[3] The cycle involves the reaction of the titanium precatalyst with the primary amine of the substrate to form the imido species, followed by a [2+2] cycloaddition with the alkyne or allene, and subsequent protonolysis to release the cyclic product and regenerate the catalyst.
Caption: Proposed catalytic cycle for TDMAT-mediated intramolecular hydroamination.
Experimental Protocol: Intramolecular Hydroamination of an Aminoallene
This protocol is a representative procedure based on methodologies reported in the literature.[2] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Preparation: In a glovebox, add the aminoallene substrate (1.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous toluene (B28343) to the Schlenk tube.
-
Catalyst Addition: In a separate vial, prepare a stock solution of TDMAT in anhydrous toluene (e.g., 0.1 M). Add the required amount of the TDMAT stock solution (e.g., 0.5 mL for 5 mol%, 0.05 mmol) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 75 °C.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by ¹H NMR spectroscopy or GC-MS.
-
Workup: Once the reaction is complete (e.g., after 3 hours), cool the mixture to room temperature. Quench the reaction by carefully adding 1 mL of methanol.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure cyclic imine.
TDMAT as a Precursor for Heterogeneous Photocatalysts
While TDMAT shows promise in direct catalysis, its most widespread application is as a high-purity precursor for depositing thin films. TDMAT is particularly favored for the ALD of titanium dioxide (TiO₂), a wide-bandgap semiconductor renowned for its photocatalytic activity.[4][5] The use of TDMAT is advantageous as it avoids chlorine contamination, which is common with TiCl₄ precursors, and allows for lower deposition temperatures.[6]
Fabrication of Photocatalytic TiO₂ Films via ALD
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. For TiO₂ deposition, a typical ALD cycle involves exposing the substrate alternately to TDMAT and an oxygen source, such as water (H₂O) or ozone (O₃).[4][7] The resulting TiO₂ films, especially in the anatase crystalline phase, are effective photocatalysts for applications like water splitting and the degradation of organic pollutants.[8][9] The deposition temperature is a critical parameter that influences the film's crystallinity and, consequently, its photocatalytic efficiency.[9]
Data Presentation: ALD Process Parameters for TiO₂ Films
The table below outlines typical process parameters for thermal ALD of TiO₂ using TDMAT and H₂O and the resulting film characteristics.
| Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Resulting Phase | Refractive Index (n) | Reference |
| 180 | 0.41 | Amorphous | 2.26 | [6] |
| 200 | 0.38 | Amorphous | 2.43 | [6] |
| 225 | ~2.5 | Anatase | - | [4] |
| 250 | 0.33 | Anatase/Rutile | ~3.8 g/cm³ (density) | [8] |
Experimental Workflow and Protocol
The ALD process involves a precise, repeated sequence of precursor pulses and purges to build the film layer by layer.
Caption: A typical workflow for one cycle of Atomic Layer Deposition of TiO₂ using TDMAT.
Experimental Protocol: ALD of Photocatalytic TiO₂
This protocol describes a general procedure for depositing a TiO₂ thin film on a silicon substrate using a thermal ALD reactor.
-
Substrate Preparation: Clean a silicon wafer piece by sonication in acetone, then isopropanol, and finally deionized water (10 minutes each). Dry the substrate with a nitrogen gun.
-
System Setup: Place the substrate into the ALD reactor chamber. Heat the reactor to the desired deposition temperature (e.g., 225 °C for crystalline anatase).[4] Heat the TDMAT precursor bottle to 75 °C to ensure adequate vapor pressure.[8]
-
ALD Cycle: Program the ALD system to perform the desired number of cycles (e.g., 250 cycles).[4] A single cycle consists of the following sequence:
-
Deposition: Run the programmed sequence until the target number of cycles is complete.
-
Post-Deposition: Cool the reactor to room temperature under a nitrogen atmosphere. Remove the coated substrate.
-
Characterization (Optional): The resulting film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline phase, ellipsometry to measure thickness, and X-ray photoelectron spectroscopy (XPS) to verify composition.
-
Photocatalytic Testing: The photocatalytic activity can be assessed by monitoring the degradation of a model pollutant (e.g., methylene (B1212753) blue) in an aqueous solution under UV irradiation.[9]
Conclusion
This compound is a versatile compound with significant, though distinct, roles in catalysis. As a homogeneous precatalyst, it offers a marked improvement in reactivity for intramolecular hydroamination reactions over established systems, enabling transformations under milder conditions.[2] In the field of materials science, its role as a high-purity precursor is critical for the fabrication of well-defined, heterogeneous catalysts. Its use in ALD allows for the precise, atomic-level control required to produce highly active TiO₂ photocatalytic thin films.[5] For researchers in drug development and organic synthesis, the catalytic activity of TDMAT in forming nitrogen-containing heterocycles is of primary interest. For materials scientists and those in sustainable energy, its utility in creating robust photocatalysts is paramount. Future research may further expand the scope of TDMAT in direct catalysis or refine its use in creating novel catalytic nanomaterials.
References
- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 2. A Highly Reactive Titanium Precatalyst for Intramolecular Hydroamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Group 4 Bis(sulfonamido) Complexes in the Intramolecular Hydroamination of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjes.com [irjes.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Solubility of Tetrakis(dimethylamino)titanium in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethylamino)titanium (TDMAT) is a volatile, metalorganic precursor widely utilized in the semiconductor industry for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Its performance in these applications is intrinsically linked to its physical properties, including its solubility in organic solvents, which is crucial for precursor delivery and solution-based deposition techniques. This technical guide provides a comprehensive overview of the known solubility characteristics of TDMAT, detailed experimental protocols for its quantitative determination, and visualizations of key experimental and application-specific workflows.
While specific quantitative solubility data for TDMAT in various organic solvents is not extensively documented in publicly available literature, it is generally known to be soluble in a range of common organic solvents.[2] This guide aims to bridge the gap in available data by providing researchers with the necessary protocols to determine solubility in their specific solvent systems.
Qualitative Solubility Overview
TDMAT is a yellow to orange liquid at room temperature and is known to be soluble in several non-protic organic solvents.[2] Protic solvents are unsuitable as TDMAT readily reacts with water and other compounds containing acidic hydrogen, leading to decomposition.[1]
Known suitable solvent classes include:
-
Aliphatic Hydrocarbons: such as hexane.[2]
-
Aromatic Hydrocarbons: such as toluene.[2]
-
Ethers: such as diethyl ether.
Due to its high reactivity with moisture and air, all handling and solubility experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-sensitive techniques.[1][3]
Quantitative Solubility Data
Experimental Protocols: Quantitative Solubility Determination of TDMAT
The following protocol outlines a gravimetric method for determining the solubility of TDMAT in a given organic solvent. This method is adapted for air-sensitive compounds and requires the use of a glovebox or Schlenk line.[4][5]
Materials and Equipment:
-
This compound (TDMAT) of known purity
-
Anhydrous organic solvent of choice (e.g., hexane, toluene, diethyl ether)
-
Inert atmosphere glovebox or Schlenk line with a manifold for vacuum and inert gas (argon or nitrogen)[6][7]
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or stirring plate
-
Several sealable glass vials or Schlenk flasks
-
Gas-tight syringes and needles
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Pre-weighed, oven-dried sample vials for evaporation
Procedure:
-
Preparation:
-
Ensure all glassware is rigorously cleaned and oven-dried to remove any residual moisture.
-
Introduce all necessary equipment and materials into the inert atmosphere glovebox. If using a Schlenk line, prepare the setup accordingly.
-
-
Sample Preparation:
-
In a series of sealable vials, add a measured amount of the chosen anhydrous organic solvent.
-
To each vial, add an excess of TDMAT. The goal is to create a saturated solution with undissolved TDMAT remaining at the bottom.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Gentle agitation will facilitate this process.
-
-
Sample Extraction:
-
Once equilibrated, cease agitation and allow the undissolved TDMAT to settle completely.
-
Carefully draw a known volume of the clear, saturated supernatant into a gas-tight syringe fitted with a syringe filter. This step is critical to ensure no solid TDMAT is transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, oven-dried sample vial.
-
Record the total weight of the vial and the solution.
-
Under a gentle stream of inert gas or in a vacuum oven, carefully evaporate the solvent.
-
Once the solvent is fully evaporated, re-weigh the vial containing the TDMAT residue.
-
-
Calculation:
-
Weight of the solvent: (Weight of vial + solution) - (Weight of vial + TDMAT residue)
-
Weight of dissolved TDMAT: (Weight of vial + TDMAT residue) - (Weight of empty vial)
-
Solubility ( g/100 g solvent): (Weight of dissolved TDMAT / Weight of the solvent) * 100
-
To express solubility in other units such as g/L or mol/L, the density of the solvent at the experimental temperature will be required.
-
Safety Precautions:
-
TDMAT is highly reactive with water and air, and its handling requires rigorous air-sensitive techniques.[3][4][5]
-
Always work in a well-ventilated area, preferably within a fume hood, glovebox, or using a Schlenk line.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and compatible gloves.
-
Be aware of the flammability of the organic solvents used and take necessary precautions to avoid ignition sources.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 2. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Theoretical Guide to Tetrakis(dimethylamido)titanium (TDMAT) Surface Reaction Chemistry
Abstract
Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂)₄], is a prominent organometallic precursor extensively utilized in the semiconductor industry for the deposition of high-quality titanium nitride (TiN) and titanium dioxide (TiO₂) thin films. These films serve critical functions as diffusion barriers, electrodes, and high-k dielectrics. The success of deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) hinges on a precise understanding of the precursor's surface reaction chemistry. Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate reaction mechanisms, energetics, and kinetics at an atomic level. This guide provides an in-depth technical overview of the theoretical understanding of TDMAT surface reactions, covering its interactions with various substrates and co-reactants, thermal decomposition pathways, and the synergy between computational modeling and experimental validation.
Core Surface Reaction Mechanisms
Theoretical investigations have illuminated several key reaction pathways for TDMAT on different surfaces, which are fundamental to controlling thin film growth processes.
ALD of TiO₂: Reaction with Hydroxylated Surfaces
The ALD of titanium dioxide using TDMAT and water (H₂O) is a cornerstone process in microelectronics manufacturing. The reaction proceeds via a two-step, self-limiting mechanism on a hydroxylated (-OH) surface.
First Half-Reaction (TDMAT Pulse): The process begins with the chemisorption of a TDMAT molecule onto a surface populated with hydroxyl groups.[1] Theoretical studies using DFT on a TiO₂ slab model show that this is followed by a series of three sequential ligand exchange reactions between the TDMAT molecule and the surface -OH groups.[1][2] These reactions are exothermic and have low activation energies, ranging from 0.16 to 0.46 eV, which accounts for the low processing temperatures achievable in TiO₂ ALD.[1][2] DFT calculations predict that three of the four dimethylamido (–NMe₂) ligands are released, resulting in a surface terminated with –TiNMe₂ species, a finding that aligns well with experimental observations.[1][2]
Second Half-Reaction (H₂O Pulse): Following the TDMAT pulse and a purge step, water vapor is introduced. The H₂O molecules react with the remaining –NMe₂ ligands on the surface. This reaction removes the final organic ligand, forming volatile dimethylamine (B145610) (HN(CH₃)₂), and re-hydroxylates the surface, preparing it for the next TDMAT pulse.[3][4]
ALD/CVD of TiN: Reaction with Ammonia (B1221849)
For the deposition of titanium nitride (TiN) films, ammonia (NH₃) is a common co-reactant with TDMAT. The underlying mechanism is a transamination reaction.[5] In situ Fourier Transform Infrared (FTIR) studies show that TDMAT reacts with surface amine species (NHx) left from the NH₃ exposure.[5] This reaction deposits new Ti(N(CH₃)₂)x surface species. The subsequent NH₃ pulse consumes these dimethylamino groups, regenerating the NHx* surface for the next cycle.[5] This process, however, can be non-ideal, with studies showing slow, continuous growth even with long TDMAT exposures, suggesting a departure from a perfectly self-limiting reaction.[5][6]
Adsorption and Dissociation on Silicon Surfaces
The initial stages of film growth on a bare silicon substrate, such as Si(100)-2x1, are critical for defining the interface properties. DFT calculations combined with infrared spectroscopy have shown that the initial interaction of TDMAT with the Si(100) surface involves a nucleophilic attack on a surface silicon atom by the lone pair of electrons on one of TDMAT's nitrogen atoms.[7] This leads to a molecularly adsorbed state.[7]
Further transformation leads to dissociation. Theoretical models indicate two possible bond scission pathways: N-Ti or N-C. The calculations reveal that the dissociation of TDMAT through the scission of the N-Ti bond is kinetically permitted, whereas the breaking of an N-C bond is kinetically hindered, despite the resulting structure being thermodynamically stable.[7] This preferential N-Ti bond breaking is a key step in the initial nucleation of the film.[7]
Thermal Decomposition Pathways
TDMAT can undergo thermal decomposition at temperatures as low as 140-220°C, which often overlap with ALD and CVD processing windows.[6][8] This decomposition is a significant competing reaction that can compromise the self-limiting nature of ALD, leading to CVD-like growth and increased carbon incorporation in the film.[5][6]
DFT calculations suggest that the decomposition can proceed via pathways such as metallacycle formation and β-hydrogen elimination.[6] In the β-hydrogen elimination mechanism, a hydrogen atom from a methyl group is transferred to the titanium center, leading to the formation of N-methylmethyleneimine (CH₂=NCH₃), which can desorb or be incorporated into the growing film.[9] This process is a primary source of carbon and nitrogen impurities in films deposited via TDMAT pyrolysis.[9]
Quantitative Theoretical Data
Theoretical studies provide crucial quantitative data on the energetics of TDMAT surface reactions. This data is essential for predicting reaction feasibility and optimizing process parameters.
| Parameter | System / Reaction | Value | Method | Reference(s) |
| Activation Energy | TDMAT Ligand Exchange on TiO₂-OH Surface | 0.16–0.46 eV | DFT | [1][2] |
| Activation Energy | TDMAT Decomposition (Low Temp, Heterogeneous) | 16 kJ/mol (~0.17 eV) | MBMS | [10] |
| Activation Energy | TDMAT Decomposition (High Temp, Homogeneous) | 166 kJ/mol (~1.72 eV) | MBMS | [10] |
| Adsorption Energy | TDMAT on Ru(0001) Surface | -2.23 eV | DFT | [11] |
| Adsorption Energy | TDMAT on Co(0001) Surface | -1.86 eV | DFT | [11] |
| Intermediate Desorption Energy | Desorption in TDMAT/H₂O ALD | -24.489 kcal/mol (~-1.06 eV) | DFT | [4][12] |
| Intermediate Desorption Barrier | Desorption in TDMAT/H₂O ALD | 31.977 kcal/mol (~1.39 eV) | DFT | [4][12] |
Methodologies for Studying TDMAT Surface Reactions
A comprehensive understanding of TDMAT surface chemistry is achieved through a synergistic combination of theoretical modeling and experimental validation.
Theoretical Methods: Density Functional Theory (DFT)
DFT is the most powerful and widely used computational tool for investigating the atomic-scale details of surface reactions.
Typical Protocol:
-
Model Construction: The substrate is represented by a "slab model," which consists of several atomic layers to simulate the bulk material, or a "cluster model" for localized interactions. Surfaces are often functionalized, for example, with hydroxyl (-OH) groups to mimic realistic ALD starting conditions.[1][2]
-
Calculation Engine: Quantum chemistry software packages (e.g., Gaussian, VASP) are used to perform the calculations.
-
Functional and Basis Set Selection: A functional, such as B3LYP, is chosen to approximate the exchange-correlation energy. A basis set, like 6-31G(d,p), is used to describe the atomic orbitals.[13][14]
-
Reaction Pathway Simulation: The potential energy surface of the reaction is explored to identify initial reactant states, transition states, and final products. This allows for the calculation of activation energies and reaction enthalpies, providing a complete kinetic and thermodynamic profile of the reaction.
Experimental Validation Techniques
Theoretical predictions must be validated by experimental data. Several surface-sensitive analytical techniques are crucial for this purpose.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical bonding states of the atoms on the surface. It is used to confirm the presence of surface species (e.g., Ti-N, Ti-O bonds), identify the removal of ligands, and quantify film impurities like carbon.[15][16][17][18]
-
Temperature-Programmed Desorption (TPD): In TPD, a substrate with adsorbed species is heated at a controlled rate, and the desorbing molecules are detected by a mass spectrometer. This technique helps identify reaction byproducts and determine the stability of surface intermediates.
-
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in a reflection-absorption (RAIRS) setup, probes the vibrational modes of surface species in real-time during the deposition process. It can track the consumption of surface groups (like -OH) and the appearance and disappearance of precursor ligands (the C-H stretching modes of -NMe₂ groups), providing direct insight into the reaction kinetics.[5][9][18]
Conclusion
Theoretical studies, primarily driven by Density Functional Theory, have fundamentally advanced our understanding of the surface reactions of TDMAT. They provide atomic-scale insights into the mechanisms of ligand exchange, transamination, surface dissociation, and thermal decomposition that govern the growth of TiO₂ and TiN thin films. The quantitative data derived from these models on reaction energetics are critical for optimizing ALD and CVD processes for higher film quality, purity, and conformity. The continued synergy between advanced computational modeling and sophisticated in situ experimental characterization will be key to developing next-generation deposition processes and novel materials.
References
- 1. researchgate.net [researchgate.net]
- 2. A theoretical study on the surface reaction of tetrakis(dimethylamino)titanium on titanium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Study of the surface species during thermal and plasma-enhanced atomic layer deposition of titanium oxide films using in situ IR-spectroscopy and in vacuo X-ray photoelectron spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note and Protocol for Atomic Layer Deposition of Titanium Dioxide (TiO₂) Using TDMAT and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a versatile material with numerous applications in research and industry, including photocatalysis, gas sensing, and as a high-k dielectric material in microelectronics.[1] In the biomedical and drug development fields, TiO₂ thin films are of particular interest for biocompatible coatings, biosensors, and drug delivery platforms.[2] Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level.[3] This is achieved through sequential, self-limiting surface reactions.[3]
This document provides a detailed protocol for the deposition of TiO₂ thin films using tetrakis(dimethylamido)titanium (TDMAT) and water (H₂O) as precursors. This chemistry is often chosen due to the non-corrosive nature of its byproducts.[4] The protocols and data presented herein are compiled from various studies to provide a comprehensive guide for researchers.
Precursor Information
| Precursor | Chemical Formula | Common Abbreviation | State at Room Temperature | Vapor Pressure |
| Tetrakis(dimethylamido)titanium | Ti[N(CH₃)₂]₄ | TDMAT | Yellow solid or liquid | ~0.1 Torr at 60°C |
| Water | H₂O | Water | Liquid | ~23.8 Torr at 25°C |
Experimental Setup and Protocol
A typical ALD process consists of four sequential steps:
-
Pulse Precursor A (TDMAT): TDMAT vapor is introduced into the reactor and chemisorbs onto the substrate surface.
-
Purge A: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted TDMAT and gaseous byproducts.
-
Pulse Precursor B (H₂O): Water vapor is introduced into the reactor and reacts with the surface-adsorbed TDMAT species.
-
Purge B: The reactor is again purged with an inert gas to remove unreacted water and reaction byproducts, leaving a single layer of TiO₂.
This four-step sequence constitutes one ALD cycle, which is repeated to achieve the desired film thickness.
Substrate Preparation
Proper substrate preparation is critical for achieving high-quality films. A typical procedure for silicon substrates includes:
-
Sonication in acetone (B3395972) for 10 minutes.
-
Sonication in isopropanol (B130326) for 10 minutes.
-
Rinsing with deionized (DI) water.
-
Drying with a nitrogen gun.
-
Optional: A brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer, followed by a DI water rinse and nitrogen dry.
Deposition Parameters
The following table summarizes typical process parameters for TiO₂ ALD using TDMAT and H₂O. The optimal parameters may vary depending on the specific ALD reactor geometry and substrate.
| Parameter | Value | Notes |
| Deposition Temperature | 50 - 250 °C | The ALD window, where growth is self-limiting, is typically observed between 50 °C and 150 °C.[1][5] At temperatures above 250 °C, TDMAT may start to decompose, leading to a chemical vapor deposition (CVD)-like growth.[4] |
| TDMAT Precursor Temperature | 60 - 80 °C | Heating the TDMAT source is necessary to achieve sufficient vapor pressure.[4][6] |
| Water Precursor Temperature | Room Temperature | Water has a high vapor pressure at room temperature. |
| TDMAT Pulse Time | 0.1 - 2.0 s | Pulse time should be long enough to achieve saturation of the substrate surface. Saturation can be confirmed by observing no further increase in growth per cycle with increasing pulse time. |
| TDMAT Purge Time | 20 - 30 s | Purge time must be sufficient to remove all non-reacted precursor and byproducts from the chamber. |
| Water Pulse Time | 0.1 - 3.0 s | Similar to the TDMAT pulse, this should be long enough to ensure complete reaction with the surface species. |
| Water Purge Time | 20 - 30 s | Sufficient purge time is crucial to prevent CVD-like reactions in the gas phase. |
| Carrier Gas | Nitrogen (N₂) | High purity N₂ is commonly used as the carrier and purge gas. |
Protocol for a Typical ALD Run
-
Load the prepared substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature.
-
Heat the TDMAT precursor to its setpoint temperature.
-
Stabilize the chamber pressure and gas flows.
-
Execute the desired number of ALD cycles based on the target film thickness and the known growth per cycle (GPC).
-
Cool down the reactor under an inert gas atmosphere before removing the samples.
Film Characterization and Data
The properties of the deposited TiO₂ films are highly dependent on the deposition temperature. As-deposited films are typically amorphous, especially at lower temperatures.[5] Post-deposition annealing can be performed to crystallize the films into the anatase or rutile phases.[5]
Growth Per Cycle (GPC)
The GPC is a critical parameter in ALD and is influenced by the deposition temperature.
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference |
| 50 | ~2.0 | [1] |
| 150 | ~0.6 | [7] |
| 180 | 0.41 | [8] |
| 200 | 0.38 | [8] |
| 220 | 0.46 | [8] |
| 250 | ~0.5 | [9] |
Note: GPC values can vary between different ALD systems.
Refractive Index
The refractive index is a good indicator of film density and quality.
| Deposition Temperature (°C) | Film Type | Refractive Index (at ~550-633 nm) | Reference |
| 180 | Amorphous | 2.26 | [8] |
| 200 | Amorphous | 2.3 | [6][8] |
| 220 | Amorphous | 2.43 | [8] |
| 180 | Anatase (with in-situ air anneal) | 2.52 | [8] |
| 200 | Anatase (with in-situ air anneal) | 2.55 | [8] |
Visualizations
Atomic Layer Deposition Cycle
Caption: The four-step ALD cycle for TiO₂ deposition using TDMAT and water.
Experimental Workflow
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Atomic layer deposition of TiO2 thin film for biomedical applications [unitesi.unive.it]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. irjes.com [irjes.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 9. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for MOCVD of Titanium Nitride Films Using TDMAT Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing thin films with high purity and uniformity. Titanium nitride (TiN) thin films are of significant interest for a variety of applications, including as diffusion barriers in microelectronics, hard and corrosion-resistant coatings, and biocompatible layers for medical implants. Tetrakis(dimethylamino)titanium (TDMAT) is a commonly used metal-organic precursor for the MOCVD of TiN due to its high vapor pressure and reactivity at relatively low temperatures.
These application notes provide a comprehensive overview and detailed protocols for the deposition of TiN films using TDMAT as the precursor. The information is compiled from various research findings to guide users in establishing a reliable and reproducible MOCVD process.
Key Deposition Parameters and Their Effects
The properties of MOCVD-grown TiN films are highly dependent on the deposition parameters. Understanding the influence of each parameter is crucial for achieving the desired film characteristics.
-
Deposition Temperature: This is one of the most critical parameters. The thermal decomposition of TDMAT and the surface reactions are strongly temperature-dependent. Higher temperatures generally lead to lower carbon incorporation and improved film crystallinity. However, excessively high temperatures can lead to precursor decomposition in the gas phase, resulting in particle formation and poor film quality.
-
Precursor and Co-reactant Flow Rates: The flow rate of TDMAT, along with any co-reactants like ammonia (B1221849) (NH₃), directly influences the growth rate and stoichiometry of the TiN film. The use of NH₃ as a co-reactant can help to reduce carbon and oxygen impurities in the film, thereby lowering its resistivity.[1]
-
Reactor Pressure: The total pressure within the MOCVD reactor affects the mean free path of the gas molecules and the residence time of the precursor on the substrate surface. Lower pressures can improve film uniformity and conformality.
-
Carrier Gas: An inert carrier gas, such as argon (Ar) or nitrogen (N₂), is used to transport the TDMAT vapor into the reaction chamber. The flow rate of the carrier gas can influence the partial pressure of the precursor and the overall deposition rate.
-
Plasma Enhancement: Plasma-enhanced MOCVD (PEMOCVD) can be employed to enhance the reactivity of the precursor and co-reactants at lower temperatures. The use of N₂ or H₂/N₂ plasma can significantly reduce film resistivity by promoting the removal of carbon-containing ligands.
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies on the MOCVD of TiN films using TDMAT.
| Deposition Method | Precursor System | Deposition Temperature (°C) | Film Resistivity (µΩ-cm) | Key Findings |
| MOCVD | TDMAT | 350 | >1200 | High resistivity due to carbon and oxygen impurities. |
| MOCVD | TDMAT + NH₃ | ~200 | ~500 | Addition of NH₃ reduces resistivity compared to TDMAT alone. |
| MOCVD with plasma treatment | TDMAT + Ar/NH₃ plasma | 325 - 400 | 548 - 960 | Multi-layer plasma treatment effectively reduces resistivity and oxygen content.[2] |
| PEALD | TDMAT + NH₃ plasma | 200 | 180 | Plasma-enhanced process yields low resistivity films.[3] |
| Thermal ALD | TDMAT + NH₃ | 200 | 53,000 | Higher resistivity in thermal ALD compared to plasma-enhanced methods due to higher impurity levels.[3] |
| Film Property | Deposition Conditions | Value | Reference |
| Carbon Content | MOCVD with TDMAT | High | [1] |
| Oxygen Content | MOCVD with TDMAT | High, primarily from post-deposition air exposure | |
| Step Coverage | MOCVD with TDMAT | Excellent in high aspect ratio features | [1][4] |
| Step Coverage | MOCVD with TDMAT + NH₃ | Decreased compared to TDMAT alone | [1][4] |
| Crystal Structure | Deposited below 300°C | Amorphous | [5] |
Experimental Protocols
This section provides a generalized protocol for the MOCVD of TiN films using TDMAT. Specific parameters should be optimized for the particular MOCVD system being used.
1. Substrate Preparation
-
Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.
-
A native oxide removal step using a dilute hydrofluoric acid (HF) solution may be necessary depending on the application.
-
Load the cleaned substrate into the MOCVD reactor load-lock and transfer it to the deposition chamber.
2. MOCVD System Preparation
-
Ensure the MOCVD system is clean and has no leaks.
-
Heat the TDMAT precursor bubbler to a stable temperature to ensure a constant vapor pressure. A typical temperature is 35°C, which provides a vapor pressure of about 200 mTorr.[5]
-
Purge the precursor delivery lines with an inert carrier gas (e.g., Ar) to remove any residual air and moisture.
3. TiN Film Deposition
-
Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.
-
Stabilize the reactor pressure.
-
Introduce the TDMAT precursor into the reaction chamber using the carrier gas.
-
If using a co-reactant such as ammonia, introduce it into the chamber simultaneously with the precursor.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
4. Post-Deposition
-
Stop the flow of the precursor and any co-reactants.
-
Cool down the substrate to room temperature under a continuous flow of inert gas.
-
Vent the chamber and unload the coated substrate.
5. Film Characterization
-
Thickness and Growth Rate: Measured using techniques like ellipsometry or cross-sectional scanning electron microscopy (SEM).
-
Resistivity: Determined using a four-point probe.
-
Composition: Analyzed by X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) to determine the atomic concentrations of Ti, N, C, and O.
-
Crystallinity: Investigated using X-ray Diffraction (XRD).
-
Morphology and Step Coverage: Imaged by SEM.
Visualizations
Caption: Workflow for MOCVD of TiN films using TDMAT.
Caption: Key parameter effects on TiN film properties.
References
Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) of Titanium Nitride (TiN) using TDMAT Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium Nitride (TiN) thin films are of significant interest in various advanced applications, including microelectronics as diffusion barriers and gate materials, and in the biomedical field for coatings on medical implants due to their biocompatibility and wear resistance.[1] Plasma-Enhanced Atomic Layer Deposition (PEALD) is a state-of-the-art thin film deposition technique that allows for the growth of high-quality, conformal TiN films at relatively low temperatures. This document provides detailed application notes and protocols for the PEALD of TiN using the organometallic precursor Tetrakis(dimethylamino)titanium (TDMAT).
The use of TDMAT in a PEALD process offers several advantages, including good thermal stability and a lower deposition temperature compared to some halogenated precursors.[1][2] The plasma enhancement helps to effectively decompose the precursor and provides the necessary energy for surface reactions, resulting in films with desirable properties.[3]
Data Presentation: Process Parameters and Film Properties
The following tables summarize key quantitative data from various studies on the PEALD of TiN using TDMAT, offering a comparative overview of process conditions and resulting film characteristics.
Table 1: PEALD Process Parameters for TiN Deposition using TDMAT
| Parameter | Value | Reference |
| Precursor | This compound (TDMAT) | [1][4][5][6] |
| Reactant Gas | N₂ Plasma | [4] |
| NH₃ Plasma | [5][6][7] | |
| N₂/H₂ Plasma | [5] | |
| H₂ Plasma | [8] | |
| Substrate Temperature (°C) | 150 | [8] |
| 170 - 180 | [1] | |
| 200 | [3][4] | |
| 250 | [5] | |
| 300 | [9] | |
| Precursor Temperature (°C) | 60 | [1] |
| 65 | [5] | |
| Plasma Power (W) | 180 - 300 | [4] |
| 300 | [1] | |
| 600 | [8] | |
| Chamber Pressure (Torr) | 3 | [4] |
| Carrier Gas (Ar) Flow (sccm) | 25 | [4] |
| Purge Gas (Ar) Flow (sccm) | 50 | [4] |
| 300 - 500 | [1] | |
| Reactant Gas Flow (sccm) | 100 (N₂) | [4] |
Table 2: Properties of PEALD-TiN Films Grown with TDMAT
| Property | Value | Deposition Conditions | Reference |
| Growth Per Cycle (GPC) (nm/cycle) | ~0.022 | 170-180°C, NH₃ plasma | [1] |
| 0.052 | 200°C, N₂ plasma, 300W | [4] | |
| 0.097 ± 0.004 | 250°C, NH₃ plasma | [5] | |
| ~0.1 | N₂/H₂ plasma | [5] | |
| 0.2 | NH₃ plasma | [6] | |
| ~0.08 | 200°C, NH₃ plasma, 300W | [3] | |
| Resistivity (µΩ·cm) | 490 (for 10-12 nm film) | 170-180°C, NH₃ plasma | [1] |
| 210 - 275 (for 10 nm film) | 150°C, H₂ plasma, 600W | [8] | |
| 180 | Optimized NH₃ plasma process | [3][10] | |
| <1000 | [5] | ||
| Density (g/cm³) | 4.9 | 170-180°C, NH₃ plasma | [1] |
| Approaches 5.21 (bulk) with increasing thickness | 250°C, NH₃ plasma | [5] | |
| Impurity Content (Atomic %) | C: < 3 | NH₃ plasma, plasma time > 10s | [6] |
| O: 21.65, C: not specified | 170-180°C, NH₃ plasma | [1] | |
| O: 37, C: 9 | [3][5] | ||
| O: 24 | 250°C, NH₃ plasma | [5] |
Experimental Protocols
This section outlines a generalized protocol for the PEALD of TiN using TDMAT. The specific parameters should be optimized for the particular deposition system and desired film properties.
Substrate Preparation
-
Select a suitable substrate (e.g., silicon wafer with native oxide, stainless steel).[1][4]
-
Clean the substrate to remove organic and particulate contamination. A typical cleaning procedure involves sequential sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water, followed by drying with a nitrogen gun.[9]
-
For silicon substrates, a buffered hydrofluoric acid (HF) dip can be used to remove the native oxide layer if a direct TiN-Si interface is desired.[9]
PEALD System Preparation
-
Ensure the ALD reactor is clean and has reached the desired base pressure.
-
Heat the TDMAT precursor to a temperature that provides sufficient vapor pressure (e.g., 60-65°C).[1][5] Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.
-
Set the substrate temperature to the desired deposition temperature (e.g., 150-300°C).[8][9]
PEALD Deposition Cycle
A single PEALD cycle for TiN deposition consists of four sequential steps:
-
TDMAT Pulse: Introduce TDMAT vapor into the reactor chamber using an inert carrier gas like Argon.[4] The precursor adsorbs onto the substrate surface in a self-limiting manner.
-
Purge 1: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted TDMAT and gaseous byproducts.[4]
-
Plasma Pulse: Introduce the reactant gas (e.g., N₂, NH₃, or a mixture) and ignite the plasma.[4][5] The plasma species react with the adsorbed TDMAT on the surface to form a TiN layer.
-
Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts and any remaining reactive species before the next cycle.[4]
This cycle is repeated until the desired film thickness is achieved. The film thickness is linearly dependent on the number of ALD cycles.[4]
Post-Deposition Characterization
After deposition, the TiN films can be characterized using various techniques:
-
Thickness and Roughness: Ellipsometry, X-ray Reflectometry (XRR).[1][5]
-
Composition and Purity: X-ray Photoelectron Spectroscopy (XPS).[1][5]
-
Resistivity: Four-point probe measurement.[1]
-
Crystallinity: X-ray Diffraction (XRD).
-
Morphology: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM).[4]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the PEALD of TiN using TDMAT.
Caption: Experimental workflow for PEALD of TiN.
References
- 1. whz.de [whz.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using this compound (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jkps.or.kr [jkps.or.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of TiO₂ Films Using TDMAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) thin films are of significant interest across various fields, including medical devices, due to their biocompatibility, high refractive index, and photocatalytic activity. Atomic Layer Deposition (ALD) is a vapor phase technique that allows for the deposition of ultrathin, conformal, and pinhole-free films with precise thickness control at the atomic level. This document provides detailed application notes and protocols for the low-temperature deposition of TiO₂ thin films using Tetrakis(dimethylamido)titanium (TDMAT) as the titanium precursor. Low-temperature processing is particularly crucial for applications involving temperature-sensitive substrates, such as polymers used in flexible electronics and medical implants.
Deposition Mechanisms and Chemistries
The ALD of TiO₂ from TDMAT and an oxygen source, typically water (H₂O), proceeds via self-limiting surface reactions. The process is divided into a sequence of precursor and co-reactant pulses, separated by inert gas purges.
Thermal ALD using TDMAT and H₂O:
The overall reaction is: Ti[N(CH₃)₂]₄ + 2H₂O → TiO₂ + 4HN(CH₃)₂
This process involves two half-reactions:
-
TDMAT Pulse: The substrate surface, typically hydroxylated, reacts with the TDMAT precursor.
-
H₂O Pulse: The surface, now terminated with titanium complexes, reacts with the water vapor.
A significant challenge with the standard TDMAT/H₂O process is that the resulting TiO₂ films are often amorphous at low deposition temperatures (typically below 220°C).[1][2] To achieve crystalline anatase TiO₂, which is often desired for its specific optical and electronic properties, a post-deposition annealing step is usually required.[3]
Modified Thermal ALD for Low-Temperature Crystallization:
A novel approach to achieve as-deposited crystalline anatase TiO₂ films at temperatures as low as 180°C involves introducing an air exposure step into the ALD cycle.[1][4] This additional oxidant pulse helps to fully oxidize the titanium to the Ti⁴⁺ state, which lowers the energy barrier for crystallization.[1][5]
Plasma-Enhanced ALD (PE-ALD):
PE-ALD is an alternative method that facilitates film deposition at even lower temperatures, including room temperature.[6] In this process, an oxygen plasma is used as the co-reactant. The plasma provides the necessary energy to drive the surface reactions, allowing for the growth of high-quality films on temperature-sensitive substrates.[7][8][9]
Data Presentation: Process Parameters and Film Properties
The following tables summarize key quantitative data from various low-temperature ALD processes for TiO₂ using TDMAT.
Table 1: Thermal ALD Process Parameters
| Precursor | Co-reactant | Deposition Temp. (°C) | Pulse/Purge Sequence (seconds) | Growth per Cycle (Å/cycle) | Resulting Phase | Reference |
| TDMAT | H₂O | 120 - 160 | 1.0 / 5 / 0.4 / 85 | 0.44 - 0.54 | Amorphous | [2] |
| TDMAT | H₂O | 50 - 150 | - | Decreases with temperature | Amorphous | [10][11] |
| TDMAT | H₂O | 225 | 0.15 / 30 / 0.10 / 20 | - | Anatase | [12] |
| TDMAT | H₂O / Air | 180 - 220 | 1.0 / 5 / 0.4 / 15 / 35 / 35 | ~0.44 | Anatase | [1] |
| TDMAT | O₃ | 150 - 225 | - | - | Amorphous | [5] |
Table 2: Film Characterization Data
| Deposition Method | Deposition Temp. (°C) | Refractive Index (@~600nm) | Carbon Impurity (at.%) | Nitrogen Impurity (at.%) | Roughness (RMS) | Reference |
| Thermal ALD (TDMAT/H₂O) | 120 | ~2.30 | - | - | 0.24 nm | [13] |
| Thermal ALD (TDMAT/H₂O) | 300 | ~2.50 | - | - | 3.64 nm | [13] |
| PE-ALD (TDMAT/O₂ Plasma) | 60 | - | < 2 | < 2 | 0.36 nm | [7] |
Experimental Protocols
Protocol 1: Standard Thermal ALD of Amorphous TiO₂
This protocol describes the deposition of amorphous TiO₂ films using a standard thermal ALD process with TDMAT and H₂O.
1. Substrate Preparation:
- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water for silicon wafers).
- Dry the substrate with a nitrogen gun.
- Perform an oxygen plasma clean or a UV-ozone treatment to ensure a hydrophilic surface with -OH termination.
2. ALD System Preparation:
- Load the prepared substrate into the ALD reactor.
- Heat the reactor to the desired deposition temperature (e.g., 150°C).
- Heat the TDMAT precursor to a suitable temperature (e.g., 60-75°C) to achieve an adequate vapor pressure.[12][14] Keep the delivery lines heated to a higher temperature (e.g., 82°C) to prevent precursor condensation.[1][2]
- Ensure the H₂O source is at room temperature.
- Set the nitrogen purge gas flow rate.
3. Deposition Cycle:
- The ALD cycle consists of four steps: a. TDMAT pulse: Introduce TDMAT vapor into the reactor for a set time (e.g., 0.15 - 1.0 seconds).[1][12] b. Nitrogen purge: Purge the reactor with nitrogen gas to remove unreacted TDMAT and byproducts (e.g., 5 - 30 seconds).[1][12] c. H₂O pulse: Introduce water vapor into the reactor (e.g., 0.1 - 0.4 seconds).[1][12] d. Nitrogen purge: Purge the reactor with nitrogen gas to remove unreacted water and byproducts (e.g., 20 - 85 seconds).[1][2][12]
- Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC).
4. Post-Deposition:
- Cool down the reactor under a nitrogen atmosphere.
- Remove the coated substrate for characterization.
Protocol 2: Modified Thermal ALD for Crystalline Anatase TiO₂
This protocol is adapted from a process that includes an in-situ air anneal to promote crystallization at low temperatures.[1]
1. Substrate and System Preparation:
- Follow steps 1 and 2 from Protocol 1. Set the deposition temperature to between 180°C and 220°C.
2. Deposition Cycle:
- The modified ALD cycle consists of six steps: a. TDMAT pulse: 1.0 second. b. Nitrogen purge: 5 seconds. c. H₂O pulse: 0.4 seconds. d. Nitrogen purge: 15 seconds. e. Air dose: Introduce air into the reactor for 35 seconds. f. Nitrogen purge: 35 seconds.
- Repeat for the desired number of cycles.
3. Post-Deposition:
- Follow step 4 from Protocol 1.
Protocol 3: Plasma-Enhanced ALD of TiO₂
This protocol outlines a general procedure for PE-ALD of TiO₂. Specific parameters will depend on the reactor configuration.
1. Substrate and System Preparation:
- Follow steps 1 and 2 from Protocol 1. The deposition temperature can be set as low as 60°C.[7]
2. Deposition Cycle:
- The PE-ALD cycle consists of four steps: a. TDMAT pulse: Introduce TDMAT vapor (e.g., two 40 ms (B15284909) pulses).[7] b. Purge: Purge the reactor with an inert gas (e.g., Argon or Nitrogen). c. Oxygen plasma: Introduce oxygen gas and ignite the plasma for a set duration (e.g., 150 - 200 ms).[7] d. Purge: Purge the reactor to remove unreacted species and byproducts.
- Repeat for the desired number of cycles.
3. Post-Deposition:
- Follow step 4 from Protocol 1.
Visualizations
Caption: Workflow of a standard thermal ALD cycle for TiO₂ deposition.
Caption: Simplified reaction mechanism for TiO₂ ALD using TDMAT and H₂O.
Applications in Drug Development and Biomedical Fields
While the core of this document is materials science-focused, the resulting TiO₂ thin films have several potential applications relevant to drug development and biomedical research:
-
Biocompatible Coatings: TiO₂ is well-known for its biocompatibility. ALD can be used to create uniform, conformal coatings on medical implants (e.g., stents, orthopedic implants) to improve their integration with biological tissues and reduce adverse reactions.[15]
-
Drug Delivery: The precise thickness control of ALD allows for the creation of nanostructured TiO₂ with high surface areas, which can be functionalized for use as drug delivery carriers.
-
Biosensors: The high surface-to-volume ratio and favorable electronic properties of TiO₂ thin films make them suitable platforms for the development of sensitive biosensors.
-
Sterilization and Antimicrobial Surfaces: The photocatalytic properties of anatase TiO₂ can be exploited for creating self-sterilizing surfaces on medical instruments and in healthcare environments.
Conclusion
Low-temperature ALD of TiO₂ using TDMAT is a versatile technique for producing high-quality thin films for a variety of applications. By selecting the appropriate deposition chemistry—thermal, modified thermal with an air anneal, or plasma-enhanced—the film properties can be tailored to meet the specific requirements of the intended application, including those in the demanding fields of biomedical engineering and drug development. The protocols and data presented here provide a foundation for researchers and scientists to develop and optimize their own low-temperature TiO₂ ALD processes.
References
- 1. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 2. Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water [journal.atomiclayerdeposition.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jkps.or.kr [jkps.or.kr]
- 7. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. irjes.com [irjes.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. scribd.com [scribd.com]
- 15. Atomic layer deposited TiO2 nanofilm on titanium implant for reduced the release of particles - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Deposition Temperature for Titanium Nitride (TiN) Films from TDMAT: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the optimal deposition temperature for Titanium Nitride (TiN) thin films using Tetrakis(dimethylamido)titanium (TDMAT) as a precursor. The properties of TiN films, such as electrical resistivity, impurity content, and film density, are critically dependent on the deposition temperature. The choice of deposition method, primarily Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), further influences the ideal processing window. These notes compile and present key data and protocols from scientific literature to aid in the successful deposition of high-quality TiN films.
Influence of Deposition Temperature on TiN Film Properties
The deposition temperature is a paramount parameter in the synthesis of TiN films from TDMAT. It directly impacts the chemical reactions on the substrate surface, including precursor adsorption, ligand exchange, and byproduct removal. An optimal temperature balances the need for sufficient thermal energy to drive the desired reactions while avoiding the detrimental effects of precursor self-decomposition.
Key Film Characteristics vs. Deposition Temperature:
-
Resistivity: Generally, resistivity decreases as the deposition temperature increases up to a certain point. This is attributed to improved film crystallinity and reduced impurity incorporation. However, for TDMAT, exceeding a critical temperature leads to self-decomposition, which increases carbon incorporation and consequently raises resistivity.
-
Impurity Content (Carbon and Oxygen): The carbon content in TiN films from TDMAT is a significant concern. At lower temperatures, incomplete reactions can leave carbon-containing ligands in the film. Conversely, at excessively high temperatures, TDMAT can decompose, leading to higher carbon incorporation.[1] Oxygen content is often a result of post-deposition exposure to air, and denser films formed at optimal temperatures can exhibit lower oxygen penetration.[1]
-
Film Density: Film density tends to increase with deposition temperature up to the point of precursor decomposition. Denser films typically offer better barrier properties and lower resistivity.
-
Growth Rate: The growth rate is also temperature-dependent. In ALD, a "self-limiting" window exists where the growth rate is constant over a range of temperatures. Outside this window, the growth rate can either decrease due to insufficient reaction energy or increase due to CVD-like decomposition reactions.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative relationship between deposition temperature and key TiN film properties for different deposition techniques using TDMAT.
Thermal Atomic Layer Deposition (ALD) of TiN from TDMAT and NH₃
| Deposition Temperature (°C) | Resistivity (µΩ·cm) | Carbon Content (at.%) | Oxygen Content (at.%) | Growth Rate (Å/cycle) | Reference |
| 150 | High | - | - | - | [1] |
| 175 - 190 | - | - | - | Saturated | [1][2] |
| 200 | ~500 | ~6.35 | ~27.5 | Saturated | [1][3] |
| >200 | Sharply Increases | Increases | Decreases | - | [1] |
| 350 | 400 | - | - | - | [4][5] |
Note: The use of different co-reactants, such as hydrazine (B178648) (N₂H₄), can influence the optimal temperature and resulting film properties.[4][5]
Plasma-Enhanced Atomic Layer Deposition (PEALD) of TiN from TDMAT
| Deposition Temperature (°C) | Plasma Gas | Resistivity (µΩ·cm) | Impurity Levels | Growth Rate (nm/cycle) | Reference |
| 150 | H₂ | 210 - 275 | - | - | [6] |
| 200 | NH₃ | 180 | < 6% | 0.08 | [7] |
Chemical Vapor Deposition (CVD) of TiN from TDMAT
| Deposition Temperature (°C) | Resistivity (µΩ·cm) | Carbon Content (at.%) | Oxygen Content (at.%) | Step Coverage (%) | Reference |
| 450 (susceptor) | 3700 - 5600 | up to 30 | 15 - 20 (after air exposure) | 50 - 85 |
Experimental Protocols
The following are generalized protocols for the deposition of TiN films using TDMAT based on common practices reported in the literature. Specific parameters should be optimized for individual reactor geometries and desired film characteristics.
Protocol for Thermal ALD of TiN
-
Substrate Preparation:
-
Use silicon wafers with a thermally grown oxide layer (SiO₂) or other suitable substrates.
-
Clean the substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Perform an HF dip to remove the native oxide if a direct TiN-on-silicon interface is desired.
-
Load the substrates into the ALD reactor.
-
-
Deposition Parameters:
-
TDMAT Precursor Temperature: Maintain the TDMAT bubbler at a temperature to ensure adequate vapor pressure (e.g., 40-75°C).
-
Reactant: Use ammonia (B1221849) (NH₃) as the nitrogen source.
-
Deposition Temperature: Set the substrate temperature to the optimal range, typically 175-210°C .[1][2] A temperature of 200°C is often cited as optimal for achieving low resistivity.[1][3]
-
Process Pressure: Maintain a process pressure in the range of 1-2 Torr.[1]
-
Carrier Gas: Use an inert gas like Argon (Ar) or Nitrogen (N₂) as the carrier and purge gas.
-
-
ALD Cycle Sequence (repeated for desired thickness):
-
TDMAT Pulse: Introduce TDMAT vapor into the reactor for a duration sufficient to achieve surface saturation (e.g., 0.5 - 2 seconds).
-
Purge: Purge the chamber with the inert carrier gas to remove unreacted TDMAT and byproducts (e.g., 5 - 10 seconds).
-
NH₃ Pulse: Introduce NH₃ gas into the reactor to react with the chemisorbed TDMAT layer (e.g., 1 - 5 seconds).
-
Purge: Purge the chamber with the inert carrier gas to remove reaction byproducts (e.g., 5 - 10 seconds).
-
Protocol for Plasma-Enhanced ALD (PEALD) of TiN
-
Substrate Preparation:
-
Follow the same substrate preparation steps as for thermal ALD.
-
-
Deposition Parameters:
-
TDMAT Precursor Temperature: Maintain the TDMAT bubbler at a suitable temperature (e.g., 40-75°C).
-
Reactant Gas: Use a plasma of a nitrogen-containing gas such as N₂ or NH₃, or a reducing gas like H₂.[6][7]
-
Deposition Temperature: A lower deposition temperature compared to thermal ALD can be used, for example, 150-200°C .[6][7]
-
Plasma Power: Apply RF plasma power during the reactant step (e.g., 100-500 W). Higher power can lead to lower resistivity.[7][8]
-
Process Pressure: Maintain a suitable process pressure for plasma generation (e.g., 1-3 Torr).
-
-
PEALD Cycle Sequence (repeated for desired thickness):
-
TDMAT Pulse: Introduce TDMAT vapor into the reactor (e.g., 0.5 - 2 seconds).
-
Purge: Purge the chamber with an inert gas (e.g., 5 - 10 seconds).
-
Plasma Step: Introduce the reactant gas (e.g., NH₃, N₂, or H₂) and ignite the plasma for a specific duration (e.g., 5 - 30 seconds).
-
Purge: Purge the chamber with an inert gas (e.g., 5 - 10 seconds).
-
Visualizations: Logical Relationships and Workflows
The following diagrams illustrate the key relationships and experimental processes involved in TiN deposition from TDMAT.
Caption: Relationship between deposition parameters and TiN film properties.
Caption: Experimental workflow for ALD of TiN films from TDMAT.
References
- 1. jkps.or.kr [jkps.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temperature Processes -Journal of the Semiconductor & Display Technology | Korea Science [koreascience.kr]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thermal Atomic Layer Deposition of Titanium-Based Thin Films Using TDMAT
Introduction
These application notes provide detailed protocols for the deposition of titanium dioxide (TiO₂) and titanium nitride (TiN) thin films using Tetrakis(dimethylamido)titanium (TDMAT) as the metal precursor in a thermal Atomic Layer Deposition (ALD) process. ALD is a thin film deposition technique that utilizes sequential, self-limiting surface reactions to grow films with atomic-level precision. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-quality, conformal thin films.
Core Concepts of TDMAT-Based Thermal ALD
A typical thermal ALD cycle using TDMAT consists of four distinct steps:
-
TDMAT Pulse: Gaseous TDMAT is introduced into the reaction chamber and chemisorbs onto the substrate surface. The reaction is self-limiting, meaning it stops once all available surface reactive sites are occupied.
-
Purge 1: An inert gas, typically nitrogen (N₂) or argon (Ar), is flowed through the chamber to remove any unreacted TDMAT and gaseous byproducts.
-
Co-reactant Pulse: A co-reactant gas (e.g., H₂O for TiO₂, NH₃ for TiN) is pulsed into the chamber. It reacts with the surface-adsorbed TDMAT species to form a monolayer of the desired material.
-
Purge 2: The inert gas is introduced again to purge the chamber of unreacted co-reactant and reaction byproducts.
This four-step cycle is repeated until the desired film thickness is achieved. The thickness of the film is precisely controlled by the number of ALD cycles.
Experimental Protocols
Deposition of Titanium Dioxide (TiO₂)
This protocol outlines the deposition of TiO₂ using TDMAT and deionized water (H₂O) as the oxygen source.
Materials and Equipment:
-
ALD Reactor equipped with precursor heating capabilities.
-
TDMAT precursor (99.999% purity).
-
Deionized H₂O.
-
High-purity nitrogen (N₂) or argon (Ar) for purging and as a carrier gas.
-
Substrate of choice (e.g., silicon wafer, glass).
Protocol:
-
Substrate Preparation: Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers) to ensure a pristine surface for deposition.
-
System Preparation:
-
Load the substrate into the ALD reactor.
-
Heat the TDMAT precursor to a temperature that provides adequate vapor pressure. A common temperature is 60-80°C.[1]
-
Maintain the DI water at room temperature.
-
Set the substrate deposition temperature. A typical range for thermal ALD of TiO₂ using TDMAT is 120°C to 250°C.[1][2]
-
-
Deposition Cycle: Execute the following pulse sequence for the desired number of cycles. The parameters can be optimized for specific reactor geometries and desired film properties.
-
Post-Deposition: Once the desired number of cycles is complete, cool down the reactor under an inert gas flow before removing the substrate.
Deposition of Titanium Nitride (TiN)
This protocol describes the thermal deposition of TiN using TDMAT and ammonia (B1221849) (NH₃) as the nitrogen source. It is important to note that plasma-enhanced ALD (PEALD) often yields higher quality TiN films with lower resistivity.[5]
Materials and Equipment:
-
ALD Reactor.
-
TDMAT precursor.
-
Ammonia (NH₃) gas.
-
High-purity nitrogen (N₂) or argon (Ar).
-
Substrate of choice.
Protocol:
-
Substrate Preparation: Clean the substrate as described in section 3.1.
-
System Preparation:
-
Deposition Cycle: Execute the following pulse sequence.
-
Step 1: TDMAT Pulse: 1.0 - 2.0 seconds.[5]
-
Step 2: N₂ Purge: 10 seconds.
-
Step 3: NH₃ Pulse: Varies depending on thermal or plasma process. For thermal, longer exposures may be needed.
-
Step 4: N₂ Purge: 10 seconds.
-
-
Post-Deposition: Cool down the reactor under an inert gas flow before sample retrieval.
Data Presentation
The following tables summarize typical quantitative data for thermal ALD processes using TDMAT.
Table 1: Process Parameters for TiO₂ Deposition
| Parameter | Value | Reference |
| Precursor | Tetrakis(dimethylamido)titanium (TDMAT) | [1][2][3][4] |
| Co-reactant | Deionized Water (H₂O) | [1][2][3][4] |
| Deposition Temperature | 120 - 250 °C | [1][2] |
| TDMAT Pulse Time | 0.1 - 2.0 s | [1][4] |
| H₂O Pulse Time | 0.025 - 0.75 s | [7] |
| N₂ Purge Time | 5 - 85 s | [2][3] |
| Growth Per Cycle (GPC) | 0.44 - 0.54 Å/cycle | [2] |
Table 2: Process Parameters for TiN Deposition (Thermal)
| Parameter | Value | Reference |
| Precursor | Tetrakis(dimethylamido)titanium (TDMAT) | [5][6] |
| Co-reactant | Ammonia (NH₃) | [5] |
| Deposition Temperature | 200 - 350 °C | [5][6] |
| TDMAT Pulse Time | ~1.0 s | [5] |
| NH₃ Pulse Time | Varies (longer for thermal) | [5] |
| N₂ Purge Time | ~10 s | [8] |
| Growth Per Cycle (GPC) | ~0.06 nm/cycle | [5] |
| Resistivity | ~53 x 10³ µΩ·cm | [5][8] |
Visualizations
TDMAT Thermal ALD Cycle for TiO₂
The following diagram illustrates the sequential steps in a thermal ALD cycle for depositing titanium dioxide using TDMAT and water.
Experimental Workflow
This diagram outlines the general workflow for a thermal ALD experiment from substrate preparation to film characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water [journal.atomiclayerdeposition.com]
- 3. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 4. irjes.com [irjes.com]
- 5. researchgate.net [researchgate.net]
- 6. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Plasma Enhanced Atomic Layer Deposition of Plasmonic TiN Ultrathin Films Using TDMATi and NH3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conformal Coatings on Complex Substrates using TDMAT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrakis(dimethylamido)titanium (TDMAT) for depositing conformal coatings of titanium dioxide (TiO₂) and titanium nitride (TiN) on complex substrates. The focus is on applications relevant to biomedical research and drug development, including surface modification of polymers and other materials to enhance biocompatibility and enable controlled drug release.
Introduction to TDMAT for Conformal Coatings
Tetrakis(dimethylamido)titanium (TDMAT) is a volatile, metal-organic precursor widely used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.[1][2] Its primary application lies in the formation of high-quality, conformal thin films of titanium nitride (TiN) and titanium dioxide (TiO₂).[1] These coatings are of significant interest in the biomedical field due to their excellent biocompatibility, corrosion resistance, and tunable surface properties.[3][4]
The ability of ALD and CVD to deposit uniform coatings on complex, three-dimensional substrates makes TDMAT an ideal precursor for modifying the surfaces of medical implants, drug delivery carriers, and microfluidic devices.[5][6] Low-temperature deposition processes are particularly advantageous for coating heat-sensitive polymeric substrates commonly used in these applications.[7]
Data Presentation: Process Parameters and Film Properties
The following tables summarize key experimental parameters and resulting film properties for TiO₂ and TiN coatings deposited using TDMAT. This data is compiled from various studies to provide a comparative overview.
Table 1: Atomic Layer Deposition (ALD) of TiO₂ using TDMAT
| Substrate | Co-reactant | Deposition Temp. (°C) | TDMAT Pulse (s) | H₂O/O₃ Pulse (s) | Purge Time (s) | Growth per Cycle (Å/cycle) | Refractive Index | Reference |
| Si(100) | H₂O | 120-330 | 1.0 | 0.4 | 5-85 | 0.33 - 0.67 | ~2.3-2.5 | [8] |
| Si(100) | O₃ | 150-225 | - | >0.5 | - | Minimally affected by temp. | - | [7] |
| PMMA | O₃ | 120 | 1.0 | 1.8 | 15 | 1.39 (initial) | - | [9][10] |
| Si(100) | H₂O | 70-250 | 2 | 0.2 | 15 | ~0.5 - 1.0 | ~2.2 - 2.5 | [8] |
Table 2: Chemical Vapor Deposition (CVD) and Plasma-Enhanced ALD (PEALD) of TiN using TDMAT
| Deposition Method | Substrate | Co-reactant | Deposition Temp. (°C) | TDMAT Flow (sccm) | NH₃/N₂ Flow (sccm) | Pressure (Torr) | Resistivity (µΩ·cm) | Reference |
| MOCVD | Si | NH₃ | 175-210 | - | - | 2 | ~500 | [11] |
| APCVD | Si | NH₃ | 190-480 | - | - | Atmospheric | - | [12] |
| PEALD | Si(100) | NH₃ plasma | 200 | - | - | - | 180 | [13] |
| Thermal ALD | Si(100) | NH₃ | 200 | - | - | - | 53,000 | [13] |
| PEALD | SUS 316L | N₂ plasma | - | - | - | - | Higher corrosion resistance than TiCl₄-based TiN | [14] |
Experimental Protocols
General Safety Precautions for Handling TDMAT
TDMAT is a reactive and flammable compound that requires careful handling in a controlled environment.
-
Handling: Always handle TDMAT in a well-ventilated area, preferably within a glovebox or a fume hood with an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.
-
Storage: Store TDMAT in a tightly sealed container under an inert atmosphere and away from heat, sparks, and open flames. It should be stored in a cool, dry place.
-
In case of spill: Absorb small spills with an inert material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.
Protocol for ALD of TiO₂ on a Polymer Substrate
This protocol provides a general procedure for depositing a conformal TiO₂ coating on a polymer substrate, such as polymethyl methacrylate (B99206) (PMMA), using TDMAT and ozone (O₃).
Materials and Equipment:
-
ALD reactor
-
TDMAT precursor held in a bubbler at 70-80°C
-
Ozone (O₃) source
-
Nitrogen (N₂) gas for carrier and purging
-
Polymer substrate (e.g., PMMA slide)
-
Substrate cleaning supplies (e.g., isopropanol (B130326), deionized water, nitrogen gun)
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrate thoroughly with a stream of high-purity nitrogen gas.
-
Load the substrate into the ALD reactor.
-
-
ALD Process:
-
Heat the reactor to the desired deposition temperature (e.g., 120°C for PMMA).[9]
-
Set the N₂ carrier gas flow rate.
-
Initiate the ALD cycle sequence:
-
TDMAT pulse: Introduce TDMAT vapor into the reactor for a set time (e.g., 1.0 second).[9]
-
N₂ purge: Purge the reactor with N₂ gas to remove unreacted TDMAT and byproducts (e.g., 15 seconds).[9]
-
O₃ pulse: Introduce ozone into the reactor (e.g., 1.8 seconds).[9]
-
N₂ purge: Purge the reactor with N₂ gas to remove unreacted ozone and byproducts (e.g., 15 seconds).[9]
-
-
Repeat the ALD cycle until the desired film thickness is achieved. The growth rate on PMMA can be significantly higher initially (~1.39 Å/cycle) before stabilizing.[10]
-
-
Post-Deposition:
-
Cool down the reactor under a nitrogen atmosphere.
-
Remove the coated substrate for characterization.
-
Protocol for Surface Functionalization of TiO₂ Coatings for Drug Attachment
This protocol outlines a method to functionalize the ALD-deposited TiO₂ surface for the covalent attachment of drug molecules. This example uses a linker with a phosphonic acid group for binding to the TiO₂ and a reactive terminal group for drug conjugation.[3]
Materials and Equipment:
-
TiO₂-coated substrate
-
Bromo-PEG5-phosphonic acid (or similar bifunctional linker)
-
Anhydrous solvent (e.g., ethanol)
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge (for nanoparticle suspensions)
-
Drug molecule with a suitable reactive group
Procedure:
-
Surface Activation:
-
To maximize surface hydroxyl groups, treat the TiO₂-coated substrate with an oxygen plasma or a Piranha solution (use extreme caution).[3]
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Linker Attachment ("Grafting-to"):
-
In a clean, dry reaction vessel, immerse the activated TiO₂-coated substrate in a solution of Bromo-PEG5-phosphonic acid in an anhydrous solvent.[3]
-
Stir the reaction mixture at room temperature for 24-48 hours.[3]
-
Remove the substrate and wash it thoroughly with the anhydrous solvent and then with deionized water to remove any unreacted linker.
-
Dry the functionalized substrate under vacuum.
-
-
Drug Conjugation:
-
The terminal bromine group on the linker can now be used for nucleophilic substitution with a suitable functional group on the drug molecule (e.g., an amine or thiol group).
-
The specific reaction conditions (solvent, temperature, pH) will depend on the chemistry of the drug molecule.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
- 1. entegris.com [entegris.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Functionalization of TiO2 Nanotubes Modified with a Thin Film of BiFeO3 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: TDMAT as a Precursor for Functional Ceramic Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrakis(dimethylamido)titanium (TDMAT) is a widely utilized metalorganic precursor for the deposition of high-quality functional ceramic coatings, primarily titanium nitride (TiN) and titanium dioxide (TiO₂).[1][2] Its high volatility and reactivity make it suitable for low-temperature deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[3][4] These coatings possess a range of desirable properties, including excellent biocompatibility, corrosion resistance, and tunable electronic characteristics, making them highly valuable for applications in medical implants, drug delivery systems, and biosensors.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of TiN and TiO₂ coatings using TDMAT, as well as methods for their surface functionalization for biomedical applications.
Data Presentation: Process Parameters and Film Properties
The following tables summarize key quantitative data from the literature for the deposition of TiN and TiO₂ films using TDMAT as a precursor.
Table 1: Atomic Layer Deposition (ALD) of TiN and TiO₂ from TDMAT
| Film Type | Co-reactant | Deposition Temp. (°C) | Growth per Cycle (nm/cycle) | Resistivity (µΩ·cm) | Carbon Impurity (at.%) | Oxygen Impurity (at.%) | Reference |
| TiN (Thermal) | NH₃ | 200 | 0.06 | 53,000 | 9 | 37 | [3] |
| TiN (Plasma Enhanced) | NH₃ | 200 | 0.08 | 180 | <1 | 5 | [3] |
| TiN (Thermal) | NH₃ | 200 | ~0.05 | 500 | Low | - | [5] |
| TiO₂ (Thermal) | H₂O | 150 | ~0.08 | - | - | - | [3] |
| TiO₂ (Thermal) | H₂O | 180 | 0.041 | - | - | - | [7] |
| TiO₂ (Thermal with Air Anneal) | H₂O, Air | 180 | 0.046 | - | - | - | [7] |
| TiO₂ (Thermal) | O₃ | 120 | 1.39 (initial on PMMA) | - | - | - | [8] |
Table 2: Chemical Vapor Deposition (CVD) of TiN from TDMAT
| Co-reactant | Deposition Temp. (°C) | Deposition Rate (Å/min) | Resistivity (µΩ·cm) | Carbon Impurity (at.%) | Oxygen Impurity (at.%) | Reference |
| Thermal Decomposition | 430-470 | Varies with conditions | 5000 | up to 30 | 15-20 (after air exposure) | [9] |
| NH₃ | 280 | - | 1600 | <10 | 30-50 | [10] |
| NH₃ | 370 | - | 1500 | <10 | 30-50 | [10] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of TiO₂ Films
This protocol describes a typical thermal ALD process for depositing TiO₂ thin films using TDMAT and water (H₂O) as precursors.[7][8]
1. Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass, or medical-grade polymer) using a standard cleaning procedure (e.g., RCA clean for silicon).
-
Ensure the substrate is dry and free of organic contaminants before loading into the ALD reactor.
2. ALD Process Parameters:
-
Precursors:
-
Titanium precursor: Tetrakis(dimethylamido)titanium (TDMAT), heated to 60-75°C to ensure adequate vapor pressure.[8]
-
Oxygen precursor: Deionized water (H₂O) at room temperature.
-
-
Deposition Temperature: 150-220°C. The optimal temperature depends on the desired film properties and substrate material. A temperature of 200°C is a common starting point.[3][7]
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).
-
ALD Cycle Sequence:
-
TDMAT pulse: Introduce TDMAT vapor into the reactor for 0.1 to 1.0 seconds. The surface reaction is self-limiting.
-
Purge 1: Purge the reactor with the carrier gas for 5 to 20 seconds to remove unreacted TDMAT and byproducts.
-
H₂O pulse: Introduce H₂O vapor into the reactor for 0.1 to 1.0 seconds.
-
Purge 2: Purge the reactor with the carrier gas for 5 to 20 seconds to remove unreacted H₂O and byproducts.
-
-
Number of Cycles: The desired film thickness is achieved by repeating the ALD cycle. The growth per cycle (GPC) is typically in the range of 0.04-0.08 nm/cycle.[7]
3. Post-Deposition Annealing (Optional):
-
To induce crystallization (anatase phase), the as-deposited amorphous TiO₂ film can be annealed in air at temperatures above 300°C.[7]
-
Alternatively, an in-situ layer-by-layer air anneal can be introduced as a third step in the ALD cycle to achieve crystalline films at lower temperatures.[7]
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TiN Films
This protocol outlines a PEALD process for depositing low-resistivity TiN films, suitable for applications requiring conductive and biocompatible coatings.[3]
1. Substrate Preparation:
-
Follow the same substrate cleaning procedure as in Protocol 1.
2. PEALD Process Parameters:
-
Precursors:
-
Titanium precursor: TDMAT, heated to 60-75°C.
-
Nitrogen precursor: Ammonia (NH₃) or a mixture of nitrogen and hydrogen (N₂/H₂).
-
-
Deposition Temperature: 200°C.[3]
-
Plasma Power: 300-500 W.[3]
-
PEALD Cycle Sequence:
-
TDMAT pulse: Introduce TDMAT vapor for 0.5 to 2.0 seconds.
-
Purge 1: Purge with carrier gas for 5 to 10 seconds.
-
NH₃/N₂ plasma: Introduce NH₃ or N₂ gas and ignite the plasma for 5 to 10 seconds.
-
Purge 2: Purge with carrier gas for 5 to 10 seconds.
-
-
Number of Cycles: Repeat the cycle to achieve the desired thickness. The GPC is typically around 0.08 nm/cycle.[3]
Protocol 3: Surface Functionalization of TiO₂ Coatings for Drug Attachment
This protocol provides a general method for the surface functionalization of TiO₂ coatings to enable the covalent attachment of drug molecules, a critical step for creating drug-eluting implants. Silanization is a common and effective method for introducing reactive functional groups onto oxide surfaces.[11][12]
1. Hydroxylation of the TiO₂ Surface:
-
Activate the TiO₂ surface to generate hydroxyl (-OH) groups by treating it with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This step is crucial for the subsequent silanization.
2. Silanization:
-
Silane (B1218182) Agent: Choose a silane agent with a functional group suitable for the desired drug conjugation chemistry. A common choice is (3-aminopropyl)triethoxysilane (APTES) to introduce amine (-NH₂) groups.[11]
-
Procedure:
-
Prepare a 1-5% (v/v) solution of APTES in a dry solvent such as toluene (B28343) or ethanol.
-
Immerse the hydroxylated TiO₂-coated substrate in the APTES solution for 1-2 hours at room temperature or elevated temperatures (e.g., 60°C) to accelerate the reaction.
-
After immersion, rinse the substrate thoroughly with the solvent to remove any unbound silane molecules.
-
Cure the silanized surface by baking at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
3. Drug Conjugation (Example using EDC/NHS chemistry):
-
This example describes the conjugation of a drug containing a carboxylic acid group to the amine-functionalized surface.
-
Reagents:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
The drug molecule with a carboxylic acid group.
-
A suitable buffer solution (e.g., MES buffer at pH 6.0).
-
-
Procedure:
-
Activate the carboxylic acid group of the drug by reacting it with EDC and NHS in the buffer solution for 15-30 minutes.
-
Immerse the amine-functionalized substrate in the activated drug solution and allow it to react for 2-4 hours at room temperature.
-
After the reaction, rinse the substrate extensively with the buffer and deionized water to remove any non-covalently bound drug molecules.
-
4. Quantification of Drug Loading:
-
The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (if the drug is fluorescent), or High-Performance Liquid Chromatography (HPLC) by measuring the difference in drug concentration in the solution before and after loading.[13][14]
Mandatory Visualizations
Caption: Workflow for the Atomic Layer Deposition of TiO₂.
Caption: General workflow for the Chemical Vapor Deposition of TiN.
References
- 1. irjweb.com [irjweb.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of silane-coated TiO2 nanoparticles in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug loading of nanoporous TiO2 films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Chemical Vapor Deposition of Titanium-Based Thin Films Using TDMAT
AN-CVD001
Introduction
Chemical Vapor Deposition (CVD) utilizing Tetrakis(dimethylamido)titanium (TDMAT) is a versatile technique for depositing high-quality titanium nitride (TiN) and titanium dioxide (TiO2) thin films.[1] These films are critical in a range of applications, from semiconductor manufacturing to biomedical devices. For researchers in drug development and life sciences, TDMAT-based CVD offers a robust method for creating biocompatible, wear-resistant, and chemically inert coatings on medical implants, surgical tools, and biosensors.[2][3][4][5] Titanium thin films are known for their excellent strength and ability to bond with bone tissue, making them ideal for orthopedic and dental applications.[2] This document provides a detailed protocol for a typical CVD process using TDMAT.
Precursor: Tetrakis(dimethylamido)titanium (TDMAT)
TDMAT (C₈H₂₄N₄Ti) is a metalorganic precursor widely used for TiN and TiO₂ deposition.[1] It is a highly reactive, flammable, and water-sensitive compound, requiring careful handling under an inert atmosphere.[1][6]
Safety Precautions:
-
Handling: Always handle TDMAT in a well-ventilated area, preferably within a glovebox or fume hood, under an inert gas like nitrogen or argon.[1][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and flame-retardant, antistatic protective clothing.[7][8] For potential inhalation exposure, a self-contained breathing apparatus is recommended.[1][7]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[6][8] The container must be kept under an inert gas.[8] Never allow the product to contact water during storage or handling.[6]
-
Spills: In case of a spill, remove all ignition sources. Absorb with liquid-absorbent material (e.g., Chemizorb®) and dispose of it properly. Do not use water to clean up spills.[6]
Experimental Protocol for TiN Deposition via CVD
This protocol outlines the deposition of Titanium Nitride (TiN) films via thermal CVD using TDMAT. The process involves the thermal decomposition of the TDMAT precursor onto a heated substrate.[9]
Substrate Preparation
-
Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure for silicon wafers involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.
-
Native Oxide Removal (Optional): For silicon substrates, immerse in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer, followed by a final rinse with deionized water and nitrogen drying.
CVD System Setup
-
Precursor Handling: Install the TDMAT bubbler into the CVD system, ensuring all connections are leak-tight. The bubbler is typically heated to increase the vapor pressure of the precursor.
-
Substrate Loading: Place the cleaned substrate onto the susceptor (heater stage) inside the deposition chamber.
-
System Evacuation: Pump down the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize background contaminants like oxygen and water vapor.
-
Temperature Stabilization: Heat the substrate to the desired deposition temperature. Simultaneously, heat the TDMAT bubbler and gas lines to the specified temperatures to prevent precursor condensation.
Deposition Process
-
Carrier Gas Flow: Introduce a carrier gas (e.g., Argon or Helium) through the TDMAT bubbler to transport the precursor vapor into the chamber.
-
Reactant Gas Flow (Optional): For depositing stoichiometric TiN with lower carbon content, ammonia (B1221849) (NH₃) can be introduced as a co-reactant.[10] The addition of ammonia can significantly increase the growth rate.[10]
-
Deposition: The TDMAT vapor, with or without NH₃, flows over the heated substrate. The precursor thermally decomposes on the surface, forming a TiN film. The deposition time will determine the final film thickness.
-
Purging: After the desired deposition time, stop the TDMAT flow and purge the chamber with an inert gas to remove any unreacted precursor and byproducts.
System Shutdown and Sample Retrieval
-
Cool Down: Turn off the substrate heater and allow the system to cool down to room temperature under an inert gas flow or vacuum.
-
Venting: Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Sample Unloading: Carefully remove the coated substrate from the chamber.
-
Post-Deposition Analysis: Characterize the deposited film using techniques such as ellipsometry (thickness), four-point probe (resistivity), X-ray photoelectron spectroscopy (XPS) for composition, and scanning electron microscopy (SEM) for surface morphology.
Typical Deposition Parameters
The properties of the deposited TiN film are highly dependent on the process parameters. The following table summarizes typical ranges found in the literature for thermal CVD of TiN from TDMAT.
| Parameter | Typical Value/Range | Effect on Film Properties | Reference |
| Substrate Temperature | 430 - 470 °C | Affects reaction kinetics, crystallinity, and deposition rate. | [9] |
| TDMAT Bubbler Temp. | 47 °C | Controls precursor vapor pressure and delivery rate. | [9] |
| Chamber Pressure | 0.5 - 1.3 Torr | Influences gas transport, reaction pathways, and film uniformity. | [9] |
| Carrier Gas (He) Flow | 40 - 100 sccm | Transports precursor vapor to the substrate. | [9] |
| Co-reactant Gas (N₂) Flow | 0 - 200 sccm | Improves film stoichiometry and stability. Higher flow can reduce resistivity. | [9] |
| Deposition Rate | ~400 Å/min | Dependent on temperature and precursor concentration. | [9] |
| Resulting Resistivity | ~5000 µΩ·cm | High due to carbon incorporation; can be reduced with process optimization. |
Note: Films deposited using only TDMAT often contain significant carbon impurities (up to 30%) and can be unstable in air, leading to oxidation. The use of a co-reactant like ammonia is often necessary to improve film purity and electrical properties.[10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Chemical Vapor Deposition process using TDMAT.
Caption: Logical workflow for the TDMAT CVD process.
References
- 1. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
- 2. Applications of Thin Films in the Biomedical Field [sputtertargets.net]
- 3. silcotek.com [silcotek.com]
- 4. korvustech.com [korvustech.com]
- 5. 4 Industry Applications for PIB-CVD - Denton Vacuum [dentonvacuum.com]
- 6. umass.edu [umass.edu]
- 7. gelest.com [gelest.com]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deposition of TiO2 Thin Films using Tetrakis(dimethylamido)titanium (TDMAT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO₂) thin films are of significant interest across various scientific and technological fields due to their diverse applications, including in photocatalysis, as high-κ dielectrics, and in corrosion prevention. Atomic Layer Deposition (ALD) is a favored technique for depositing these films, offering precise thickness control at the atomic level. This document provides detailed protocols for the deposition of TiO₂ films using the precursor tetrakis(dimethylamido)titanium (TDMAT), with a focus on the influence of deposition temperature on the film growth rate.
Data Presentation: Growth Rate Dependence on Temperature
The growth rate of TiO₂ films, often expressed as Growth Per Cycle (GPC), is highly dependent on the deposition temperature. The following table summarizes the GPC of TiO₂ films grown using TDMAT with an oxidant (typically H₂O or O₃) at various temperatures, as reported in the literature.
| Deposition Temperature (°C) | Oxidant | Growth Per Cycle (GPC) (Å/cycle) | Reference |
| 50 - 150 | H₂O | ~2.0 | [1] |
| 120 | H₂O | 0.44 - 0.54 | [2] |
| 120 - 330 | H₂O | 0.33 - 0.67 | [3] |
| 140 | H₂O | 0.44 - 0.54 | [2] |
| 150 | H₂O | Not specified, but determined to be optimal | [4] |
| 150 - 225 | O₃ | Minimally affected by temperature in this range | [5] |
| 160 | H₂O | 0.44 - 0.54 | [2] |
| 175 - 250 | H₂O₂ | 0.28 | [5] |
| 180 | H₂O | Not specified, but used as a low deposition temperature | [6][7] |
| 180 | H₂O/air | 0.46 | [6][7] |
| 200 | H₂O/air | 0.47 | [6][7] |
| 220 | H₂O/air | 0.53 | [6][7] |
| 225 | Not specified | Not specified, used as a deposition temperature | [8] |
| 250 | Not specified | Minimum GPC observed at this temperature | [3] |
Note: The growth rate can be influenced by various factors including the specific ALD reactor geometry, precursor pulse and purge times, and substrate type.
Experimental Protocols
This section outlines a general protocol for the atomic layer deposition of TiO₂ thin films using TDMAT and water.
1. Substrate Preparation:
-
Clean the substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure. A common method involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.
-
For silicon substrates, a native oxide layer may be present. Depending on the application, this layer can be removed using a dilute hydrofluoric acid (HF) dip.
2. Atomic Layer Deposition (ALD) Process:
-
Precursor Handling:
-
Deposition Parameters:
-
Deposition Temperature: The substrate temperature is a critical parameter and can be varied to control the film properties. A typical range for TDMAT-based TiO₂ ALD is 120°C to 250°C.[2][3][4][5]
-
ALD Cycle Sequence: A standard ALD cycle for TiO₂ deposition from TDMAT and H₂O consists of four steps:
-
TDMAT Pulse: A pulse of TDMAT vapor is introduced into the reactor chamber. Pulse times can range from 0.15 to 1.0 seconds.[2][8]
-
Purge 1: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted TDMAT and gaseous byproducts. Purge times are typically between 5 and 30 seconds.[2][8]
-
H₂O Pulse: A pulse of water vapor is introduced into the chamber. Pulse times are generally shorter, around 0.10 to 0.4 seconds.[2][8]
-
Purge 2: The reactor is purged again with an inert gas to remove unreacted water and byproducts. This purge step is often longer, ranging from 20 to 85 seconds, to ensure complete removal of reactants before the next cycle.[2][8]
-
-
-
Number of Cycles: The desired film thickness is achieved by repeating the ALD cycle a specific number of times. The thickness can be estimated by multiplying the GPC at the chosen temperature by the number of cycles.
3. Film Characterization:
-
Thickness and Refractive Index: Ellipsometry is a common non-destructive technique used to measure the thickness and refractive index of the deposited films.
-
Crystallinity: The crystalline structure of the TiO₂ films can be determined using techniques such as X-ray Diffraction (XRD) and Raman Spectroscopy. As-deposited films at lower temperatures are often amorphous, while higher temperatures or post-deposition annealing can induce crystallization into anatase or rutile phases.[3][6]
-
Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the films and to detect any impurities, such as carbon or nitrogen, which can be present from the TDMAT precursor.[9]
-
Morphology: The surface morphology and roughness of the films can be investigated using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water [journal.atomiclayerdeposition.com]
- 3. scribd.com [scribd.com]
- 4. Atomic Layer Deposition of Titanium Oxide-Based Films for Semiconductor Applications—Effects of Precursor and Operating Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 7. researchgate.net [researchgate.net]
- 8. irjes.com [irjes.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Tetrakis(dimethylamino)titanium (TDMAT) Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrakis(dimethylamino)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a highly reactive organometallic compound.[1] It serves as a crucial precursor in advanced material science, particularly in the semiconductor industry for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2] Its high volatility and good thermal stability make it an ideal candidate for these applications.[2] However, TDMAT is also highly sensitive to moisture and air, being pyrophoric and water-reactive.[3][4][5][6] Therefore, stringent adherence to proper handling and preparation protocols is paramount to ensure safety and experimental success. This document provides a detailed protocol for the preparation of TDMAT solutions in a controlled inert atmosphere.
Compound Data and Properties
A summary of the essential physical and chemical properties of this compound is provided in the table below. This data is critical for handling, storage, and application of the compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₄N₄Ti | [1][5] |
| Molecular Weight | 224.17 g/mol | [2][5] |
| Appearance | Yellow to orange liquid | [2][7] |
| Density | 0.947 g/mL at 25 °C | [1][2] |
| Boiling Point | 50 °C at 0.5 mmHg | [1][2] |
| Flash Point | -3 °C (26.6 °F) | [3] |
| Solubility | Soluble in organic solvents such as hexane (B92381) and toluene. | [2] |
| Stability | Air and moisture sensitive; reacts vigorously or explosively with water. | [3] |
| CAS Number | 3275-24-9 | [4][8] |
Safety Precautions and Handling
This compound is a hazardous material and must be handled with extreme caution. It is highly flammable, corrosive, and reacts violently with water to release flammable gases which may ignite spontaneously.[4][6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, flame-retardant lab coat, and suitable protective gloves (consult glove manufacturer for compatibility).[3][8]
-
Inert Atmosphere: All handling and transfers of TDMAT must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[5][8] This is crucial to prevent contact with air and moisture.
-
Ventilation: Use TDMAT in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use spark-proof tools and explosion-proof equipment.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from water and ignition sources.[3][8] The container must be kept tightly sealed and stored under an inert gas like nitrogen.[3][5]
-
Spills: In case of a spill, do not use water. Absorb the spill with inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[3][4]
Experimental Protocol for Solution Preparation
This protocol outlines the steps to prepare a solution of TDMAT in a suitable anhydrous solvent. The procedure must be carried out in a glovebox with an inert atmosphere.
Materials and Equipment:
-
This compound (TDMAT) in a sealed container
-
Anhydrous solvent (e.g., hexane, toluene)
-
Airtight, dry glassware (e.g., volumetric flask, graduated cylinder)
-
Syringes and needles for liquid transfer
-
Analytical balance
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation of the Glovebox: Ensure the glovebox is purged with an inert gas (argon or nitrogen) and that the oxygen and moisture levels are minimal (<1 ppm).
-
Equilibration of Materials: Place all necessary materials and equipment, including the sealed TDMAT container, anhydrous solvent, and glassware, inside the glovebox and allow them to equilibrate to the glovebox atmosphere.
-
Calculation of Required Volumes:
-
Determine the desired concentration and total volume of the TDMAT solution.
-
Calculate the required mass of TDMAT using the formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Calculate the volume of TDMAT needed using its density: Volume (mL) = Mass (g) / Density (g/mL)
-
-
Solvent Measurement: Using a dry graduated cylinder or pipette, measure the required volume of anhydrous solvent and transfer it to a dry volumetric flask containing a magnetic stir bar.
-
TDMAT Transfer:
-
Carefully open the TDMAT container inside the glovebox.
-
Using a clean, dry syringe, draw the calculated volume of TDMAT.
-
Slowly add the TDMAT to the solvent in the volumetric flask while stirring gently.
-
-
Mixing and Storage:
-
Seal the volumetric flask and continue stirring until the solution is homogeneous.
-
Transfer the prepared solution to a suitable, airtight storage vessel.
-
Properly label the storage vessel with the compound name, concentration, solvent, and date of preparation.
-
-
Waste Disposal: All waste materials, including empty containers and contaminated items, must be disposed of according to local, state, and federal regulations for hazardous waste.[4][8]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TDMAT solution preparation protocol.
Caption: Workflow for the safe preparation of TDMAT solutions in an inert atmosphere.
Applications in Research and Development
Solutions of TDMAT are primarily used as precursors for the deposition of thin films in the fabrication of microelectronic devices.
-
Atomic Layer Deposition (ALD): In ALD, TDMAT is used with an oxygen source, such as water or ozone, to deposit highly conformal and uniform thin films of titanium dioxide (TiO₂).[10][11][12]
-
Chemical Vapor Deposition (CVD): TDMAT is also a precursor for depositing titanium nitride (TiN) thin films, which are used as diffusion barriers and conductive layers in integrated circuits.[1]
The ability to prepare TDMAT solutions of precise concentrations is essential for achieving reproducible and high-quality thin films in these advanced applications. Researchers in materials science, nanotechnology, and semiconductor development rely on these protocols to further their innovations.
References
- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 2. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. umass.edu [umass.edu]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. Strem, An Ascensus Company CAS# [3275-24-9]. 25g. This compound(IV), | Fisher Scientific [fishersci.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. irjes.com [irjes.com]
- 12. researchgate.net [researchgate.net]
Application Note: Tetrakis(dimethylamido)titanium (TDMAT) for Semiconductor Thin Film Deposition
Audience: Researchers and scientists in semiconductor fabrication and materials science.
Introduction
Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a widely utilized metalorganic precursor for the deposition of titanium-based thin films in the semiconductor industry.[1] Its high volatility and reactivity make it suitable for Chemical Vapor Deposition (CVD) and, particularly, Atomic Layer Deposition (ALD). This document provides detailed protocols and data for depositing two key materials: Titanium Nitride (TiN), a conductive ceramic used as a diffusion barrier and adhesion promoter, and Titanium Dioxide (TiO₂), a semiconductor with applications in dielectrics and photocatalysis.[2][3] The deposition of these films serves to create conductive or semiconducting layers, which is a critical step in device fabrication.
Titanium Nitride (TiN) Thin Films
TiN films are essential in modern microelectronics for their low electrical resistivity, high thermal stability, and excellent adhesion.[4] They are commonly employed as diffusion barriers for copper and tungsten metallization.[5] TDMAT is a preferred precursor for TiN deposition, especially in ALD processes, due to its ability to create highly conformal films at low temperatures, which is necessary for high-aspect-ratio structures.[2][4]
Deposition Methods and Protocols
a) Thermal Atomic Layer Deposition (ALD)
Thermal ALD of TiN using TDMAT typically involves sequential, self-limiting surface reactions with a nitrogen source, most commonly ammonia (B1221849) (NH₃).[6][7] The process allows for precise, layer-by-layer film growth.
Protocol 1: Thermal ALD of TiN using TDMAT and Ammonia This protocol is a generalized procedure based on common practices reported in the literature.[4][6]
-
Substrate Preparation: Load silicon wafers with a native oxide layer into the ALD reactor.
-
System Purge: Heat the reactor to the desired deposition temperature (e.g., 200°C) and purge with an inert gas (e.g., Argon) to establish a stable baseline pressure (e.g., 2 Torr).
-
Precursor Heating: Heat the TDMAT precursor canister to 40-60°C to ensure adequate vapor pressure.[8][9]
-
ALD Cycles: Repeat the following four-step cycle until the desired film thickness is achieved:
-
Step 1 (TDMAT Pulse): Introduce TDMAT vapor into the chamber for a set duration (e.g., 5 seconds) using an inert carrier gas.
-
Step 2 (Purge 1): Stop the TDMAT flow and purge the chamber with inert gas (e.g., 80 sccm Ar) for a duration sufficient to remove unreacted precursor and byproducts (e.g., 5-10 seconds).
-
Step 3 (Reactant Pulse): Introduce the reactant gas (e.g., 50 sccm NH₃) for a set duration (e.g., 5 seconds).
-
Step 4 (Purge 2): Stop the reactant flow and purge the chamber again with inert gas to remove byproducts before the next cycle.
-
-
Post-Deposition: Once the target number of cycles is complete, cool the chamber under an inert atmosphere before removing the substrate.
b) Plasma-Enhanced Atomic Layer Deposition (PEALD)
PEALD replaces the thermal reaction of the second precursor (like NH₃) with exposure to plasma. This can lower deposition temperatures, reduce impurity content, and improve film properties like resistivity.[10][11] Hydrogen (H₂) or Nitrogen (N₂) plasmas are commonly used.[10][12]
Protocol 2: PEALD of TiN using TDMAT and H₂/N₂ Plasma This protocol outlines a general PEALD process.[10][13]
-
Substrate and System Preparation: Follow steps 1-3 from the Thermal ALD protocol. Deposition temperatures can be lower (e.g., 150-200°C).
-
ALD Cycles: Execute the PEALD cycle sequence:
-
Step 1 (TDMAT Pulse): Introduce TDMAT vapor with an Ar carrier gas (e.g., 25 sccm Ar).
-
Step 2 (Purge 1): Purge with Ar (e.g., 50 sccm).
-
Step 3 (Plasma Exposure): Introduce the plasma gas (e.g., 100 sccm N₂ and 20 sccm H₂) and apply RF power (e.g., 300 W) for a set duration (e.g., 20 seconds).
-
Step 4 (Purge 2): Purge again with Ar.
-
-
Post-Deposition: Cool down and remove the substrate as previously described.
Quantitative Data and Process Parameters
The properties of TiN films are highly dependent on the deposition parameters. Longer purge times and higher purge gas flow rates generally decrease carbon incorporation and lower resistivity.[4] PEALD processes often yield films with lower resistivity than thermal ALD at similar temperatures.[5][11]
Table 1: Comparison of TiN Deposition Processes Using TDMAT
| Deposition Method | Co-reactant | Deposition Temp. (°C) | Film Resistivity (µΩ·cm) | Growth Rate / GPC | Reference(s) |
|---|---|---|---|---|---|
| Thermal ALD | NH₃ | 200 | 500 - 1000 | ~0.5 nm/cycle | [4][7] |
| Thermal ALD | N₂H₄ (Hydrazine) | 350 | 400 | - | [5][14] |
| MOCVD | NH₃ | ~200 | >5000 | - | [4][15] |
| PEALD | NH₃ | 200 | 53,000 | 0.06 nm/cycle | [16] |
| PEALD | N₂/H₂ Plasma | 250 | 150 | ~0.1 nm/cycle | [12] |
| PEALD | H₂ Plasma | 150 | 210 - 275 | - | [10] |
| PEALD | N₂/Ar Plasma | High Pressure | ~300 | - |[11] |
Table 2: Detailed ALD/PEALD Protocol Parameters for TiN Deposition
| Parameter | Study 1 (Thermal ALD)[4] | Study 2 (PEALD)[13] | Study 3 (PEALD)[12] |
|---|---|---|---|
| Substrate | Si | SiO₂/Si | MgO, Si |
| TDMAT Temp. | Not specified | Not specified | 65°C |
| Deposition Temp. | 200°C | 200°C | 250°C |
| Pressure | 2 Torr | 3 Torr | 100 mTorr |
| TDMAT Pulse | 5 s | - | 1 s |
| Reactant | NH₃ | N₂ Plasma | NH₃:Ar Plasma |
| Reactant Pulse/Plasma | 5 s | - | 20 s @ 300 W |
| Purge Gas | Ar | Ar | Ar |
| Purge Flow/Time | 80 sccm / 5 s | 50 sccm | 110 sccm / 10 s |
| Resulting Resistivity | ~500 µΩ·cm | - | - |
Titanium Dioxide (TiO₂) Thin Films
TDMAT is also a chlorine-free precursor for depositing TiO₂ thin films, which are amorphous as-deposited at low temperatures but can be crystallized into phases like anatase through post-deposition annealing or modified ALD cycles.[3][17][18]
Deposition Protocol
Protocol 3: Thermal ALD of TiO₂ using TDMAT and Water (H₂O) This is a standard process for amorphous TiO₂ deposition.[19][20]
-
Setup: Load substrates into the reactor. Heat the chamber to the deposition temperature (e.g., 150-220°C). Heat the TDMAT canister to ~60°C and keep the de-ionized H₂O at room temperature.[3][19]
-
ALD Cycles:
-
Post-Processing (Optional Annealing): To achieve a crystalline anatase phase, the as-deposited amorphous film can be annealed. A post-deposition anneal (PDA) in an oxidizing atmosphere (air) at temperatures from 200°C to 600°C is effective.[17][21] A recent method involves introducing an in-situ air or oxygen pulse within each ALD cycle to promote crystallization at lower temperatures (as low as 180°C).[3]
Quantitative Data and Process Parameters
The growth per cycle (GPC) and the resulting film phase are highly dependent on the deposition temperature and the oxidant used.
Table 3: Deposition Parameters and Properties of TiO₂ Films Using TDMAT
| Oxidant | Deposition Temp. (°C) | GPC (nm/cycle) | As-Deposited Phase | Notes | Reference(s) |
|---|---|---|---|---|---|
| H₂O | 120 - 160 | ~0.06 - 0.08 | Amorphous | Requires post-deposition annealing for crystallization. | [17][18] |
| H₂O | 180 - 220 | ~0.04 - 0.05 | Amorphous | - | [3] |
| H₂O₂ | 175 - 250 | 0.028 | Amorphous | Highly pure films. | [22] |
| O₃ | 150 - 225 | ~0.05 | Amorphous | Growth possible at temperatures as low as 75°C. | [22] |
| H₂O + Air Pulse | 180 - 200 | ~0.05 | Crystalline (Anatase) | In-situ air anneal promotes crystallization during deposition. |[3] |
Conclusion
TDMAT is a versatile and effective precursor for the ALD and CVD of both conductive TiN and semiconducting TiO₂ thin films.
-
For TiN , PEALD processes generally offer superior film properties, achieving lower resistivity at lower temperatures compared to thermal methods. Control over process parameters like temperature and purge duration is critical to minimize carbon impurities and optimize electrical performance.
-
For TiO₂ , thermal ALD with TDMAT and water typically produces amorphous films. Crystallinity, which is often desired for specific applications, can be achieved through post-deposition annealing or by incorporating an in-situ oxidation step (e.g., an air pulse) into the ALD cycle.
The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize deposition processes for titanium-based films tailored to specific semiconductor device applications.
References
- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 2. entegris.com [entegris.com]
- 3. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 4. jkps.or.kr [jkps.or.kr]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temperature Processes -Journal of the Semiconductor & Display Technology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. whz.de [whz.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. irjes.com [irjes.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US9556516B2 - Method for forming Ti-containing film by PEALD using TDMAT or TDEAT - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrakis(dimethylamido)titanium (TDMAT) in Microelectronic Device Fabrication
Introduction
Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a widely utilized metalorganic precursor in the semiconductor industry for the deposition of high-quality titanium-based thin films.[1][2] Its high volatility and reactivity make it an excellent candidate for Chemical Vapor Deposition (CVD) and, particularly, Atomic Layer Deposition (ALD).[3][4] These films are integral components in a variety of microelectronic devices.
This document provides detailed application notes and experimental protocols for the use of TDMAT in fabricating titanium nitride (TiN) and titanium dioxide (TiO₂) thin films, which are critical materials in modern semiconductor manufacturing.[5][6]
Applications of TDMAT-Deposited Films in Microelectronics
TDMAT is the precursor of choice for depositing two primary types of thin films in microelectronics: Titanium Nitride (TiN) and Titanium Dioxide (TiO₂).
-
Titanium Nitride (TiN): TiN films are employed extensively due to their excellent properties. They serve as efficient diffusion barriers for copper and aluminum interconnects, preventing metal migration into the silicon substrate.[7][8] Their high thermal stability, good adhesion, and low resistivity also make them suitable as glue layers and gate materials in transistors.[5][7]
-
Titanium Dioxide (TiO₂): TiO₂ thin films are investigated for a range of applications, including as high-k dielectric layers in Dynamic Random Access Memories (DRAMs) and Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs).[3][9] Their interesting catalytic and optical properties also make them candidates for various sensor and optical coating applications.[6][10]
Data Presentation: Film Properties and Deposition Parameters
The properties of TiN and TiO₂ films are highly dependent on the deposition technique and process parameters. The following tables summarize key quantitative data from various studies.
Table 1: Titanium Nitride (TiN) Film Properties using TDMAT
| Deposition Method | Reactant(s) | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Resistivity (µΩ·cm) | Carbon Content (at.%) | Oxygen Content (at.%) | Reference(s) |
| Thermal ALD | NH₃ | 200 | ~0.6 | 53,000 | 9 | 37 | [11] |
| Thermal ALD | NH₃ | 175-210 | 5 | < 1,000 | Low | - | [7][12] |
| PEALD | NH₃ Plasma | 200 | 0.8 | 180 | < 6 | < 6 | [11] |
| PEALD | N₂/Ar Plasma | - | - | ~100 | - | - | [13] |
| MOCVD | NH₃ | 200 | - | 500 | High | - | [7] |
| Thermal ALD | N₂H₄ | 350 | - | > 10,000 | High | High | [14][15] |
Table 2: Titanium Dioxide (TiO₂) Film Properties using TDMAT
| Deposition Method | Reactant(s) | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Properties | Reference(s) |
| Thermal ALD | H₂O | 50 | High | Amorphous, N and C free | [3] |
| Thermal ALD | H₂O | 180 | 0.46 | Amorphous | [16] |
| Thermal ALD | H₂O/Air | 180 | 0.46 | Crystalline (Anatase) | [16] |
| Thermal ALD | H₂O | 200 | - | Amorphous | [16] |
| Thermal ALD | H₂O/Air | 200 | 0.47 | Crystalline (Anatase) | [16] |
| PEALD | O₂ Plasma | 60 | 0.8 | Low impurity, Stoichiometric | [17] |
| Thermal ALD | O₃ | 150-225 | - | Saturated growth | [18] |
Experimental Protocols
The following are detailed protocols for the deposition of TiN and TiO₂ films using TDMAT, synthesized from common practices in the literature.
Protocol 1: Atomic Layer Deposition of Titanium Nitride (TiN)
This protocol describes a typical thermal ALD process for depositing TiN films using TDMAT and ammonia (B1221849) (NH₃).
-
Substrate Preparation:
-
Use p-type silicon (100) wafers as substrates.
-
Perform a standard cleaning procedure to remove organic and inorganic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer.
-
-
ALD Reactor Setup:
-
Maintain the TDMAT precursor in a stainless steel bubbler heated to 60-75°C to ensure adequate vapor pressure.
-
Use a high-purity inert gas, such as argon (Ar) or nitrogen (N₂), as both a carrier and purge gas.
-
Heat the deposition chamber walls to a temperature slightly above the precursor temperature to prevent condensation.
-
-
Deposition Cycle:
-
Set the substrate temperature within the ALD window, typically between 175°C and 210°C for this chemistry.[7][12]
-
Step 1 (TDMAT Pulse): Introduce TDMAT vapor into the chamber for a duration sufficient for self-limiting adsorption on the substrate surface (e.g., 0.1 to 2 seconds).
-
Step 2 (Purge): Purge the chamber with the inert gas to remove any unreacted TDMAT and gaseous byproducts (e.g., 5 to 10 seconds).
-
Step 3 (NH₃ Pulse): Introduce ammonia (NH₃) gas as the reactant to react with the adsorbed TDMAT layer, forming TiN (e.g., 1 to 5 seconds).
-
Step 4 (Purge): Purge the chamber again with the inert gas to remove reaction byproducts (e.g., 5 to 10 seconds).
-
Repeat this four-step cycle until the desired film thickness is achieved. The number of cycles will determine the final thickness, based on the growth-per-cycle at the chosen temperature.
-
-
Post-Deposition:
-
Cool the substrate under an inert atmosphere before removal from the reactor to prevent oxidation.
-
Protocol 2: Plasma-Enhanced Atomic Layer Deposition of Titanium Dioxide (TiO₂)
This protocol outlines a PEALD process for depositing TiO₂ thin films, which can offer improved film quality at lower temperatures.
-
Substrate Preparation:
-
Prepare silicon substrates as described in Protocol 1.
-
-
PEALD Reactor Setup:
-
Deposition Cycle:
-
Set the substrate temperature, which can be lower than in thermal ALD (e.g., 60-200°C).[17]
-
Step 1 (TDMAT Pulse): Pulse TDMAT into the chamber (e.g., 0.1 to 1.5 seconds).
-
Step 2 (Purge): Purge with an inert gas (e.g., 5 to 10 seconds).
-
Step 3 (O₂ Plasma Pulse): Introduce oxygen gas and ignite the plasma to create a reactive oxygen species that oxidizes the precursor layer to form TiO₂ (e.g., 2 to 10 seconds).
-
Step 4 (Purge): Purge with an inert gas to clear the chamber (e.g., 5 to 10 seconds).
-
Repeat the cycle to build the film to the desired thickness.
-
-
Post-Deposition:
-
Cool down the substrate in an inert environment.
-
Visualizations
Diagram 1: Thermal Atomic Layer Deposition (ALD) Cycle for TiN from TDMAT and NH₃
Caption: A schematic of the thermal ALD cycle for TiN deposition.
Diagram 2: Experimental Workflow for Microelectronic Device Fabrication using TDMAT
Caption: A simplified workflow for fabricating microelectronic devices.
Diagram 3: Relationship between TDMAT Process Parameters and Film Quality
References
- 1. 四(二甲基胺基)钛(IV) 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Properties and Applications of Titanium Nitride丨TiN - Harbor Semiconductor [nanofab.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. jkps.or.kr [jkps.or.kr]
- 8. Applications Of Tin Thin Films in Silicon Device Technology | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 9. Titanium dioxide: functional electronic materials for IoT devices [udspace.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 15. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 16. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 17. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Titanium Nitride (TiN) Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Titanium Nitride (TiN) films, specifically addressing the challenge of carbon contamination when using tetrakis(dimethylamino)titanium (TDMAT) as a precursor.
Troubleshooting Guide: Reducing Carbon Contamination in TiN Films
This guide is designed to help users identify and resolve common issues related to carbon impurities in their TiN films during experiments.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| C-01 | High Carbon Content in Thermally Deposited TiN Films | - TDMAT precursor self-decomposition at elevated temperatures.[1] - Incomplete reaction between TDMAT and the nitrogen source. - Insufficient purging of precursor molecules and byproducts.[1] | - Optimize Deposition Temperature: Lower the deposition temperature to minimize TDMAT self-decomposition. Note that excessively low temperatures can lead to lower film density.[1] - Increase Purge Time and Flow Rate: Longer and higher flow rate purges more effectively remove physisorbed precursors and byproducts, thus reducing carbon incorporation.[1] - Minimize Precursor Pulse Length: Shorter TDMAT pulse lengths can reduce the amount of carbon in the film.[2][3] |
| C-02 | Film Resistivity is Too High | - High carbon and oxygen impurity levels are a primary cause of increased resistivity.[4][5] - Amorphous film structure.[1] | - Employ Plasma-Enhanced Deposition (PEALD): PEALD significantly reduces carbon and oxygen contamination, leading to lower resistivity films compared to thermal ALD.[4] - Increase Plasma Power and Time: Higher plasma power and longer plasma exposure times can further decrease film resistivity.[5] - Post-Deposition Annealing: Annealing can improve crystallinity and reduce resistivity, although it may not significantly alter stoichiometry.[6][7] |
| C-03 | Poor Film Quality and Contamination | - Particulate contamination from the deposition process.[8] - Inadequate substrate surface preparation.[8] | - Substrate Pre-cleaning: Thoroughly clean the substrate surface before deposition to remove contaminants that can inhibit film growth and adhesion.[8] - Optimize Deposition Parameters: Ensure stable and optimized deposition conditions to minimize particle generation. |
| C-04 | Inconsistent Film Properties Across Wafers | - Non-uniform precursor or reactant gas distribution. - Temperature gradients across the substrate holder. | - Verify Uniform Gas Flow: Ensure the showerhead or gas inlet design provides uniform gas distribution. - Check Temperature Uniformity: Calibrate and verify the temperature uniformity across the substrate heater. |
Frequently Asked Questions (FAQs)
1. What is the primary source of carbon contamination when using TDMAT?
The primary source of carbon contamination is the TDMAT precursor itself. The dimethylamido ligands, -N(CH₃)₂, in the TDMAT molecule are carbon-containing. Incomplete reaction with the nitrogen source or self-decomposition of the precursor at higher temperatures can lead to the incorporation of carbon into the growing TiN film.[1]
2. How does deposition temperature affect carbon content?
The effect of deposition temperature on carbon content can be complex. In thermal ALD, increasing the deposition temperature can lead to increased carbon content due to the self-decomposition of the TDMAT precursor.[1] However, in some plasma-enhanced processes, higher temperatures can aid in the removal of organic ligands, potentially reducing carbon content up to a certain point.[9]
3. What are the advantages of using Plasma-Enhanced ALD (PEALD) over thermal ALD for TiN deposition with TDMAT?
PEALD offers several advantages for reducing carbon contamination:
-
Lower Carbon and Oxygen Content: The reactive species in the plasma (e.g., NH₃ plasma) are more effective at removing the dimethylamino ligands from the TDMAT precursor, resulting in significantly lower carbon and oxygen impurities in the film.[4][10]
-
Lower Resistivity: Due to the higher purity, TiN films deposited by PEALD exhibit much lower electrical resistivity compared to those from thermal ALD.[4]
-
Lower Deposition Temperatures: PEALD can be performed at lower temperatures while still achieving high-quality films, which is beneficial for temperature-sensitive substrates.[11]
4. Can post-deposition treatments help in reducing carbon content?
Yes, post-deposition treatments can be effective:
-
Plasma Treatment: A post-deposition treatment with H₂/N₂ or H₂ plasma can reduce both surface oxygen and carbon contamination throughout the TiN film.[11]
-
Annealing: While annealing primarily improves the crystallinity and can lower the resistivity of the film, it may not significantly change the bulk carbon concentration.[6][7] However, annealing in a controlled atmosphere can help in reducing certain types of surface contaminants.[12]
5. Are there alternative precursors to TDMAT that result in lower carbon contamination?
Yes, other metal-organic precursors with higher thermal stability have been developed to reduce carbon incorporation. Precursors like tetrakis(ethylmethylamido)titanium (TEMATi) and tetrakis(diethylamino)titanium (B1584087) (TDEAT) are more thermally stable than TDMAT, allowing for deposition at higher temperatures without significant decomposition, which can lead to films with lower carbon content.[2][3][13]
Quantitative Data Summary
The following tables summarize the impact of various process parameters on the carbon content and resistivity of TiN films deposited using TDMAT.
Table 1: Effect of Deposition Method and Plasma Parameters on Film Properties
| Deposition Method | Nitrogen Source | Temperature (°C) | Plasma Power (W) | Plasma Time (s) | Carbon Content (at.%) | Resistivity (µΩ·cm) | Reference |
| Thermal ALD | NH₃ | 200 | - | - | 9 | 53,000 | [4] |
| PEALD | NH₃ plasma | 200 | 300 | 5 | < 6 | 180 | [4] |
| Remote PEALD | NH₃ plasma | Not Specified | Not Specified | 5 -> 10 | Sharply Reduced | Not Specified | [10] |
| MOCVD | N-ion beam | Not Specified | Not Specified | Not Specified | 15 | 320 | [14] |
| MOCVD (Thermal) | Not Specified | Not Specified | - | - | 36 | 6,000 | [14] |
Table 2: Influence of Deposition Temperature and Precursor Choice on Film Resistivity
| Precursor | Nitrogen Source | Deposition Temperature (°C) | Resistivity (µΩ·cm) | Reference |
| TDMAT | N₂H₄ | 350 | 400 | [3] |
| TDEAT | N₂H₄ | 400 | 300 | [3] |
| TEMATi | N₂H₄ | 425 | 220 | [3] |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TiN
This protocol describes a general procedure for depositing TiN films using PEALD with TDMAT and an ammonia (B1221849) (NH₃) plasma.
-
Substrate Preparation:
-
Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Load the substrate into the ALD reaction chamber.
-
-
Deposition Cycle:
-
Step 1: TDMAT Pulse: Introduce TDMAT vapor into the chamber for a specified time (e.g., 0.1 - 2 seconds) to allow for self-limiting chemisorption on the substrate surface.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar) for a sufficient duration (e.g., 5 - 10 seconds) to remove any unreacted TDMAT and gaseous byproducts.
-
Step 3: NH₃ Plasma Exposure: Introduce NH₃ gas and ignite a plasma for a set time (e.g., 5 - 20 seconds) and power (e.g., 100 - 500 W). The reactive nitrogen species from the plasma react with the adsorbed TDMAT layer to form TiN.
-
Step 4: Purge: Purge the chamber again with an inert gas to remove reaction byproducts before the next cycle.
-
-
Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.08 Å/cycle.[4]
Protocol 2: Post-Deposition Plasma Treatment
This protocol outlines a general method for treating a deposited TiN film with a hydrogen-based plasma to reduce impurities.
-
Film Deposition: Deposit the TiN film using a suitable method (e.g., ALD or PEALD).
-
Maintain Vacuum: Without breaking the vacuum, prepare the chamber for the plasma treatment.
-
Plasma Treatment:
-
Introduce a mixture of hydrogen (H₂) and a carrier gas (e.g., Ar or N₂) into the chamber.
-
Ignite a plasma at a specified power (e.g., 300 W) for a designated duration. This can be a continuous or pulsed plasma exposure.
-
A reported example involves a 5-second exposure repeated for a total of 50 minutes.[11]
-
-
Cool Down: After the treatment, turn off the plasma and allow the substrate to cool down under vacuum or in an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for addressing high carbon content in TiN films.
Caption: A typical Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for TiN.
References
- 1. jkps.or.kr [jkps.or.kr]
- 2. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [vinar.vin.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 9. researchgate.net [researchgate.net]
- 10. jkps.or.kr [jkps.or.kr]
- 11. Plasma Enhanced Atomic Layer Deposition of Plasmonic TiN Ultrathin Films Using TDMATi and NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Annealing Conditions on the Catalytic Performance of Anodized Tin Oxide for Electrochemical Carbon Dioxide Reduction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature Decomposition of TDMAT Precursor
Welcome to the Technical Support Center for Tetrakis(dimethylamido)titanium (TDMAT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the premature decomposition of the TDMAT precursor during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the use of TDMAT, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Particle formation in the precursor delivery line or chamber | 1. Thermal Decomposition: The temperature of the delivery lines or the reaction chamber is too high, causing TDMAT to decompose before reaching the substrate.[1][2] 2. Reaction with Contaminants: Residual moisture or other reactive species in the delivery lines or chamber are reacting with TDMAT.[3] | 1. Temperature Control: Ensure that the temperature of the bubbler, delivery lines, and chamber walls are maintained below the decomposition temperature of TDMAT (ideally < 150°C, as decomposition can start as low as 130-140°C).[1][4] 2. System Purging: Thoroughly purge all gas lines and the reaction chamber with a high-purity inert gas (e.g., Argon, Nitrogen) to remove any moisture or oxygen before introducing TDMAT.[5] |
| Poor film uniformity and high surface roughness | 1. Incomplete Reactions: Insufficient precursor exposure time or non-uniform temperature across the substrate can lead to incomplete surface reactions. 2. CVD-like Growth: Uncontrolled decomposition of TDMAT can lead to gas-phase reactions (CVD-like growth) instead of surface-controlled ALD growth, resulting in non-uniform films.[2] | 1. Optimize Deposition Parameters: Adjust the precursor pulse and purge times to ensure complete surface saturation and removal of byproducts. Ensure uniform heating of the substrate. 2. Lower Deposition Temperature: If CVD-like growth is suspected, reduce the deposition temperature to a range where surface reactions dominate. |
| Film contamination (high carbon or oxygen content) | 1. Incomplete Ligand Removal: Insufficient purge times or a non-optimal co-reactant can lead to the incorporation of carbon and nitrogen from the dimethylamido ligands into the film. 2. Precursor Decomposition: Thermal decomposition of TDMAT can result in carbon-containing byproducts that get incorporated into the film.[1] 3. System Leaks: Leaks in the deposition system can introduce oxygen and moisture, leading to the formation of titanium oxides. | 1. Optimize Purge Steps: Increase the purge time and inert gas flow rate to ensure complete removal of precursor molecules and byproducts. 2. Select Appropriate Co-reactant: Use a highly reactive co-reactant (e.g., ozone, plasma-generated radicals) to facilitate complete ligand removal. 3. Leak Check: Perform a thorough leak check of the deposition system. |
| Inconsistent deposition rate | 1. Precursor Degradation: The TDMAT in the bubbler may have degraded over time due to prolonged heating or exposure to trace contaminants. 2. Clogging of Delivery Lines: Decomposed precursor material can clog the delivery lines, leading to inconsistent precursor flow. | 1. Precursor Quality Check: If possible, analyze the purity of the TDMAT precursor. Consider replacing the precursor if it has been in use for an extended period. 2. Line Cleaning: Regularly inspect and clean the precursor delivery lines to remove any accumulated residue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature TDMAT decomposition?
A1: The primary causes are exposure to high temperatures and reaction with moisture or other contaminants.[1][3] TDMAT is thermally sensitive and can begin to decompose at temperatures as low as 130-140°C.[4] It is also highly reactive with water, leading to hydrolysis.[3]
Q2: How should I properly store TDMAT?
A2: TDMAT should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[5][6] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[6]
Q3: What are the signs of TDMAT decomposition?
A3: Visual signs can include a change in color of the precursor (darkening) or the formation of solid particles in the liquid. In-process signs include inconsistent film growth rates, poor film quality (e.g., high carbon content, poor uniformity), and particle contamination on the substrate.[4]
Q4: Can I use a carrier gas with TDMAT?
A4: Yes, using a high-purity inert carrier gas like argon or nitrogen is standard practice for delivering TDMAT vapor into the reaction chamber.[7] Ensure the carrier gas is free of moisture and oxygen.
Q5: What are the main byproducts of TDMAT decomposition?
A5: The primary byproduct of hydrolysis is dimethylamine (B145610) (HN(CH₃)₂).[3] Thermal decomposition can lead to the formation of various carbon and nitrogen-containing species, which can be incorporated into the film as impurities.[1]
Experimental Protocols
Protocol 1: Safe Handling and Storage of TDMAT
-
Storage:
-
Store the TDMAT container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][8]
-
Ensure the container is tightly sealed and stored under a positive pressure of a high-purity inert gas (e.g., nitrogen or argon).[5]
-
Avoid contact with water, acids, alcohols, and oxidizing agents.[8]
-
-
Handling:
-
All handling of TDMAT should be performed in a glovebox or a fume hood with an inert atmosphere.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Use only clean and dry stainless steel or glass equipment for transferring the precursor.
-
Ensure all connections in the delivery system are leak-tight.
-
Protocol 2: Preventing Decomposition During Atomic Layer Deposition (ALD)
-
System Preparation:
-
Thoroughly clean the ALD chamber and precursor delivery lines to remove any contaminants.
-
Perform a leak check to ensure the integrity of the system.
-
Purge the entire system, including the gas lines and chamber, with a high-purity inert gas for an extended period to remove residual moisture and oxygen.
-
-
Precursor Delivery Setup:
-
Heat the TDMAT bubbler to a temperature that provides sufficient vapor pressure without causing thermal decomposition (typically 60-80°C).[7]
-
Maintain the temperature of the precursor delivery lines at a few degrees above the bubbler temperature to prevent condensation, but well below the decomposition temperature (e.g., 80-100°C).[2]
-
-
Deposition Parameters:
-
Set the substrate temperature below the thermal decomposition threshold of TDMAT. For standard ALD, temperatures between 150°C and 250°C are common, but for sensitive applications, it is advisable to stay at the lower end of this range.[2]
-
Optimize the TDMAT pulse and purge times to ensure self-limiting growth. Start with a sufficiently long pulse to achieve saturation and a long purge to completely remove unreacted precursor and byproducts.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to TDMAT properties and its decomposition.
| Parameter | Value | Reference |
| Decomposition Onset Temperature | ~130-140°C | [1][4] |
| Significant Gas-Phase Decomposition | > 220°C | [2] |
| Boiling Point | 50°C at 0.5 mmHg | |
| Density | 0.947 g/mL at 25°C |
Visualizations
TDMAT Thermal Decomposition Pathway
The following diagram illustrates a simplified proposed pathway for the thermal decomposition of TDMAT, leading to the formation of a titanium-containing film and the release of byproducts.
Caption: A simplified diagram of the thermal decomposition of TDMAT.
Experimental Workflow for Preventing TDMAT Decomposition
This workflow outlines the key steps to minimize TDMAT decomposition during a deposition process.
Caption: A workflow diagram for preventing TDMAT decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 3. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ereztech.com [ereztech.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. irjes.com [irjes.com]
- 8. gelest.com [gelest.com]
- 9. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
improving film uniformity in TDMAT-based ALD processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Tetrakis(dimethylamido)titanium (TDMAT) in Atomic Layer Deposition (ALD) processes.
Troubleshooting Guide
This guide addresses common issues encountered during TDMAT-based ALD, helping you diagnose and resolve problems to improve film uniformity and quality.
Issue 1: Non-Uniform Film Thickness
Q: My film is thicker in the center of the substrate and thinner at the edges. What is the likely cause and solution?
A: This "bull's-eye" or center-thick pattern often indicates a precursor delivery issue or non-optimized process parameters.
-
Possible Cause 1: Insufficient Precursor Pulse Time. The TDMAT precursor may not have enough time to fully saturate the entire surface, leading to more deposition where the precursor concentration is highest (typically the center).
-
Solution: Increase the TDMAT pulse time incrementally and observe the effect on uniformity. It is crucial to perform a saturation curve experiment to find the optimal pulse time where the growth per cycle (GPC) no longer increases with longer pulses.
-
-
Possible Cause 2: Insufficient Purge Time. If the purge time after the TDMAT pulse is too short, residual precursor may remain in the chamber. This can lead to a chemical vapor deposition (CVD)-like growth component during the subsequent reactant pulse, which is often non-uniform.[1][2]
-
Possible Cause 3: Non-uniform Substrate Temperature. Temperature gradients across the substrate can lead to variations in reaction rates and, consequently, film thickness.
-
Solution: Verify the temperature uniformity of your substrate heater. Ensure proper thermal contact between the substrate and the heater.
-
Q: My film is thinner in the center and thicker at the edges. What could be causing this "edge-heavy" deposition?
A: This pattern often points to issues with precursor decomposition or reactant distribution.
-
Possible Cause 1: TDMAT Precursor Decomposition. TDMAT begins to thermally decompose at temperatures around 180-220°C.[5][6][7] If the deposition temperature is too high, the precursor can break down in the gas phase before reaching the substrate, leading to uncontrolled CVD-like deposition that can be more pronounced at the hotter edges of the substrate holder. This will also increase the carbon content in your film.[8][9][10]
-
Solution: Lower the deposition temperature to stay within the established ALD temperature window for the TDMAT/reactant chemistry you are using.
-
-
Possible Cause 2: Inadequate Reactant (e.g., H₂O, O₃, NH₃) Exposure. If the reactant pulse is too short, the edges of the substrate, which are exposed first or for a longer effective duration in some reactor designs, may react more completely than the center.
-
Solution: Increase the reactant pulse time to ensure complete reaction across the entire substrate surface.
-
Frequently Asked Questions (FAQs)
Process Parameters
Q: What is the typical ALD temperature window for TDMAT?
A: The ALD window for TDMAT is highly dependent on the co-reactant. For thermal ALD with water (H₂O), the window is generally limited by TDMAT's thermal stability, typically between 150°C and 220°C.[5][7] Below this range, growth rates can be very low, while above it, the precursor decomposes, leading to CVD-like growth and poor film quality.[8][10] For plasma-enhanced ALD (PEALD), the process can often be run at lower temperatures.
Q: How do I determine the correct pulse and purge times for my specific reactor?
A: The optimal pulse and purge times are reactor-specific and must be determined experimentally by running saturation curves. The general procedure is to fix three of the four main variables (precursor pulse, precursor purge, reactant pulse, reactant purge) at reasonably long durations and vary the fourth, measuring the growth per cycle (GPC) at each step. A process is considered saturated when the GPC no longer increases with increasing pulse or purge time.[4]
Film Properties and Quality
Q: My TiN film has very high resistivity. How can I improve it?
A: High resistivity in TDMAT-based TiN films is often due to impurities like carbon and oxygen.
-
Solution 1: Use Plasma-Enhanced ALD (PEALD). PEALD processes using NH₃, N₂/H₂, or N₂ plasmas can produce TiN films with significantly lower resistivity compared to thermal ALD.[11] The plasma helps to more effectively break down the reactant and remove precursor ligands, reducing impurity incorporation.
-
Solution 2: Optimize Plasma Power. In PEALD, increasing the plasma power can lead to a decrease in film resistivity.[12][13] This is because higher power can enhance the removal of carbon-containing fragments from the film.
-
Solution 3: Optimize Purge Times. Insufficient purging can leave behind byproducts that contribute to higher resistivity.[3] Increasing purge time and flow rate can reduce carbon and oxygen content, thereby lowering resistivity.[3]
Q: I'm observing a low growth rate (GPC). What are the common causes?
A: A low GPC can stem from several factors:
-
Deposition Temperature is Too Low: The reaction kinetics may be too slow at lower temperatures.
-
Insufficient Precursor or Reactant Pulse: The surface may not be fully saturating during one or both half-reactions.
-
Precursor Depletion: In a multi-wafer or large-area reactor, the precursor may be consumed before it reaches all surfaces, an issue that can be addressed with optimized gas flow design.
Q: Why does my TiO₂ film have a low refractive index?
A: A low refractive index in ALD TiO₂ often indicates a less dense film or the presence of impurities. Films grown with TDMAT at lower temperatures can sometimes incorporate precursor ligands, leading to lower density and a lower refractive index. Annealing the film after deposition can help to densify it and increase the refractive index.
Data Presentation
The following tables summarize key quantitative data for TDMAT-based ALD processes to aid in process development and comparison.
Table 1: Growth Per Cycle (GPC) for TDMAT-Based Processes
| Film | Co-Reactant | Process Type | Deposition Temp. (°C) | GPC (Å/cycle) | Reference(s) |
| TiO₂ | H₂O | Thermal | 150 | ~2.0 | [14] |
| TiO₂ | H₂O | Thermal | 200 | ~0.38 - 0.41 | [15] |
| TiO₂ | O₃ | Thermal | 150 - 225 | ~0.44 | [5] |
| TiO₂ | O₂ Plasma | PEALD | 60 | ~1.0 | [16] |
| TiO₂ | O₂ Plasma | PEALD | 250 | ~0.6 | [17] |
| TiN | NH₃ | Thermal | 200 | ~0.6 | [18] |
| TiN | NH₃ Plasma | PEALD | 170 | ~0.8 | [19] |
| TiN | N₂ Plasma | PEALD | 200 - 300 | ~0.3 - 0.5 | [11] |
Table 2: Electrical Properties of TiN Films from TDMAT-Based PEALD
| Plasma Reactant | Deposition Temp. (°C) | Plasma Power (W) | Resistivity (μΩ·cm) | Reference(s) |
| NH₃ | 200 | 100 | >1000 | [12] |
| NH₃ | 200 | 300 | ~600 | [12] |
| NH₃ | 200 | 500 | ~400 | [12][20] |
| H₂ | 150 | 600 | ~250 | [13] |
| N₂ | 250 | 300 | ~300 | [11] |
| N₂/Ar | 300 | 300 | ~100 | [21] |
Experimental Protocols
Protocol 1: Determining the ALD Saturation Curve
This protocol outlines the steps to ensure self-limiting growth by finding the saturation point for precursor and reactant pulses and purges.
-
Set Initial Parameters:
-
Choose a deposition temperature within the expected ALD window (e.g., 200°C for TDMAT/H₂O).
-
Set three of the four cycle timings (TDMAT pulse, TDMAT purge, H₂O pulse, H₂O purge) to be reasonably long (e.g., 1.0s pulse, 10s purge).
-
-
Vary TDMAT Pulse Time:
-
Keeping the other three timings constant, perform a series of depositions where you vary the TDMAT pulse time (e.g., 0.1s, 0.2s, 0.5s, 1.0s, 1.5s).
-
For each deposition, use the same number of cycles (e.g., 200 cycles).
-
Measure the film thickness for each run and calculate the GPC (Thickness / Number of cycles).
-
Plot GPC vs. TDMAT pulse time. The point at which the GPC plateaus is the saturation pulse time. Choose a value slightly into this plateau for your process.
-
-
Vary TDMAT Purge Time:
-
Set the TDMAT pulse time to its determined saturation value.
-
Keeping the H₂O pulse and purge times long, vary the TDMAT purge time (e.g., 1s, 3s, 5s, 10s, 15s).
-
Plot GPC vs. TDMAT purge time. The point where the GPC stabilizes indicates a sufficient purge. An increasing GPC with insufficient purge time suggests a CVD component.
-
-
Vary Reactant (H₂O) Pulse Time:
-
Set the TDMAT pulse and purge times to their optimized values.
-
Vary the H₂O pulse time and plot GPC vs. H₂O pulse time to find the saturation point.
-
-
Vary Reactant (H₂O) Purge Time:
-
Set all other parameters to their optimized values.
-
Vary the H₂O purge time and plot GPC vs. H₂O purge time to ensure complete purging.
-
Visualizations
The following diagrams illustrate key workflows and relationships in TDMAT-based ALD processes.
Caption: A diagram of a standard four-step ALD cycle.
References
- 1. About the importance of purge time in molecular layer deposition of alucone films - SparkNano | spatial Atomic Layer Deposition (ALD) [spark-nano.com]
- 2. About the importance of purge time in molecular layer deposition of alucone films - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. jkps.or.kr [jkps.or.kr]
- 4. atomiclimits.com [atomiclimits.com]
- 5. researchgate.net [researchgate.net]
- 6. Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water [journal.atomiclayerdeposition.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 16. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. electrochem.org [electrochem.org]
- 19. whz.de [whz.de]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
Technical Support Center: TDMAT Precursor Delivery and Vaporization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tetrakis(dimethylamido)titanium (TDMAT) as a precursor in thin film deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with TDMAT.
Issue 1: Inconsistent Film Growth Rate or No Deposition
Possible Causes:
-
Precursor Depletion: The TDMAT ampoule may be empty or at a very low level.
-
Delivery Line Clog: Decomposed precursor material or impurities can clog the delivery lines.
-
Improper Vaporization: The bubbler or vaporizer temperature may be too low for efficient TDMAT vaporization.
-
Carrier Gas Flow Issues: Incorrect carrier gas flow rates can lead to insufficient precursor delivery.
-
Leaks in the System: Leaks can disrupt the pressure and flow dynamics of the precursor delivery system.
Troubleshooting Steps:
-
Verify Precursor Level: Check the TDMAT ampoule level. Existing monitoring methods include time-based consumption estimates, scales to measure ampoule weight, and internal or ultrasonic level sensors.[1] A more direct method is to use a Quartz Crystal Microbalance (QCM) in the foreline of the process chamber to verify in-situ delivery of the precursor.[1]
-
Inspect Delivery Lines: Visually inspect the delivery lines for any signs of blockage. If a clog is suspected, a bake-out procedure at a temperature that can sublimate or decompose the clog without damaging the system may be necessary. Ensure all lines are maintained at a temperature sufficient to prevent precursor condensation (typically between 82°C and 120°C).[2][3]
-
Optimize Vaporizer Temperature: Ensure the TDMAT bubbler is heated to an appropriate temperature to achieve the desired vapor pressure. A common temperature for the bubbler is around 45°C to 76°C.[3][4]
-
Check Carrier Gas Flow: Verify that the carrier gas (e.g., Ar, N₂) mass flow controller is functioning correctly and set to the intended flow rate.[3][5]
-
Perform a Leak Check: Conduct a thorough leak check of the entire deposition system, including all gas lines and connections, to ensure there are no atmospheric leaks.[5]
Issue 2: Poor Film Quality (e.g., High Impurity Content, Poor Conformality)
Possible Causes:
-
Precursor Decomposition: TDMAT is thermally sensitive and can decompose, leading to carbon and nitrogen impurities in the film.[2][6][7]
-
Reaction with Residual Water/Oxygen: TDMAT reacts violently with water, which can lead to the formation of titanium oxides and increase film contamination.[8][9]
-
Non-Ideal Deposition Temperature: The substrate temperature may be outside the optimal "ALD window," leading to either low reactivity or precursor decomposition.[5]
-
Inadequate Purging: Insufficient purge times after the precursor pulse can result in precursor molecules remaining in the chamber and contributing to CVD-like growth and impurities.[5]
Troubleshooting Steps:
-
Control Deposition Temperature: Maintain the deposition temperature within the established ALD window for TDMAT. This is typically below its decomposition temperature, which can be as low as 140°C, though some processes go up to 220°C.[2][6][10] For thermal ALD of TiN, lower temperatures (e.g., 350°C) are used to prevent decomposition and carbon contamination.[7]
-
Ensure System Integrity: Minimize background oxygen and water levels by performing thorough leak checks and ensuring the use of high-purity gases.[5]
-
Optimize Pulse and Purge Times: Adjust the TDMAT pulse time to ensure complete surface saturation and increase the purge time to effectively remove unreacted precursor and byproducts from the chamber.[5]
-
Consider Plasma-Enhanced Processes: For applications requiring higher purity films, Plasma-Enhanced ALD (PEALD) can be used. A PEALD process with an NH₃ plasma can yield TiN films with impurity levels below 6%.[11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for TDMAT?
A1: TDMAT is highly sensitive to air and moisture and is flammable.[8] It should be stored in a tightly closed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[9][12] The storage temperature should not exceed 52°C (125°F).[9] Always handle TDMAT in a glovebox or under an inert gas flow. Use appropriate personal protective equipment, including gloves, safety goggles, and a respirator.[13] Opened ampules are intended for single use; if any material remains, it should be transferred to a suitable container under an inert atmosphere.
Q2: At what temperature does TDMAT start to decompose?
A2: The thermal decomposition of TDMAT can begin at temperatures as low as 140°C.[6][10] Some studies indicate that significant decomposition occurs above 220°C.[2] However, it has been noted that even at 120°C, a non-negligible thermal decomposition component can occur with prolonged dosing times, affecting the self-limiting nature of ALD.[6][10]
Q3: What are the common impurities found in films grown from TDMAT, and how can they be minimized?
A3: Common impurities in films grown from TDMAT are carbon and oxygen.[7][11] Carbon originates from the decomposition of the dimethylamido ligands. Oxygen contamination often results from reactions with residual water or oxygen in the deposition chamber.[5] To minimize these impurities:
-
Operate within the thermal budget of the precursor to avoid decomposition.[7]
-
Ensure a leak-tight deposition system and use high-purity gases to minimize oxygen and water contamination.[5]
-
Optimize pulse and purge times to prevent the accumulation of precursor byproducts.[5]
-
Using a reactive co-reactant like ammonia (B1221849) (NH₃) can help reduce carbon levels.[14]
-
Plasma-enhanced processes can also lead to purer films.[11]
Q4: How does the carrier gas affect TDMAT delivery?
A4: The carrier gas (typically an inert gas like argon or nitrogen) plays a crucial role in transporting the vaporized TDMAT from the bubbler to the reaction chamber.[3][5] The flow rate of the carrier gas affects the partial pressure of the precursor in the chamber. It is important to use a carrier gas to reproducibly deliver TDMAT due to its relatively low vapor pressure.[15] The flow rate should be optimized to ensure consistent and sufficient precursor delivery for uniform film growth.
Data Presentation
Table 1: Thermal Properties of TDMAT
| Property | Value | Source |
| Molecular Weight | 224.17 g/mol | |
| Boiling Point | 50 °C @ 0.05 mmHg | [8] |
| Density | 0.947 g/cm³ | [8] |
| Decomposition Temperature | Can start as low as 140°C | [6][10] |
Table 2: Example ALD Process Parameters for TiO₂ from TDMAT and H₂O
| Parameter | Value | Source |
| Deposition Temperature | 180 - 220 °C | [2] |
| TDMAT Bubbler Temperature | 23 °C | [2] |
| TDMAT Pulse Time | 1.0 s | [2] |
| N₂ Purge after TDMAT | 5 s | [2] |
| H₂O Pulse Time | 0.4 s | [2] |
| N₂ Purge after H₂O | 85 s | [2] |
| Carrier Gas | N₂ | [2] |
| Chamber Pressure | 1.2 Torr | [2] |
| Growth Per Cycle (GPC) | ~0.053 nm/cycle at 220°C | [2] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of TiO₂ using TDMAT and Water
This protocol is based on a thermal ALD process for depositing TiO₂ thin films.
-
Substrate Preparation: Use a suitable substrate, such as a Si wafer, and perform a standard cleaning procedure to remove organic and native oxide contaminants.
-
System Preparation:
-
Ensure the ALD reactor is clean and has been baked out to remove residual moisture.
-
Heat the TDMAT precursor in a bubbler to a stable temperature (e.g., 23°C) to ensure consistent vapor pressure.[2]
-
Heat the precursor delivery lines to a temperature that prevents condensation (e.g., 82°C - 110°C).[2]
-
Set the substrate temperature to the desired deposition temperature (e.g., 180°C, 200°C, or 220°C).[2]
-
Introduce a carrier gas, such as purified nitrogen (N₂), at a controlled flow rate to maintain a stable chamber pressure (e.g., 1.2 Torr).[2]
-
-
Deposition Cycle:
-
Step 1 (TDMAT Pulse): Pulse the TDMAT vapor into the reaction chamber for a set duration (e.g., 1.0 second) to allow for self-limiting adsorption on the substrate surface.[2]
-
Step 2 (Purge 1): Purge the chamber with the carrier gas (e.g., for 5 seconds) to remove any unreacted TDMAT and gaseous byproducts.[2]
-
Step 3 (H₂O Pulse): Introduce the co-reactant, deionized water (H₂O), into the chamber for a set duration (e.g., 0.4 seconds) to react with the adsorbed TDMAT surface species.[2]
-
Step 4 (Purge 2): Purge the chamber again with the carrier gas (e.g., for 85 seconds) to remove unreacted water and reaction byproducts.[2]
-
-
Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) will depend on the deposition temperature.[2]
-
Post-Deposition: After the final cycle, cool down the reactor under an inert gas flow before removing the substrate.
Mandatory Visualization
Caption: TDMAT delivery and vaporization workflow with potential failure points.
Caption: Troubleshooting flowchart for TDMAT delivery and vaporization issues.
References
- 1. inficon.com [inficon.com]
- 2. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 8. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 9. lamp.umd.edu [lamp.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
- 14. Atmospheric pressure chemical vapor deposition of TiN from tetrakis(dimethylamido)titanium and ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Troubleshooting Low Film Growth Rates with TDMAT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low film growth rates during thin film deposition using tetrakis(dimethylamido)titanium (TDMAT).
Frequently Asked Questions (FAQs)
Q1: What is the typical Atomic Layer Deposition (ALD) temperature window for TDMAT?
The ideal thermal ALD process window for TDMAT is generally below its decomposition temperature. TDMAT can begin to decompose at temperatures as low as 130-140°C, with significant decomposition occurring above 220°C.[1][2][3] Therefore, most thermal ALD processes using TDMAT are conducted at temperatures below 220°C to maintain self-limiting growth.[2][4][5]
Q2: How does deposition temperature affect the Growth Per Cycle (GPC)?
For thermal ALD with TDMAT and water, the GPC can be high at lower temperatures due to the high reactivity of the precursors.[6] However, as the temperature increases, the GPC may decrease. This can be attributed to the desorption of intermediate products from the substrate surface before they can fully react.[4][6] If the temperature exceeds the decomposition point of TDMAT, the growth mode is no longer self-limiting, and a chemical vapor deposition (CVD)-like growth can occur, which may initially increase the growth rate but can also lead to higher impurity content.[6]
Q3: Can TDMAT decompose in the precursor delivery lines?
Yes, if the delivery lines are heated to temperatures close to or exceeding TDMAT's decomposition temperature, the precursor can decompose before reaching the reaction chamber. This will lead to a lower concentration of active precursor reaching the substrate and consequently, a lower film growth rate. It is crucial to maintain the delivery line temperatures at a level that prevents precursor condensation without causing decomposition.[2]
Q4: What are the common co-reactants used with TDMAT and how do they affect the process?
Common co-reactants for TDMAT include water (H₂O) for depositing TiO₂ and ammonia (B1221849) (NH₃) for TiN.[2][7] The choice of co-reactant and its pulse time can significantly impact the film growth and properties. For instance, in TiN ALD using TDMAT and NH₃, the reactions can be nearly self-limiting, but long TDMAT exposures might still lead to continuous slow growth.[7]
Troubleshooting Guide for Low Film Growth Rates
Below are common issues that can lead to low film growth rates with TDMAT and steps to resolve them.
Issue 1: Precursor Delivery Problems
-
Question: My film growth rate is significantly lower than expected. Could it be a precursor delivery issue?
-
Answer: Yes, inadequate precursor delivery is a common cause of low growth rates. This can be due to several factors:
-
Low Precursor Temperature: If the TDMAT bubbler temperature is too low, the vapor pressure will be insufficient, leading to a smaller amount of precursor being delivered to the chamber.
-
Clogged Delivery Lines: Over time, precursor decomposition or condensation can lead to blockages in the delivery lines.
-
Carrier Gas Flow Rate: An incorrect carrier gas flow rate can affect the amount of precursor transported to the chamber.
Troubleshooting Steps:
-
Verify the TDMAT bubbler is at the correct temperature (typically heated, e.g., to 70°C, but this depends on the specific setup).[8]
-
Check for any visible signs of blockages in the delivery lines.
-
Ensure the carrier gas (e.g., N₂ or Ar) mass flow controller is functioning correctly and set to the appropriate flow rate.[8]
-
Issue 2: Sub-optimal Deposition Temperature
-
Question: I've noticed my growth rate is decreasing as I increase the deposition temperature. Is this normal?
-
Answer: Yes, for thermal ALD with TDMAT, it is not uncommon to observe a decrease in GPC with increasing temperature within the ALD window.[4][6] This is often due to the increased desorption of precursor molecules or reaction byproducts from the surface before the reaction is complete. However, if the temperature is too low, the reaction kinetics may be too slow, also resulting in a low growth rate.
Troubleshooting Steps:
-
Review the literature for the optimal deposition temperature range for your specific process (e.g., TiO₂ or TiN).
-
Perform a temperature series experiment to determine the optimal temperature for your specific reactor and substrate.
-
Be aware that exceeding the decomposition temperature of TDMAT (around 220°C) will lead to a non-self-limiting CVD-like growth.[2]
-
Issue 3: Inadequate Pulse and Purge Times
-
Question: How do I know if my precursor and co-reactant pulse and purge times are correct?
-
Answer: Insufficient pulse or purge times are a frequent cause of low growth rates and poor film quality.
-
Insufficient Pulse Time: If the TDMAT or co-reactant pulse is too short, the substrate surface will not be fully saturated, leading to a lower GPC.
-
Insufficient Purge Time: If the purge time is too short, reactants from the previous step may not be fully cleared from the chamber, leading to CVD-like reactions and potential for particle generation.
Troubleshooting Steps:
-
Perform a saturation curve experiment by systematically varying the pulse time of the precursor and co-reactant while keeping other parameters constant. The GPC should increase with pulse time and then plateau, indicating saturation.
-
Similarly, perform a purge time optimization to ensure complete removal of unreacted precursors and byproducts.
-
Issue 4: Precursor Degradation
-
Question: I've been using the same bottle of TDMAT for a while, and my growth rates have been declining. Could the precursor have degraded?
-
Answer: Yes, TDMAT can degrade over time, especially if exposed to heat or contaminants.[3] The thermal decomposition of TDMAT can start at temperatures as low as 130°C.[3] This degradation can be monitored by observing changes in the Ti-N peak in an FT-IR spectrum.[3]
Troubleshooting Steps:
-
If you suspect precursor degradation, try using a fresh batch of TDMAT.
-
Ensure proper storage of the precursor at the recommended temperature and in an inert atmosphere.
-
Regularly check the temperature of the precursor container and delivery lines to ensure they are not exceeding the decomposition temperature.
-
Quantitative Data
Table 1: Effect of Deposition Temperature on TiO₂ Growth Per Cycle (GPC) using TDMAT and H₂O
| Deposition Temperature (°C) | GPC (nm/cycle) | Reference |
| 180 | ~0.05 | [2] |
| 200 | ~0.05 | [2] |
| 220 | >0.05 (contribution from decomposition) | [2] |
Table 2: Comparison of Growth Per Cycle (GPC) for Different Titanium Precursors in PE-ALD of TiO₂
| Precursor | GPC (Å/cycle) | Reference |
| TDMAT | 1.0 | [8] |
| TDMADT | 0.93 ± 0.02 | [8] |
Experimental Protocols
Protocol 1: Typical Thermal ALD Process for TiO₂ using TDMAT and H₂O
-
Substrate Preparation: Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon).
-
System Preparation:
-
Load the substrate into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 180-220°C).[2]
-
Heat the TDMAT precursor to the appropriate temperature to achieve sufficient vapor pressure (e.g., 23°C, with delivery lines heated to 82°C).[2]
-
Ensure the H₂O source is at a stable temperature.
-
-
ALD Cycle:
-
TDMAT Pulse: Introduce TDMAT vapor into the reactor for a set duration (e.g., 1.0 s) to allow for surface adsorption.[2]
-
N₂ Purge: Purge the reactor with an inert gas like N₂ (e.g., for 5 s) to remove any unreacted TDMAT and byproducts.[2]
-
H₂O Pulse: Introduce H₂O vapor into the reactor for a set duration (e.g., 0.4 s).[2]
-
N₂ Purge: Purge the reactor with N₂ (e.g., for 85 s) to remove unreacted H₂O and byproducts.[2]
-
-
Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.
Visualizations
Caption: Troubleshooting workflow for low film growth rates with TDMAT.
Caption: A typical thermal ALD cycle for TiO₂ deposition using TDMAT and H₂O.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water [journal.atomiclayerdeposition.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
Technical Support Center: TDMAT Reactions in CVD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts of Tetrakis(dimethylamido)titanium (TDMAT) reactions during Chemical Vapor Deposition (CVD).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of TDMAT thermal decomposition in CVD?
The primary byproduct of the thermal decomposition of TDMAT (Ti[N(CH₃)₂)₄]) is dimethylamine (B145610) (HN(CH₃)₂).[1][2] The decomposition mechanism can also lead to the formation of other carbon and nitrogen-containing species, which may be incorporated into the deposited film as impurities.
Q2: How does the use of ammonia (B1221849) (NH₃) as a co-reactant affect the byproducts and the final film quality?
When ammonia is used as a co-reactant with TDMAT, a transamination reaction occurs.[2][3] In this reaction, the dimethylamido ligands on the titanium precursor are replaced by amino (NH₂) groups from the ammonia, releasing dimethylamine (DMA) as a byproduct.[2][3] This process is crucial for reducing carbon incorporation into the titanium nitride (TiN) film, resulting in films with lower resistivity and improved stability.[1] Isotopic labeling studies have confirmed that the nitrogen in the TiN film originates from the ammonia.[2]
Q3: What causes high carbon and oxygen content in TiN films deposited using TDMAT?
High carbon content in TiN films deposited from TDMAT alone is a common issue and is primarily due to the incomplete removal of the dimethylamido ligands during the CVD process.[4] These ligands can decompose and incorporate carbon into the growing film.[4] Oxygen contamination often occurs upon exposure of the deposited film to air, especially in films that are unstable. The high carbon content can lead to higher film resistivity.
Q4: What analytical techniques are effective for identifying byproducts in the gas phase during TDMAT CVD?
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for real-time monitoring of the gas phase composition during the CVD process. It can be used to identify and quantify TDMAT, its decomposition byproducts like dimethylamine, and other gas-phase species.[5][6]
-
Quadrupole Mass Spectrometry (QMS): QMS is another powerful tool for analyzing the gas-phase species in the reactor exhaust. It can detect and identify various byproducts based on their mass-to-charge ratio, providing insights into the reaction pathways.
Troubleshooting Guides
Issue 1: High Carbon Content in the Deposited Film
Symptoms:
-
Poor electrical conductivity (high resistivity) of the TiN film.
-
Dark or discolored appearance of the film.
-
Poor adhesion of the film to the substrate.[2]
Possible Causes:
-
Insufficient Precursor Decomposition: The TDMAT precursor is not fully reacting, leaving carbon-containing ligands in the film.
-
Low Deposition Temperature: Lower temperatures may not provide enough energy for the complete removal of the organic ligands.
-
Absence of a Co-reactant: Using TDMAT as a single-source precursor often leads to higher carbon incorporation.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Introduce Ammonia (NH₃) as a Co-reactant: | The transamination reaction with ammonia will facilitate the removal of dimethylamido ligands as dimethylamine, significantly reducing carbon content in the film.[1][3] |
| 2 | Optimize Deposition Temperature: | Increasing the deposition temperature can enhance the decomposition of TDMAT and the desorption of byproducts, leading to purer films. However, temperatures that are too high can lead to gas-phase nucleation. |
| 3 | Increase N₂ Flow Rate: | A higher flow rate of the carrier gas can help to more effectively remove byproducts from the reaction zone, improving film purity. |
| 4 | Perform Post-Deposition Plasma Treatment: | An in-situ N₂/H₂ plasma treatment after deposition can help to remove residual carbon and densify the film.[4][7] |
Issue 2: Film Instability and Oxidation upon Air Exposure
Symptoms:
-
Increase in film resistivity after exposure to ambient air.
-
Changes in the film's optical properties.
-
Detection of oxygen in the film using surface analysis techniques (e.g., XPS, Auger).
Possible Causes:
-
Porous Film Microstructure: High carbon content can lead to a less dense and more porous film, which is more susceptible to oxidation.
-
Incomplete Ligand Removal: Residual organic fragments in the film can react with atmospheric oxygen and moisture.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Utilize Ammonia as a Co-reactant: | As with reducing carbon content, the use of ammonia will produce a denser, more stable TiN film that is less prone to oxidation.[1] |
| 2 | Optimize Deposition Parameters: | Adjusting temperature, pressure, and gas flow rates to achieve a denser film microstructure will improve its resistance to air exposure. |
| 3 | In-situ Capping Layer: | Depositing a thin, dense capping layer (e.g., SiN) on top of the TiN film before exposing it to air can provide a protective barrier. |
Experimental Protocols
In-situ FTIR Spectroscopy for Gas-Phase Analysis
-
System Setup: An FTIR spectrometer is coupled to the CVD reactor's exhaust line through a gas cell with infrared-transparent windows (e.g., KBr or ZnSe).
-
Background Spectrum: A background spectrum of the carrier gas (e.g., N₂ or Ar) is collected at the process temperature and pressure before introducing the precursors.
-
Data Acquisition: FTIR spectra are continuously collected during the CVD process.
-
Data Analysis: The collected spectra are compared to reference spectra of TDMAT, dimethylamine, and other potential byproducts to identify and quantify the gas-phase species. The absorbance peaks characteristic of specific vibrational modes (e.g., C-H, N-H, Ti-N) are monitored.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US5763007A - Method of Controlling Reactions between tetrakis dialkylamine titanium and ammonia for producing titanium nitride films - Google Patents [patents.google.com]
- 3. Ti(IV) ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing TDMAT Reactivity with Stainless Steel Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(dimethylamido)titanium (TDMAT) and stainless steel components.
Frequently Asked Questions (FAQs)
Q1: What is TDMAT and why is it reactive?
Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a highly reactive organometallic precursor used in various chemical synthesis and deposition processes.[1] Its reactivity stems from the four dimethylamido ligands attached to the central titanium atom. TDMAT is particularly sensitive to moisture and can react violently with water.[2][3] It is also thermally sensitive and can begin to decompose at temperatures as low as 140°C.[4]
Q2: How does TDMAT interact with stainless steel surfaces?
The primary interaction of TDMAT with stainless steel surfaces often involves reaction with the native chromium oxide passive layer or with adsorbed moisture on the surface.[5][6] This can lead to the formation of titanium-containing thin films, such as titanium dioxide (TiO₂) or titanium nitride (TiN), especially at elevated temperatures.[6] In the absence of proper surface preparation, unwanted deposition or surface contamination can occur.
Q3: What are the common signs of TDMAT reactivity with my stainless steel equipment?
Common indicators of reactivity include:
-
Discoloration or Staining: Formation of a visible film on the stainless steel surface.
-
Particle Formation: Appearance of white (titanium dioxide) or yellowish particles in your reaction mixture or on equipment surfaces.
-
Changes in Surface Wettability: Surfaces may become more or less hydrophilic.[6]
-
Inconsistent Experimental Results: Unintended surface reactions can interfere with your experiments, leading to variability.
Q4: Can TDMAT corrode my stainless steel components?
While TDMAT itself is not a classic corrosive agent like strong acids, its reactivity can lead to degradation of the stainless steel surface. If the protective passive layer of the stainless steel is compromised, the underlying metal can be more susceptible to attack.[7] More commonly, issues arise from the deposition of unwanted material rather than direct corrosion.
Q5: What is stainless steel passivation and is it necessary when working with TDMAT?
Passivation is a chemical treatment that removes free iron from the surface of stainless steel and enhances the natural, protective chromium oxide layer.[1][5] A robust passive layer is crucial for minimizing the reactivity of the stainless steel surface with TDMAT. It is highly recommended to use passivated stainless steel components when working with this precursor.
Troubleshooting Guides
Issue 1: Unwanted Film Deposition or Surface Contamination
-
Symptoms: Visible discoloration, hazy or colored films on stainless steel surfaces after exposure to TDMAT.
-
Root Causes:
-
Solutions:
-
Ensure an Inert Atmosphere: Handle TDMAT and conduct experiments under a dry, inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[8]
-
Control Temperature: Maintain the temperature of your stainless steel components below the decomposition temperature of TDMAT (140°C) unless deposition is intended.[4]
-
Proper Cleaning and Passivation: Thoroughly clean and passivate all stainless steel components before use. (See Experimental Protocols section).
-
Issue 2: Particle Formation in Reaction Mixtures
-
Symptoms: Appearance of solid precipitates in solutions containing TDMAT that have been in contact with stainless steel.
-
Root Causes:
-
Reaction with Trace Moisture: As with film deposition, trace water in solvents or on the stainless steel surfaces can cause TDMAT to precipitate as titanium dioxide.[1]
-
Localized Hotspots: Uneven heating of the stainless steel vessel can cause localized thermal decomposition of TDMAT.
-
-
Solutions:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Thoroughly Dry Equipment: Bake out stainless steel components under vacuum to remove adsorbed water before introducing TDMAT.
-
Uniform Heating: Ensure even temperature distribution across the stainless steel surface.
-
Data Presentation
Table 1: Passivation Methods for Stainless Steel
| Passivation Method | Acid Concentration | Temperature | Duration | Applicable Stainless Steel Grades |
| Nitric Acid Passivation | 20% by volume Nitric Acid | 49-60°C (120-140°F) | 20-30 minutes | High-Chromium (e.g., 304, 316) |
| Nitric Acid with Sodium Dichromate | 20% by volume Nitric Acid + 22 g/L Sodium Dichromate | 49-60°C (120-140°F) | 30 minutes | Less resistant or high carbon grades |
| Citric Acid Passivation | 4-10% by weight Citric Acid | Ambient to 60°C (140°F) | 20-30 minutes | Most grades, safer alternative |
Data compiled from multiple sources.[1][5][9]
Experimental Protocols
Protocol 1: Standard Cleaning of Stainless Steel Components
-
Degreasing: Wash the components with a mild, chloride-free detergent and warm water to remove any oils or grease.[10] For stubborn organic residues, wipe with a solvent such as isopropyl alcohol or acetone.[11][12]
-
Rinsing: Thoroughly rinse with deionized water.
-
Drying: Dry the components completely, preferably in an oven at 100-120°C or under a stream of dry nitrogen.
Protocol 2: Passivation of Stainless Steel using Citric Acid
This protocol is a safer alternative to nitric acid passivation.[5]
-
Pre-cleaning: Perform the Standard Cleaning protocol as described above.
-
Acid Bath: Immerse the clean, dry components in a 4-10% by weight solution of citric acid. The bath can be at room temperature or heated up to 60°C to expedite the process.[5]
-
Soaking: Allow the components to soak for 20-30 minutes.
-
Rinsing: Thoroughly rinse the components with deionized water.
-
Final Rinse: A final rinse with high-purity, deionized water is recommended.[12]
-
Drying: Dry the components completely in a controlled environment to prevent re-contamination.
Mandatory Visualizations
Caption: Potential reaction pathways of TDMAT on stainless steel surfaces.
Caption: Troubleshooting workflow for TDMAT reactivity issues.
Caption: Factors influencing TDMAT reactivity with stainless steel.
References
- 1. solenis.com [solenis.com]
- 2. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
- 3. lamp.umd.edu [lamp.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. bssa.org.uk [bssa.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. northerncal.swagelok.com [northerncal.swagelok.com]
- 8. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]
- 9. Passivation: An Important Factor in Improving Stainless Steel Corrosion Resistance - Unified Alloys [unifiedalloys.com]
- 10. mgstainless.co.uk [mgstainless.co.uk]
- 11. vistapanels.co.uk [vistapanels.co.uk]
- 12. cleanroomworld.com [cleanroomworld.com]
effect of carrier gas flow on TDMAT deposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Tetrakis(dimethylamido)titanium (TDMAT) for thin film deposition. The following sections address common issues related to the effect of carrier gas flow on the deposition process.
Troubleshooting Guide
Issue 1: Poor Film Uniformity
Possible Cause: Non-optimal carrier gas flow rate leading to uneven precursor distribution in the reaction chamber.
Troubleshooting Steps:
-
Verify Carrier Gas Flow Rate: Ensure the mass flow controller (MFC) for the carrier gas is calibrated and functioning correctly.
-
Optimize Flow Rate: The carrier gas flow rate is a critical parameter influencing the precursor delivery and distribution.[1]
-
Too Low: A low flow rate may result in insufficient precursor transport to the substrate, leading to a lower deposition rate and potential for precursor decomposition in the delivery lines.
-
Too High: An excessively high flow rate can lead to a shorter residence time of the precursor on the substrate surface, potentially causing non-uniformity and inefficient precursor usage. It can also create turbulence in the reactor, further affecting uniformity.[1]
-
-
Reactor Design: The geometry of the reaction chamber and the gas inlet design significantly impact the flow dynamics and, consequently, film uniformity.[1]
-
Substrate Rotation: If available, ensure the substrate rotation is active and at an appropriate speed to average out any non-uniformities in the precursor flux.
Issue 2: Low Deposition Rate
Possible Cause: Inadequate carrier gas flow, leading to insufficient delivery of the TDMAT precursor to the substrate.
Troubleshooting Steps:
-
Increase Carrier Gas Flow: A higher carrier gas flow rate can enhance the transport of the precursor to the deposition zone.[2]
-
Check for Blockages: Inspect the gas delivery lines for any potential blockages or condensation of the TDMAT precursor, which can be an issue due to its relatively low vapor pressure.
-
Bubbler Temperature: Ensure the TDMAT bubbler is heated to the appropriate temperature to maintain a sufficient vapor pressure of the precursor.
-
System Leaks: Perform a leak check on the gas delivery system to ensure that no carrier gas or precursor is escaping.
Issue 3: High Carbon and Oxygen Impurity Content
Possible Cause: Inefficient removal of reaction byproducts or precursor self-decomposition, which can be influenced by the carrier and purge gas flow.
Troubleshooting Steps:
-
Optimize Purge Gas Flow (for ALD): In Atomic Layer Deposition (ALD), a higher purge gas flow rate can more effectively remove unreacted precursor and reaction byproducts, leading to lower carbon and oxygen incorporation in the film.[3] Increasing the Ar purge gas flow rate has been shown to decrease both carbon content and film resistivity in TiN films deposited from TDMAT.[3]
-
Carrier Gas Purity: Use high-purity carrier gas (e.g., Ar or N₂) to minimize the introduction of oxygen or moisture into the reactor.
-
Deposition Temperature: TDMAT can undergo thermal decomposition at higher temperatures, leading to increased carbon incorporation.[4] Ensure the deposition temperature is within the optimal window for the desired process (CVD or ALD).
Frequently Asked Questions (FAQs)
Q1: What is the typical carrier gas and flow rate used for TDMAT deposition?
A1: Argon (Ar) and Nitrogen (N₂) are commonly used carrier gases for TDMAT deposition. The optimal flow rate is system-dependent. However, literature suggests flow rates in the range of 90 sccm of N₂ for ALD of TiO₂ from TDMAT and water[5], and a continuous flow of 100 sccm of Ar for ALD of amorphous TiO₂.[6] For ALD of TiN, Ar purge gas flow rates have been varied from 80 to 160 sccm.[3]
Q2: How does the carrier gas flow rate affect the deposition rate of TDMAT?
A2: The carrier gas flow rate directly impacts the delivery of the TDMAT precursor to the substrate. Generally, increasing the carrier gas flow will increase the precursor flux into the reactor, which can lead to a higher deposition rate, up to a certain point where the growth becomes limited by other factors such as surface reaction kinetics or precursor supply.
Q3: Can the type of carrier gas (e.g., Argon vs. Nitrogen) affect the film properties?
A3: Yes, the choice of carrier gas can influence film properties. While both Ar and N₂ are largely inert, N₂ can sometimes be incorporated into the film, especially in plasma-enhanced processes, which could be beneficial for depositing titanium nitride (TiN) films. The gas viscosity and thermal conductivity can also affect the flow dynamics and heat transfer within the reactor, indirectly influencing film growth and uniformity.
Q4: My film is non-uniform, with thicker deposition near the gas inlet. What is the likely cause related to carrier gas flow?
A4: This "bull's-eye" deposition pattern is often indicative of a high precursor concentration at the center of the substrate and depletion towards the edges. This can be caused by a carrier gas flow that is too low to distribute the precursor evenly across the substrate. Increasing the carrier gas flow rate can help to create a more uniform precursor distribution. Additionally, optimizing the reactor pressure and temperature can help mitigate this issue.
Quantitative Data
| Parameter | Carrier Gas | Flow Rate (sccm) | Effect on Film Properties | Reference |
| Purge Gas Flow Rate (Ar) | Ar | 80 - 160 | Increasing flow rate from 80 to 160 sccm decreased carbon content and resistivity in TiN films. | [3] |
| Carrier Gas Flow Rate (N₂) | N₂ | 90 | Used for ALD of TiO₂ from TDMAT and water. | [5] |
| Carrier Gas Flow Rate (Ar) | Ar | 100 | Continuous flow used for ALD of amorphous TiO₂. | [6] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of TiO₂ from TDMAT and Water
This protocol is based on the deposition of TiO₂ thin films using TDMAT and water as precursors in a hot-walled flow-tube reactor.
-
Substrate Preparation: Use a Si (100) substrate with its native oxide layer.
-
Precursor and Reactant:
-
Titanium precursor: Tetrakis(dimethylamido)titanium (TDMAT).
-
Oxygen source: Deionized water.
-
-
Deposition Parameters:
-
ALD Cycle:
-
TDMAT pulse.
-
N₂ purge.
-
H₂O pulse.
-
N₂ purge.
-
-
Characterization: Film thickness and refractive index can be measured using spectroscopic ellipsometry.
Protocol 2: Metalorganic Atomic Layer Deposition of TiN
This protocol describes the deposition of TiN films using TDMAT and ammonia (B1221849) (NH₃).
-
Substrate: Silicon wafer.
-
Precursors:
-
Titanium precursor: TDMAT.
-
Nitrogen source: Ammonia (NH₃).
-
-
Deposition Parameters:
-
ALD Cycle:
-
TDMAT pulse.
-
Ar purge.
-
NH₃ pulse.
-
Ar purge.
-
-
Characterization: Film thickness, resistivity, and carbon content can be analyzed as a function of the Ar purge flow rate.
Visualizations
References
- 1. Uniformity Challenges in CVD Deposition [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. jkps.or.kr [jkps.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water [journal.atomiclayerdeposition.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve Adhesion of TDMAT-Deposited Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deposition of films using Tetrakis(dimethylamido)titanium (TDMAT).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common adhesion problems with your TDMAT-deposited films.
Issue 1: Film peeling or delamination from the substrate.
This is a critical adhesion failure. The following steps can help you identify and resolve the issue.
| Potential Cause | Recommended Action |
| Inadequate Substrate Cleaning | Contaminants like oils, moisture, or native oxides on the substrate surface can act as a weak boundary layer, preventing strong film adhesion. Implement a thorough, multi-step cleaning process. For silicon substrates, a common procedure involves sonication in a sequence of solvents such as acetone, isopropyl alcohol (IPA), and deionized (DI) water, followed by drying with nitrogen gas.[1][2] For removing organic residues, a piranha clean (a mixture of sulfuric acid and hydrogen peroxide) can be effective, followed by a DI water rinse and nitrogen drying.[1] |
| Suboptimal Deposition Temperature | The substrate temperature during deposition is a critical parameter. If the temperature is too low, adatom mobility will be insufficient, leading to poor film formation and adhesion. Conversely, if the temperature is too high for the TDMAT precursor (typically above 280-350°C), it can lead to thermal decomposition of the precursor. This can result in carbon incorporation into the film, creating a brittle and poorly adhered layer. It is crucial to operate within the optimal thermal window for your specific substrate and process. |
| Poor Nucleation | A lack of sufficient nucleation sites on the substrate can lead to non-uniform film growth and poor adhesion. This can be particularly problematic on inert or hydrophobic surfaces. |
| High Film Stress | Intrinsic stress within the deposited film, which can arise from the growth process or a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate, can exceed the adhesive forces, leading to delamination. |
Troubleshooting Flowchart for Film Delamination
Caption: Troubleshooting flowchart for film delamination.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the adhesion of TDMAT-deposited films?
A1: The adhesion of TDMAT-deposited films is influenced by a combination of factors:
-
Substrate Surface Condition: A clean, contaminant-free surface with appropriate surface energy is paramount for good adhesion.
-
Deposition Temperature: This affects both the surface mobility of depositing species and the chemical integrity of the TDMAT precursor.
-
Surface Chemistry and Functional Groups: The presence of reactive sites, such as hydroxyl (-OH) groups, on the substrate surface can significantly enhance the initial nucleation and chemical bonding of the TDMAT molecules.
-
Plasma Pre-treatment: The use of plasma can effectively clean and activate the substrate surface, promoting stronger adhesion.[3][4]
-
Film Thickness and Stress: Thicker films can accumulate more internal stress, which can lead to adhesion failure.
Q2: How does plasma pre-treatment improve adhesion?
A2: Plasma treatment enhances adhesion through several mechanisms:
-
Surface Cleaning: It effectively removes organic contaminants and weakly bound surface layers.
-
Surface Activation: The plasma creates reactive sites (free radicals) on the substrate surface, which can form stronger chemical bonds with the depositing film.[3]
-
Increased Surface Energy: This leads to improved wettability, allowing the precursor molecules to spread more evenly and form a more uniform and well-adhered initial layer.[3]
-
Micro-roughening: Plasma can create microscopic texturing on the surface, which increases the surface area for mechanical interlocking.[3]
Q3: Can the TDMAT precursor itself contribute to poor adhesion?
A3: Yes. TDMAT is thermally sensitive and can begin to decompose at temperatures above 280°C. This decomposition can lead to the incorporation of carbon impurities into the film, which can make the film more brittle and create a weak interface with the substrate, thus compromising adhesion.
Q4: What is the role of surface functional groups in TDMAT film adhesion?
A4: Surface functional groups play a crucial role in the initial stages of film growth. For instance, hydroxyl (-OH) terminated surfaces are more reactive towards TDMAT than amine (-NH2) terminated surfaces. The -OH groups provide favorable sites for the TDMAT molecules to chemisorb, leading to better nucleation and a stronger initial bond.
Data Summary
| Parameter | Effect on Adhesion | Effect on Film Quality (e.g., TiN Resistivity) | Notes |
| Substrate Cleaning | Significant Positive | Positive | A clean surface is essential for good adhesion. |
| Plasma Pre-treatment | Significant Positive | Positive | Increases surface energy and reactivity.[3][4] |
| Deposition Temperature | Optimal Range Exists | Optimal Range Exists | Too low leads to poor film formation; too high causes precursor decomposition. |
| TDMAT Pulse Time (ALD) | Can have an effect | Shorter pulses can be better | Longer pulses can lead to a slow, continuous growth instead of self-limiting behavior, potentially increasing impurities. |
| Use of Plasma in ALD (PEALD) | Generally Positive | Significantly Positive | Plasma-enhanced ALD (PEALD) can produce TiN films with much lower resistivity (e.g., 180 µΩ·cm) compared to thermal ALD (e.g., 53 x 10³ µΩ·cm), indicating higher purity and density.[5][6] |
Experimental Protocols
1. Detailed Substrate Cleaning Protocol (for Silicon)
This protocol is a general guideline and may need to be adapted for specific applications.
-
Initial Solvent Clean:
-
Place substrates in a beaker with acetone.
-
Sonicate for 10-15 minutes.
-
Transfer substrates to a beaker with isopropyl alcohol (IPA).
-
Sonicate for 10-15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
-
Organic Residue Removal (Piranha Clean - Use with extreme caution in a proper fume hood with appropriate personal protective equipment):
-
Prepare a piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3-4 parts concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Immerse the substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to the deposition chamber to minimize re-contamination.
-
Workflow for Substrate Cleaning
Caption: A typical workflow for cleaning silicon substrates.
2. Atomic Layer Deposition (ALD) of TiO₂ from TDMAT and Ozone
This is a representative protocol for the ALD of TiO₂. Optimal parameters may vary depending on the specific reactor configuration.
-
Precursors:
-
Titanium precursor: Tetrakis(dimethylamido)titanium (TDMAT)
-
Oxygen precursor: Ozone (O₃)
-
-
Deposition Temperature: 150-250°C (within the ALD window)[7]
-
ALD Cycle:
-
TDMAT Pulse: Introduce TDMAT vapor into the chamber for a set time (e.g., 0.5 - 1.0 seconds).
-
Purge: Purge the chamber with an inert gas (e.g., N₂) to remove unreacted TDMAT and byproducts (e.g., 5 - 15 seconds).
-
Ozone Pulse: Introduce O₃ into the chamber (e.g., 0.5 - 1.8 seconds).
-
Purge: Purge the chamber with the inert gas to remove unreacted O₃ and byproducts (e.g., 9 - 15 seconds).
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.04-0.05 nm/cycle.
Logical Diagram of an ALD Cycle
Caption: The four sequential steps of an ALD cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 4. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Tetrakis(dimethylamino)titanium (TDMAT) Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of Tetrakis(dimethylamino)titanium (TDMAT) over time. This resource is intended for researchers, scientists, and drug development professionals utilizing TDMAT in their experiments.
Troubleshooting Guides
Unexpected experimental outcomes when using TDMAT can often be traced back to precursor degradation. The following table outlines common issues, their potential causes related to TDMAT degradation, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Film Uniformity and High Surface Roughness | Inconsistent precursor delivery due to TDMAT decomposition in the bubbler or delivery lines. | Optimize the temperature of the bubbler and delivery lines to ensure consistent vaporization without causing thermal decomposition. A lower temperature may be necessary. Regularly inspect and clean delivery lines to remove any accumulated byproducts. |
| High Carbon and/or Oxygen Content in Films | Self-decomposition of TDMAT at elevated temperatures can lead to carbon incorporation.[1][2][3] Reaction with trace moisture or oxygen in the deposition chamber leads to oxygen contamination.[4][5][6] | Lower the deposition temperature to minimize thermal decomposition.[1][3] Ensure a leak-tight deposition system and use high-purity carrier gases to minimize exposure to moisture and oxygen.[6] An in-situ plasma treatment or air annealing step can help reduce contaminants.[7][8] |
| Non-Ideal or Non-Self-Limiting Growth in ALD | Thermal decomposition of TDMAT on the substrate surface can lead to a continuous, CVD-like growth component, especially at higher temperatures.[7][9] | Reduce the deposition temperature to stay within the ALD window where surface reactions dominate over thermal decomposition. Optimize precursor pulse and purge times to minimize the contribution of decomposition-related growth.[9] |
| Inconsistent Deposition Rate | Degradation of the TDMAT precursor over time in the storage vessel or bubbler, leading to a change in vapor pressure and delivery rate. | Monitor the precursor's condition over time. Consider using real-time monitoring techniques like FT-IR to assess the degree of decomposition.[10] Store TDMAT in a cool, dark, and inert environment to prolong its shelf life.[4][11] |
| Formation of Particles | Gas-phase reactions and decomposition of TDMAT can lead to the formation of particles that can contaminate the film and the reactor.[10] | Optimize reactor pressure and temperature to minimize gas-phase reactions. Adjust precursor flow rates and reactor geometry to promote laminar flow and reduce residence time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for TDMAT?
A1: TDMAT primarily degrades through two main pathways:
-
Hydrolysis: TDMAT is extremely sensitive to moisture. In the presence of water, it readily hydrolyzes to form titanium dioxide (TiO₂) and dimethylamine (B145610) (HNMe₂).[4][5]
-
Thermal Decomposition: At elevated temperatures, TDMAT can undergo thermal decomposition. The primary decomposition products are often reported to be dimethylamine (DMA) and other carbon and nitrogen-containing species.[7][12] The decomposition can be influenced by the temperature, pressure, and the nature of the surfaces it comes into contact with.[8][12]
Q2: What are the main byproducts of TDMAT degradation?
A2: The most consistently reported byproduct of both hydrolysis and thermal decomposition is dimethylamine (DMA) .[5][7][12] Other byproducts from thermal decomposition can include methane, methylmethyleneimine (H₂C=NCH₃), and tetramethylhydrazine, although the exact composition can vary depending on the reaction conditions.[12]
Q3: At what temperature does TDMAT begin to decompose?
A3: The onset of thermal decomposition for TDMAT can occur at temperatures as low as 120-140°C, and becomes more significant at higher temperatures.[7][9] However, the rate of decomposition is highly dependent on the experimental conditions, including the substrate material and the reactor's surface-to-volume ratio.[12][13] Some studies have shown that in a clean, inert environment, TDMAT can be stable at higher temperatures than often reported.[12]
Q4: How can I minimize TDMAT degradation during storage and use?
A4: To minimize degradation, TDMAT should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool and dark place.[4][11] During experiments, it is crucial to use a leak-tight delivery system with high-purity carrier gases to prevent exposure to air and moisture.[6]
Q5: How does TDMAT degradation affect my experimental results?
A5: TDMAT degradation can significantly impact experimental outcomes. For instance, in ALD or CVD processes, it can lead to:
-
Film Contamination: Incorporation of carbon and nitrogen impurities from decomposition byproducts into the deposited film, affecting its electrical and optical properties.[1][2]
-
Poor Film Quality: Increased surface roughness and non-uniformity.
-
Process Instability: Inconsistent growth rates and difficulty in achieving self-limiting growth in ALD.[9]
Quantitative Data on TDMAT Degradation
While precise quantitative data on degradation rates can vary significantly with experimental conditions, the following table summarizes key temperature-related observations from the literature.
| Temperature (°C) | Observation | Reference |
| 120 - 140 | Onset of non-negligible thermal decomposition observed during ALD experiments. | [7][9] |
| > 200 | Increased carbon incorporation in TiN films attributed to TDMAT self-decomposition. | [2] |
| > 220 | Gas-phase unimolecular decomposition becomes a significant factor, leading to increased growth per cycle in ALD. | [8] |
| 280 | Dissociation into dimethylamine in the gas phase observed, leading to a decreased deposition rate and Ti-rich films. | [7] |
| 333 - 583 | The rate of decomposition was measured to increase with the reactor surface area to volume ratio, particularly above 530 K (257 °C). | [13] |
Experimental Protocols
Protocol 1: Monitoring TDMAT Thermal Decomposition using in-situ FT-IR Spectroscopy
This protocol describes a method to qualitatively and semi-quantitatively monitor the thermal decomposition of TDMAT in the gas phase.
1. System Preparation:
- Utilize a high-temperature gas cell compatible with a Fourier-Transform Infrared (FT-IR) spectrometer. The cell should be equipped with windows transparent to the IR radiation in the region of interest (e.g., ZnSe).[12]
- Ensure the gas cell and all gas lines can be heated to the desired experimental temperatures and are leak-tight.[12]
- Connect a bubbler containing TDMAT to the gas cell via heated lines. Use a high-purity inert carrier gas (e.g., Argon or Nitrogen).
- A vacuum pump is required to evacuate the cell before and after experiments.
2. Experimental Procedure:
- Heat the gas cell and delivery lines to a stable temperature below the expected decomposition point (e.g., 100 °C) to ensure no condensation.
- Evacuate the gas cell to a low pressure (e.g., < 0.1 Pa).[12]
- Acquire a background FT-IR spectrum of the empty, heated cell.
- Introduce TDMAT vapor into the gas cell using the carrier gas until a desired pressure is reached.
- Increase the temperature of the gas cell to the target decomposition temperature (e.g., in increments from 150 °C to 300 °C).
- Acquire FT-IR spectra at regular time intervals.
- Monitor the spectra for changes, specifically the decrease in the intensity of TDMAT-specific peaks (e.g., Ti-N stretch around 592 cm⁻¹) and the appearance of peaks corresponding to decomposition byproducts like dimethylamine.[10][12]
3. Data Analysis:
- By tracking the change in the integrated absorbance of characteristic peaks over time, the relative rate of decomposition can be determined.
Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the key degradation pathways of TDMAT and a typical experimental workflow for studying its decomposition.
Caption: Primary degradation pathways of TDMAT.
Caption: Workflow for TDMAT decomposition analysis via FT-IR.
References
- 1. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 2. jkps.or.kr [jkps.or.kr]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]
- 5. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Kinetic and mechanistic studies of the thermal decomposition of Ti(N(CH3)2)4 during chemical vapor deposition by in situ molecular beam mass spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Particle Formation in TDMAT MOCVD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing particle formation during Tetrakis(dimethylamido)titanium (TDMAT) Metal-Organic Chemical Vapor Deposition (MOCVD).
Troubleshooting Guide
Undesirable particle formation is a common issue in TDMAT MOCVD processes, leading to defects in deposited films. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem ID | Observed Problem | Potential Cause | Recommended Solution | Quantitative Parameters (Typical Ranges) |
| P-01 | High particle count on the wafer surface after deposition. | Gas-phase nucleation of TDMAT: The precursor decomposes in the gas phase before reaching the substrate. | Optimize deposition temperature to be below the TDMAT thermal decomposition threshold. | Substrate Temperature: 150-220°C. TDMAT decomposition can start as low as 140°C and becomes significant above 220°C.[1][2] |
| P-02 | Flakes or larger particles observed on the substrate. | Accumulation and peeling of deposits from chamber walls or showerhead: Over time, deposited material can flake off and fall onto the wafer. | Implement a regular chamber cleaning schedule. The frequency will depend on the deposition rate and process duration. | Cleaning Frequency: After every 10-20 runs (process dependent). |
| P-03 | Inconsistent film growth rate and high particle counts. | Inconsistent precursor delivery: Fluctuations in the TDMAT vapor concentration reaching the reactor. | Maintain a stable bubbler temperature and ensure adequate carrier gas flow to achieve consistent precursor delivery. | TDMAT Bubbler Temperature: 60-80°C. Carrier Gas (Ar or N2) Flow Rate: 50-200 sccm. |
| P-04 | Increased particle density with longer deposition times. | Prolonged residence time of reactants in the hot zone: This increases the probability of gas-phase reactions. | Increase the total gas flow rate to reduce the residence time of TDMAT in the reactor. | Total Gas Flow Rate: 200-1000 sccm. |
| P-05 | Higher particle counts at higher operating pressures. | Increased molecular collisions at higher pressures: This promotes gas-phase nucleation. | Lower the reactor operating pressure to reduce the likelihood of gas-phase reactions. | Reactor Pressure: 0.1 - 10 Torr. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of particle formation in TDMAT MOCVD?
A1: The primary mechanism is the thermal decomposition of the TDMAT precursor in the gas phase before it reaches the substrate. TDMAT can begin to decompose at temperatures as low as 140°C, with the rate of decomposition increasing significantly at temperatures above 220°C.[1][2] This gas-phase nucleation leads to the formation of small clusters that can then grow into larger particles.
Q2: How does the TDMAT bubbler temperature affect particle formation?
A2: The bubbler temperature controls the vapor pressure of the TDMAT precursor and, consequently, its concentration in the carrier gas. If the temperature is too high, the high concentration of TDMAT in the gas phase can lead to increased particle formation. Conversely, if the temperature is too low, the precursor delivery rate will be insufficient for uniform film growth. A stable and optimized bubbler temperature is crucial for consistent and particle-free deposition.
Q3: What role does the carrier gas flow rate play in minimizing particles?
A3: The carrier gas flow rate influences the residence time of the TDMAT precursor in the MOCVD reactor. A higher flow rate reduces the time the precursor spends in the heated zones of the reactor before reaching the substrate, thereby minimizing the opportunity for gas-phase decomposition and particle formation.
Q4: Can the design of the MOCVD reactor and showerhead impact particle contamination?
A4: Yes, the reactor and showerhead design are critical. A well-designed showerhead ensures uniform distribution of the precursor over the substrate, which helps in achieving uniform film growth and minimizing localized areas of high precursor concentration that could lead to particle formation. The reactor geometry also affects gas flow dynamics and temperature distribution, both of which are key factors in controlling particle generation.
Q5: How often should the MOCVD chamber be cleaned to prevent particle contamination from flaking?
A5: The cleaning frequency depends on several factors, including the deposition rate, process duration, and the specific MOCVD system. A general guideline is to perform a chamber clean after every 10 to 20 deposition runs. However, it is best to establish a cleaning schedule based on routine monitoring of particle levels on witness wafers.
Experimental Protocols
Protocol 1: Optimization of Deposition Temperature
-
Objective: To determine the optimal substrate temperature for minimizing particle formation while maintaining a desirable deposition rate.
-
Methodology:
-
Prepare a series of identical substrates.
-
Set the TDMAT bubbler temperature to a constant value (e.g., 70°C) and the carrier gas flow rate (e.g., 100 sccm Ar).
-
Perform a series of depositions at varying substrate temperatures, for example, in 10°C increments from 150°C to 230°C.
-
After each deposition, characterize the particle density on the wafer surface using a surface scanning tool.
-
Measure the film thickness to determine the deposition rate at each temperature.
-
Plot particle density and deposition rate as a function of temperature to identify the optimal process window.
-
Protocol 2: MOCVD Chamber Cleaning
-
Objective: To effectively remove TDMAT residues and deposited films from the reactor chamber to prevent flaking.
-
Methodology:
-
Initial Purge: After the final deposition, purge the chamber with an inert gas (e.g., N2 or Ar) at a high flow rate (e.g., 500 sccm) for 10-15 minutes to remove any residual precursors.
-
Ammonia (B1221849) Treatment (Optional but recommended): Introduce ammonia (NH3) gas into the chamber at a flow rate of 100-300 sccm for 20-30 minutes at a moderate temperature (e.g., 200°C). This helps to convert the TDMAT residue into a more volatile compound.
-
Plasma Clean:
-
Introduce a cleaning gas, typically a fluorine-based compound like nitrogen trifluoride (NF3), into the chamber.
-
Set the NF3 flow rate to 50-150 sccm and the reactor pressure to 0.5-2 Torr.
-
Ignite a plasma with an RF power of 100-300 W.
-
Continue the plasma clean for 30-60 minutes, or until in-situ monitoring indicates the removal of the deposits.
-
-
Final Purge: Purge the chamber again with an inert gas to remove any cleaning byproducts.
-
Visualizations
Caption: TDMAT decomposition pathway leading to particle formation.
Caption: Troubleshooting workflow for reducing particle formation.
Caption: Logical relationship between MOCVD process parameters and particle formation.
References
Technical Support Center: Optimizing Thin Film Deposition with TDMAT
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(dimethylamido)titanium (TDMAT). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of TDMAT impurities on the quality of thin films.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your thin film deposition experiments using TDMAT.
Issue 1: High Resistivity in Deposited Titanium Nitride (TiN) Films
-
Symptoms: Your TiN film exhibits higher than expected electrical resistivity, making it unsuitable for applications requiring good conductivity.
-
Probable Cause: The most common cause of high resistivity in TiN films deposited from TDMAT is the incorporation of impurities, primarily carbon and oxygen.[1][2][3] TDMAT's relatively low thermal stability can lead to its decomposition and the subsequent inclusion of carbon-containing species into the film.[3][4] Oxygen contamination can occur from residual water or air in the deposition chamber or through post-deposition oxidation of porous films.[5]
-
Solutions:
-
Optimize Deposition Temperature: Avoid excessively high temperatures that can cause TDMAT to decompose. For thermal Atomic Layer Deposition (ALD), a lower temperature (e.g., 350°C) may be necessary to minimize carbon contamination, although this can sometimes compromise film crystallinity.[3][4] For thermal ALD of TiN using TDMAT and NH3, an optimal temperature of 200°C has been reported.[6]
-
Utilize Plasma-Enhanced ALD (PEALD): PEALD processes can produce films with significantly lower impurity levels and, consequently, lower resistivity compared to thermal ALD with TDMAT.[1][3] Increasing plasma power can help to reduce resistivity.[1]
-
Introduce a Co-reactant: Using ammonia (B1221849) (NH3) as a co-reactant can help reduce carbon and oxygen impurity levels in the film.[7][8]
-
Minimize Precursor Pulse Length: Shorter TDMAT pulse lengths can reduce the amount of carbon incorporated into the film, thereby lowering resistivity.[3][4]
-
Issue 2: Poor Film Morphology and Roughness
-
Symptoms: The deposited film surface is rough, non-uniform, or exhibits poor step coverage in high-aspect-ratio features.
-
Probable Cause: High deposition pressures and the inherent reactivity of TDMAT can lead to rough film surfaces.[7] The self-decomposition of TDMAT at higher temperatures can also negatively impact film properties.[6]
-
Solutions:
-
Adjust Deposition Pressure: Higher deposition pressures may decrease resistivity but can also lead to rougher films.[7] Optimization of the chamber pressure is crucial.
-
Control Deposition Temperature: An optimal process temperature can yield the lowest surface roughness. For instance, a study on thermal ALD of TiN using TDMAT and NH3 found the lowest surface roughness at 200°C.[6]
-
Consider an Alternative Precursor for High Conformality: For applications requiring excellent step coverage in high-aspect-ratio structures, thermal ALD is often preferred. However, due to its reactivity, TDMAT may provide less than 30% step coverage in some MOCVD processes.[5] Alternative precursors with higher thermal stability, such as TEMATi, might be more suitable for achieving highly conformal films.[2][3]
-
Issue 3: Film Contamination and Impurity Incorporation
-
Symptoms: Analytical results from techniques like X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) show significant levels of carbon and oxygen in your film.
-
Probable Cause: Carbon contamination often originates from the decomposition of the dimethylamido ligands of the TDMAT precursor.[9][10] Oxygen contamination can stem from exposure to air if the film is porous or from residual moisture in the deposition system.[5]
-
Solutions:
-
Precursor Purity: Ensure the use of high-purity TDMAT. Impurities in the precursor itself can be a direct source of film contamination.
-
Chamber Integrity: Maintain a high vacuum and ensure the deposition chamber is free from leaks to prevent oxygen and water vapor contamination.
-
Purge Times: In ALD processes, ensure adequate purge times after the TDMAT pulse to remove any unreacted precursor and byproducts from the chamber.[5]
-
Plasma Treatment: Using a plasma process can be effective in reducing impurity levels to below 6%.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in TDMAT-deposited films and how do they affect film quality?
A1: The most prevalent impurities are carbon and oxygen.[1] Carbon incorporation, often from the organic ligands of TDMAT, can significantly increase the resistivity of the film.[3][4] Oxygen, which can be incorporated during or after deposition, also increases resistivity.[1][2] These impurities can be detrimental to the electrical performance and reliability of devices.[1]
Q2: How does the deposition temperature affect the quality of films grown from TDMAT?
A2: Deposition temperature is a critical parameter. While higher temperatures can sometimes improve crystallinity, they can also lead to the thermal decomposition of TDMAT, resulting in increased carbon contamination and higher resistivity.[3][9] For thermal ALD, a specific temperature window must be identified to balance film growth and impurity incorporation. For example, one study found 200°C to be the optimal temperature for thermal ALD of TiN with TDMAT and NH3, resulting in the lowest resistivity and surface roughness.[6]
Q3: Is TDMAT a good precursor for achieving low-resistivity TiN films?
A3: TDMAT is a widely used precursor, but achieving very low resistivity with it can be challenging, especially in thermal ALD processes, due to its propensity for carbon incorporation.[3] Resistivities for thermally deposited TiN from TDMAT can be quite high.[3] However, PEALD processes using TDMAT can yield films with much lower resistivity, on the order of 180 µΩ-cm.[1][3] For the lowest resistivity thermal ALD TiN films, precursors with higher thermal stability, like TEMATi, or inorganic precursors like TiCl4 are often preferred, although they come with their own challenges such as potential chlorine contamination.[2][3]
Q4: What analytical techniques are best for identifying impurities in my thin films?
A4: X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques for identifying and quantifying elemental composition, including impurities like carbon and oxygen.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the TDMAT precursor itself.[11][12]
Data Presentation
Table 1: Impact of Deposition Method and Co-reactant on TiN Film Properties using TDMAT
| Deposition Method | Co-reactant | Deposition Temperature (°C) | Carbon Content (%) | Oxygen Content (%) | Resistivity (µΩ·cm) | Reference |
| Thermal ALD | NH3 | 200 | 9 | 37 | 53,000 | [1] |
| PEALD | NH3 | 200 | <1 | 5 | 180 | [1] |
| Thermal ALD | NH3 | 200 | 6.35 | 27.5 | Minimum value for study | [6] |
| MOCVD | None | - | 25-40 (C/Ti ratio) | 60-90 (O/Ti ratio) | - | [7] |
| MOCVD | NH3 | 280-370 | ~10 (C/Ti ratio) | 30-50 (O/Ti ratio) | 1500-1600 | [7] |
| MOALD | NH3 | ~200 | - | - | 500 | [5] |
Table 2: Comparison of Different Titanium Precursors for TiN ALD
| Precursor | Deposition Method | Deposition Temperature (°C) | Resistivity (µΩ·cm) | Key Advantages/Disadvantages | Reference |
| TDMAT | Thermal ALD | 350 | 400 | Halogen-free; lower thermal stability leads to C incorporation. | [2] |
| TDMAT | PEALD | - | 180 | Lower resistivity than thermal ALD with TDMAT. | [3] |
| TDEAT | Thermal ALD | 400 | 300 | Higher thermal stability than TDMAT. | [2] |
| TEMATi | Thermal ALD | 425 | 220 | Higher thermal stability allows for higher deposition temperatures. | [2][3] |
| TiCl4 | Thermal ALD | 500 | 80 | Low resistivity; potential for Cl contamination. | [2] |
Experimental Protocols
Protocol 1: Impurity Analysis of Thin Films using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Carefully transfer the substrate with the deposited thin film into the XPS vacuum chamber to minimize surface contamination from atmospheric exposure.
-
System Setup:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Ensure the vacuum in the analysis chamber is in the ultra-high vacuum (UHV) range (e.g., < 10⁻⁹ Torr).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the core level peaks of interest (e.g., Ti 2p, N 1s, C 1s, O 1s).
-
Use an electron flood gun for charge compensation if analyzing insulating or semi-insulating films.
-
-
Depth Profiling (Optional):
-
Use an argon ion gun to sputter away the surface layers of the film.
-
Acquire high-resolution spectra after each sputter cycle to determine the elemental composition as a function of depth.
-
-
Data Analysis:
-
Use appropriate software to perform peak fitting and quantification of the high-resolution spectra.
-
Calculate the atomic concentrations of titanium, nitrogen, carbon, and oxygen to determine the level of impurity incorporation.
-
Protocol 2: Precursor Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
GC-MS System Setup:
-
Select an appropriate capillary column based on the desired separation of potential impurities.
-
Set the temperature program for the GC oven to effectively separate compounds with different boiling points.
-
The mass spectrometer is used to identify the compounds eluting from the GC column.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The resulting chromatogram will show peaks corresponding to different compounds in the sample.
-
The mass spectrum of each peak can be compared to a library of known spectra to identify the impurities.
-
Quantification can be performed using calibration standards.
-
Visualizations
Caption: Troubleshooting workflow for high film resistivity.
Caption: Experimental workflow for XPS analysis of thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. jkps.or.kr [jkps.or.kr]
- 6. Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temperature Processes -Journal of the Semiconductor & Display Technology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. balazs.com [balazs.com]
- 12. EP1510596A2 - Purification, analysis and deposition of titanium amides - Google Patents [patents.google.com]
- 13. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
Technical Support Center: In-Situ Monitoring of TDMAT ALD
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing in-situ monitoring techniques for Atomic Layer Deposition (ALD) with Tetrakis(dimethylamido)titanium (TDMAT).
Frequently Asked Questions (FAQs)
Q1: What are the primary in-situ monitoring techniques for TDMAT ALD?
A1: The most common and effective in-situ techniques for monitoring TDMAT ALD include Quartz Crystal Microbalance (QCM), Spectroscopic Ellipsometry (SE), and Quadrupole Mass Spectrometry (QMS).[1][2] QCM measures mass changes with very high sensitivity, SE is an optical method that tracks film thickness and properties, and QMS analyzes the chemical species in the gas phase.[1][3][4] Fourier Transform Infrared (FTIR) Spectroscopy is also used to study the surface chemistry and reaction mechanisms.[1][5]
Q2: Why is in-situ monitoring particularly important for TDMAT processes?
A2: TDMAT has a relatively low thermal stability and can begin to decompose at temperatures as low as 140-220°C.[6][7] This decomposition can lead to a non-self-limiting, Chemical Vapor Deposition (CVD)-like growth component, resulting in poor film quality, high impurity content, and non-uniformity.[6] In-situ monitoring is crucial for detecting the onset of decomposition, verifying self-limiting growth, and ensuring process reproducibility.[2][4]
Q3: What is a Quartz Crystal Microbalance (QCM) and what can it tell me about my TDMAT ALD process?
A3: A QCM is a highly sensitive mass sensor that uses a piezoelectric quartz crystal.[4] The crystal's resonance frequency changes proportionally to the mass deposited on its surface.[8] In TDMAT ALD, a QCM can:
-
Verify Precursor Delivery: A distinct frequency drop during the TDMAT pulse confirms that the precursor is reaching the chamber.[4]
-
Confirm Self-Limiting Growth: By extending the TDMAT pulse time, the QCM frequency should drop and then plateau, indicating the surface has saturated. A continuously decreasing frequency suggests a non-ideal, CVD-like deposition.[6]
-
Determine Growth-Per-Cycle (GPC): The net frequency change after a complete ALD cycle can be correlated to the mass gain and GPC.[1][2]
-
Study Reaction Mechanisms: It can measure mass changes during each half-cycle, providing insight into the surface reactions.[1]
Q4: How does Spectroscopic Ellipsometry (SE) work for ALD monitoring?
A4: Spectroscopic Ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface.[3] This change is used to determine film thickness and optical constants (like refractive index) with sub-monolayer precision. For TDMAT ALD, in-situ SE is used to:
-
Monitor Film Thickness in Real-Time: It provides immediate feedback on film growth, allowing for precise thickness control.[3]
-
Identify Nucleation Delays: During the initial cycles on a new substrate, SE can reveal a "nucleation period" where the growth rate is lower or zero before stabilizing.[1]
-
Calculate the Growth-Per-Cycle (GPC): By plotting thickness versus the number of cycles, the GPC can be accurately determined from the linear growth region.[2][3]
-
Assess Film Quality: Changes in the film's optical constants can indicate variations in density, composition, or impurity levels.
Troubleshooting Guide
Issue 1: My Growth-Per-Cycle (GPC) is much higher than expected and varies between runs.
-
Possible Cause: Thermal decomposition of the TDMAT precursor leading to a CVD-like growth component. TDMAT is known to be thermally unstable, and this issue is common at higher deposition temperatures (>180-220°C).[6][7]
-
In-Situ Diagnostic Approach:
-
Use a QCM to perform a saturation test. Extend the TDMAT pulse time while monitoring the crystal's frequency.
-
Expected Result for Ideal ALD: The frequency will decrease and then plateau, indicating surface saturation.
-
Signature of Decomposition: The frequency continues to decrease without plateauing, as the precursor continuously decomposes and deposits on the surface.[6]
-
-
Use in-situ SE to monitor growth.
-
Signature of Decomposition: The thickness increase per cycle is abnormally high and may not be perfectly linear.
-
-
-
Troubleshooting Steps:
-
Systematically lower the substrate deposition temperature.
-
Ensure the precursor delivery lines are not overheated.
-
Verify that the reported GPC exhibits self-limiting behavior by performing pulse/purge saturation tests.
-
Issue 2: The deposited film has high carbon or oxygen impurity content.
-
Possible Cause: Incomplete reaction of the TDMAT precursor ligands (-N(CH₃)₂) or insufficient purging. The dimethylamido ligands can leave behind carbon and nitrogen if not fully removed, and post-deposition oxidation can occur in films with lower density.[9][10]
-
In-Situ Diagnostic Approach:
-
Use a Quadrupole Mass Spectrometer (QMS) to analyze the reactor exhaust.
-
Signature of Incomplete Purge: During the co-reactant (e.g., H₂O, NH₃) pulse, you may detect fragments of unpurged TDMAT. During the purge step after the co-reactant pulse, you should monitor reaction byproducts to ensure they are fully evacuated before the next TDMAT pulse.
-
-
Use in-situ FTIR Spectroscopy to monitor the surface chemistry.
-
Signature of Incomplete Reaction: Observe the C-H stretching modes from the TDMAT ligands after the co-reactant pulse and purge. Ideally, these peaks should be completely gone, indicating full ligand removal.[5]
-
-
-
Troubleshooting Steps:
-
Increase the length of the co-reactant (e.g., H₂O, NH₃) pulse to ensure complete reaction.
-
Increase the duration of the purge steps following both the precursor and co-reactant pulses.
-
Optimize the deposition temperature; a temperature that is too low may not provide enough energy for the surface reactions to go to completion.
-
Issue 3: No film growth is detected, or the growth is intermittent.
-
Possible Cause: Failure in the precursor delivery system. This can be due to a depleted precursor ampoule, a clog in the delivery line, or an issue with the carrier gas flow or valves.
-
In-Situ Diagnostic Approach:
-
A Quartz Crystal Microbalance (QCM) is the most direct tool for this.
-
Signature of Delivery Failure: The QCM frequency will show no change (no mass gain) during the scheduled TDMAT pulse. This provides an immediate, real-time alarm that precursor is not reaching the chamber.[4]
-
-
A Quadrupole Mass Spectrometer (QMS) can also diagnose this issue.
-
Signature of Delivery Failure: The QMS will not detect any TDMAT-related fragments in the exhaust gas during the precursor pulse.
-
-
-
Troubleshooting Steps:
-
Check the TDMAT ampoule level and temperature.
-
Verify the functionality of all relevant valves and mass flow controllers.
-
Check for and clear any potential clogs in the gas delivery lines.
-
Data Summary
The following table summarizes key quantitative parameters for TiN films deposited using TDMAT from cited experiments. This data can be used as a baseline for process characterization.
| Parameter | TDMAT + NH₃ (Thermal ALD) | TDMAT + NH₃ (Plasma-Enhanced ALD) | Unit | Reference |
| Growth-Per-Cycle (GPC) | 0.06 | 0.08 | nm/cycle | [10] |
| Resistivity | 53,000 | 180 | µΩ·cm | [10] |
| Impurity Content (Oxygen) | 37% | < 6% | atom % | [10] |
| Impurity Content (Carbon) | 9% | < 6% | atom % | [10] |
Note: Film properties are highly dependent on specific process conditions such as temperature, pressure, and plasma parameters.
Experimental Protocols
Method 1: Verifying Self-Limiting Growth with a Quartz Crystal Microbalance (QCM)
This protocol describes how to use a QCM to confirm that the TDMAT surface reactions are self-limiting, a fundamental requirement for ALD.
-
System Preparation:
-
Baseline ALD Cycle:
-
Program a standard TDMAT ALD recipe (e.g., for TiO₂: TDMAT pulse / Purge / H₂O pulse / Purge). Start with a conservative, short TDMAT pulse time (e.g., 0.5 seconds).
-
Run 5-10 cycles to establish a consistent mass gain per cycle, observed as a consistent net frequency drop per cycle.
-
-
Precursor Saturation Test:
-
Keep the purge and H₂O pulse/purge times constant.
-
Create a series of single-cycle experiments where only the TDMAT pulse time is varied. Start from the short baseline pulse and incrementally increase it (e.g., 0.5s, 1.0s, 2.0s, 4.0s, 8.0s).
-
For each experiment, record the total mass gain (total frequency drop) during the TDMAT pulse.
-
-
Data Analysis:
-
Plot the mass gain (or frequency change) as a function of the TDMAT pulse time.
-
Ideal Result: The plot will show that the mass gain increases with pulse time initially and then reaches a plateau. This plateau indicates that the surface is saturated with the precursor, and further increasing the pulse time does not lead to more deposition. This confirms self-limiting behavior.
-
Non-Ideal Result: If the mass gain continues to increase linearly with pulse time and does not plateau, it indicates a CVD-like decomposition component is present.[6]
-
-
Process Optimization:
-
Select a TDMAT pulse time that is well within the saturated plateau region (e.g., 1.5-2x the time needed to reach saturation) for your standard process recipe to ensure robust and complete surface reactions.
-
Visualizations
Caption: Troubleshooting workflow for TDMAT ALD using in-situ monitoring tools.
Caption: Logical pathway of TDMAT decomposition and its in-situ signatures.
References
- 1. In situ Studies of ALD Processes & Reaction Mechanisms – Atomic Limits [atomiclimits.com]
- 2. researchgate.net [researchgate.net]
- 3. svc.org [svc.org]
- 4. inficon.com [inficon.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 8. semiconportal.com [semiconportal.com]
- 9. jkps.or.kr [jkps.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. Design and implementation of an integral wall-mounted quartz crystal microbalance for atomic layer deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TDMAT and Titanium Tetrachloride (TiCl4) for Atomic Layer Deposition
In the realm of atomic layer deposition (ALD), the choice of precursor is paramount to achieving desired film properties. For the deposition of titanium-containing thin films, such as titanium nitride (TiN) and titanium dioxide (TiO2), tetrakis(dimethylamino)titanium (TDMAT) and titanium tetrachloride (TiCl4) are two of the most commonly employed precursors. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific applications.
Precursor Properties and Deposition Characteristics
TDMAT is a metalorganic precursor, while TiCl4 is a halogenated inorganic compound. This fundamental difference in their chemistry dictates their physical properties, handling requirements, and deposition behavior.
| Property | This compound (TDMAT) | Titanium Tetrachloride (TiCl4) |
| Chemical Formula | Ti[N(CH3)2]4 | TiCl4 |
| State at Room Temp. | Liquid/Solid (melts ~70°C) | Liquid |
| Vapor Pressure | ~0.1 Torr at 70°C | ~10 Torr at 20°C |
| Thermal Stability | Decomposes above ~200-220°C[1][2] | Thermally stable to higher temperatures |
| Primary Impurities | Carbon, Oxygen[3][4] | Chlorine, Oxygen[5][6] |
| Common Co-reactants | NH3, N2 plasma, H2O[2][3][7] | NH3, N2+H2 plasma, H2O[1][5][8] |
TDMAT's lower thermal stability restricts its ALD process window to lower temperatures, typically below 220°C, to prevent thermal decomposition that can lead to chemical vapor deposition (CVD)-like growth and increased carbon contamination[1][2]. In contrast, TiCl4 is more thermally robust, allowing for a wider range of deposition temperatures, often exceeding 300°C[1]. The higher vapor pressure of TiCl4 simplifies precursor delivery compared to TDMAT, which often requires heating of the precursor vessel and delivery lines.
Performance in ALD of Titanium Nitride (TiN)
TiN films are widely used as diffusion barriers and electrodes in microelectronics. The choice between TDMAT and TiCl4 significantly impacts the resulting TiN film quality.
| Parameter | TDMAT-based TiN | TiCl4-based TiN | Reference |
| Deposition Temperature (°C) | 150 - 250 | 300 - 500 | [1][5] |
| Growth per Cycle (nm/cycle) | ~0.05 - 0.5 | ~0.05 | [1][9] |
| Resistivity (µΩ·cm) | 180 - >10,000 | 80 - 158 | [3][5][10] |
| Primary Impurities | Carbon, Oxygen | Chlorine | [3][5] |
TDMAT often yields higher growth rates, especially in plasma-enhanced ALD (PE-ALD) processes[9]. However, thermal ALD of TiN using TDMAT can result in high resistivity due to significant carbon and oxygen impurities[3][4]. Plasma enhancement can reduce these impurity levels and improve film quality[3][11].
TiCl4 , on the other hand, generally produces TiN films with lower resistivity and higher purity, particularly with respect to carbon[5]. The primary concern with TiCl4 is the potential for chlorine contamination in the film, which can be corrosive. Higher deposition temperatures are often necessary to minimize chlorine residues[1].
Performance in ALD of Titanium Dioxide (TiO2)
TiO2 is a versatile material with applications in photocatalysis, gas sensing, and as a high-k dielectric. The precursor choice influences the crystalline phase and functional properties of the deposited TiO2.
| Parameter | TDMAT-based TiO2 | TiCl4-based TiO2 | Reference |
| Deposition Temperature (°C) | 75 - 250 | 75 - 350+ | [8][12] |
| Growth per Cycle (Å/cycle) | ~0.4 - 0.5 | ~0.5 - 0.7 | [12][13][14] |
| Crystallinity (as-deposited) | Typically amorphous | Amorphous (<150°C), Anatase (>150°C), Rutile (>350°C) | [6][15] |
| Primary Impurities | Carbon | Chlorine | [2][6] |
TDMAT -based ALD of TiO2 is often performed at lower temperatures, resulting in amorphous films as-deposited[2][15]. While this can be advantageous for certain applications, post-deposition annealing is required to achieve crystalline phases like anatase or rutile[15]. A key advantage of TDMAT is the absence of chlorine impurities in the film[2].
TiCl4 in conjunction with water is a well-established process for depositing crystalline TiO2. The deposition temperature can be used to control the crystalline phase, with anatase forming at temperatures above 150°C and rutile at higher temperatures[8][15]. However, residual chlorine can be present in the films, especially at lower deposition temperatures[6].
Experimental Protocols
Below are generalized experimental protocols for the ALD of TiN and TiO2 using TDMAT and TiCl4. Specific parameters will vary depending on the ALD reactor configuration and desired film properties.
Protocol 1: Plasma-Enhanced ALD of TiN from TDMAT
-
Substrate Preparation: The substrate (e.g., Si wafer with SiO2) is cleaned to remove organic and particulate contamination.
-
Deposition Parameters:
-
ALD Cycle:
-
Repeat: The cycle is repeated until the desired film thickness is achieved.
Protocol 2: Thermal ALD of TiN from TiCl4
-
Substrate Preparation: The substrate is appropriately cleaned.
-
Deposition Parameters:
-
TiCl4 Precursor Temperature: Room Temperature
-
Reactant: Anhydrous hydrazine (B178648) (N2H4) or Ammonia (NH3)[5]
-
ALD Cycle:
-
Repeat: The cycle is repeated to obtain the target thickness.
Protocol 3: Thermal ALD of TiO2 from TDMAT
-
Substrate Preparation: The substrate is cleaned.
-
Deposition Parameters:
-
ALD Cycle:
-
TDMAT pulse.
-
Inert gas purge.
-
H2O pulse.
-
Inert gas purge.
-
-
Repeat: Cycles are repeated for the desired thickness. An optional in-situ air exposure step can be introduced to promote crystallinity at lower temperatures[2].
Protocol 4: Thermal ALD of TiO2 from TiCl4
-
Substrate Preparation: The substrate is cleaned.
-
Deposition Parameters:
-
ALD Cycle:
-
Repeat: The cycle is repeated to achieve the desired film thickness.
Logical Workflow Diagrams
Caption: Generalized ALD cycle workflows for TDMAT and TiCl4 precursors.
Conclusion
The selection between TDMAT and TiCl4 for atomic layer deposition depends critically on the specific requirements of the application.
Choose TDMAT when:
-
A chlorine-free process is essential.
-
Lower deposition temperatures are required.
-
Higher growth rates are desired, particularly with plasma enhancement.
-
Amorphous films (as-deposited) are acceptable or desired.
Choose TiCl4 when:
-
Low resistivity and high purity TiN films are the primary goal.
-
Higher thermal stability and a wider processing window are needed.
-
Direct deposition of crystalline TiO2 (anatase or rutile) is required.
-
Potential chlorine contamination can be tolerated or mitigated.
By carefully considering these trade-offs and utilizing the provided experimental data and protocols, researchers can make an informed decision to optimize their thin film deposition processes.
References
- 1. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using this compound (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temperature Processes -Journal of the Semiconductor & Display Technology | 학회 [koreascience.kr]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. redalyc.org [redalyc.org]
- 7. jkps.or.kr [jkps.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 11. jkps.or.kr [jkps.or.kr]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 16. colorado.edu [colorado.edu]
A Comparative Guide to TDMAT and TDEAT for Titanium Nitride (TiN) Thin Film Deposition
For Researchers, Scientists, and Professionals in Advanced Materials and Semiconductor Fabrication
This guide provides a comprehensive comparison of two common metal-organic precursors, Tetrakis(dimethylamido)titanium (TDMAT) and Tetrakis(diethylamido)titanium (TDEAT), for the deposition of Titanium Nitride (TiN) thin films. This document summarizes key performance metrics from experimental data, outlines typical experimental protocols, and visualizes the chemical structures and deposition processes.
At a Glance: TDMAT vs. TDEAT
| Feature | TDMAT (Tetrakis(dimethylamido)titanium) | TDEAT (Tetrakis(diethylamido)titanium) |
| Deposition Temperature | Lower (e.g., 150-350°C)[1][2] | Higher (e.g., 275-400°C)[2][3] |
| Growth Rate | Higher (e.g., ~5 Å/cycle in ALD)[3] | Lower (e.g., ~1 Å/cycle in ALD)[3] |
| Film Resistivity | Generally higher, can be lowered with plasma enhancement[3][4] | Generally lower[1][3] |
| Carbon Impurity | Higher, especially at higher temperatures due to precursor decomposition[1][3] | Lower, due to better thermal stability[3] |
| Thermal Stability | Lower, prone to decomposition at higher temperatures[1][3] | Higher, more stable at elevated temperatures[3] |
| Film Density | Lower (e.g., ~3.55 g/cm³)[3] | Higher (e.g., ~4.38 g/cm³)[3] |
| Step Coverage | Excellent with ALD, but can be poor in CVD due to high reactivity[5] | Good, with potential for slight improvement with specific carrier gases[6] |
Key Performance Metrics: A Data-Driven Comparison
The selection of a precursor for TiN deposition is critical and depends on the specific application requirements. The following tables summarize quantitative data from various studies, highlighting the trade-offs between TDMAT and TDEAT.
Table 1: Deposition Parameters and Film Properties (ALD)
| Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Resistivity (µΩ·cm) | Carbon Content (atomic %) | Film Density (g/cm³) | Reference |
| TDMAT | 175 - 210 | ~5 | < 1000 | Relatively Low (for ALD) | ~3.55 | [3] |
| TDEAT | 275 - 300 | ~1 | < 1000 (lower than TDMAT) | Lower than TDMAT | ~4.38 | [3] |
| TDMAT | 350 | - | ~400 | - | - | [2] |
| TDEAT | 400 | - | ~300 | - | - | [2] |
| TDMAT (PEALD) | 200 | 0.08 | 180 | - | - | [4] |
| TDMAT (Thermal) | 200 | 0.06 | 53,000 | Higher | - | [4] |
Table 2: Comparison with Other Precursors and Methods
| Precursor | Co-reactant | Deposition Method | Deposition Temperature (°C) | Film Resistivity (µΩ·cm) | Reference |
| TDMAT | NH₃ | MOALD | ~200 | ~500 | [5] |
| TDEAT | NH₃ | Thermal ALD | - | 450 | [1][7] |
| TDMAT | N₂H₄ | Thermal ALD | 350 | 400 | [2] |
| TDEAT | N₂H₄ | Thermal ALD | 400 | 300 | [2] |
| TiCl₄ | N₂H₄ | Thermal ALD | 425 | 158 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for TiN deposition using TDMAT and TDEAT via Atomic Layer Deposition (ALD).
Protocol 1: Thermal Atomic Layer Deposition (ALD) of TiN using TDMAT and NH₃
-
Substrate Preparation: Silicon wafers with a native oxide layer are loaded into the ALD reactor.
-
Deposition Temperature: The reactor is heated to and maintained at a deposition temperature window of 175-210°C.[3][5]
-
Precursor Delivery:
-
TDMAT is heated in a bubbler to increase its vapor pressure.
-
One ALD cycle consists of four steps:
-
TDMAT pulse: A pulse of TDMAT vapor is introduced into the reactor to adsorb onto the substrate surface.
-
Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted TDMAT and byproducts.[5]
-
NH₃ pulse: A pulse of ammonia (B1221849) (NH₃) gas is introduced as the reactant gas.
-
Purge: The reactor is purged again with the inert gas to remove reaction byproducts.
-
-
-
Deposition Cycles: The cycle is repeated until the desired film thickness is achieved. The growth rate is typically around 5 Å/cycle.[3]
-
Post-Deposition Analysis: The film thickness, resistivity, composition, and crystallinity are characterized using techniques such as ellipsometry, four-point probe, X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD).
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TiN using TDEAT and N₂/H₂ Plasma
-
Substrate Preparation: Substrates are placed in the PEALD reaction chamber.
-
Deposition Temperature: The substrate is heated to a temperature in the range of 275-300°C.[3]
-
Precursor and Reactant Delivery:
-
TDEAT is delivered into the chamber.
-
One PEALD cycle consists of:
-
TDEAT pulse: A pulse of TDEAT vapor is introduced.
-
Purge: The chamber is purged with an inert gas.
-
Plasma exposure: A remote plasma of a nitrogen-containing gas (e.g., N₂ or a mixture of N₂ and H₂) is ignited and directed towards the substrate.
-
Purge: A final purge removes any remaining reactants and byproducts.
-
-
-
Deposition Cycles: The process is repeated to obtain the target film thickness. The growth rate is typically around 1 Å/cycle.[3]
-
Film Characterization: The resulting TiN films are analyzed for their electrical, chemical, and physical properties.
Visualizing the Chemistry and Process
Diagrams created using Graphviz (DOT language) illustrate the chemical structures of the precursors and the fundamental steps of the ALD process.
Caption: Molecular structures of TDMAT and TDEAT precursors.
Caption: A schematic of the four-step atomic layer deposition cycle.
Conclusion
The choice between TDMAT and TDEAT for TiN deposition is a classic example of process optimization based on desired film properties and process constraints.
-
TDMAT is favored for processes where a higher deposition rate is critical and lower deposition temperatures are required. However, this comes at the cost of potentially higher carbon contamination and higher film resistivity, which can be mitigated to some extent by using plasma-enhanced ALD.[3][4]
-
TDEAT is the precursor of choice when lower resistivity, higher film density, and lower carbon impurity are paramount.[3] Its higher thermal stability allows for a wider processing window at higher temperatures, though this is accompanied by a significantly lower growth rate.
Ultimately, the selection will depend on the specific requirements of the device or application, such as the thermal budget, the need for high throughput, and the stringency of the electrical and material properties of the TiN film.
References
- 1. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jkps.or.kr [jkps.or.kr]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Titanium Dioxide Thin Films: TDMAT vs. Alternative Precursors
For researchers, scientists, and drug development professionals, the choice of precursor for depositing titanium dioxide (TiO2) thin films is a critical decision that influences the material's properties and ultimate performance. This guide provides an objective comparison of TiO2 films grown from tetrakis(dimethylamido)titanium (TDMAT) and other common precursors, supported by experimental data and detailed methodologies for characterization.
This document delves into the characterization of TiO2 films, with a particular focus on those synthesized using the TDMAT precursor. It offers a comparative analysis against alternative precursors, primarily titanium tetrachloride (TiCl4) and titanium tetraisopropoxide (TTIP). The guide is structured to provide a clear overview of the performance differences and includes summaries of quantitative data, detailed experimental protocols for key characterization techniques, and visual representations of workflows.
Performance Comparison of TiO2 Films from Different Precursors
The selection of a titanium precursor significantly impacts the deposition process and the resulting film's physical and chemical properties. TDMAT is often favored for its ability to deposit films at lower temperatures and for producing chlorine-free films, a notable advantage over TiCl4. However, films grown from TDMAT are often amorphous as-deposited and may require post-deposition annealing to achieve desired crystallinity.
Growth Characteristics
The growth per cycle (GPC) is a critical parameter in atomic layer deposition (ALD), influencing deposition time and material consumption. The GPC is dependent on the precursor and the deposition temperature.
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Notes |
| TDMAT | 75 - 250 | ~0.5 | Efficient deposition at low to medium temperatures.[1][2] |
| 150 | - | Optimal deposition temperature found in one study.[3] | |
| 50 - 150 | High GPC at lower temperatures | A surprisingly high GPC was observed at lower temperatures.[4][5] | |
| TTIP | 200 | ~0.25 | Reaches about half the GPC of TDMAT and TiCl4.[1][2] |
| 190 - 230 | - | Typical ALD growth behavior with increasing GPC with temperature.[4][5] | |
| TiCl4 | 75 - 250 | ~0.5 | Efficient deposition at low to medium temperatures.[1][2] |
| 150 | - | Optimal deposition temperature found in one study.[3] |
Physical and Electrical Properties
The choice of precursor also dictates the resulting film's crystallinity, refractive index, and electrical performance, which are crucial for applications in electronics and photocatalysis.
| Property | TDMAT | TTIP | TiCl4 |
| Crystallinity (as-deposited) | Nearly always amorphous below 220°C.[6] | Evidence of anatase phase at 180°C.[6] | Anatase crystallization during deposition at ~150°C and above.[6] |
| Refractive Index (n) | 2.26 - 2.43 (amorphous) | - | ~2.3 (amorphous) |
| Surface Passivation (Si) | Not found to provide a similar level of passivation as TiCl4 and TTIP.[1][2] | Requires post-deposition forming gas anneal to achieve good passivation.[1][2] | Provides the lowest surface recombination velocity without any post-anneal.[1][2] |
| Minority Carrier Lifetime (τeff) | 398 µs (after annealing) | - | 286 µs (after annealing)[3] |
| Sheet Resistance | Remains in the range of 170–250 Ω/sq with increasing thickness.[3] | Increases with thickness.[3] | - |
| Contamination | Chlorine-free.[6] | - | Potential for HCl by-product and chlorine contamination.[6] |
Experimental Protocols for Characterization
Accurate and reproducible characterization is paramount in materials science. This section outlines the detailed methodologies for key experimental techniques used to analyze TiO2 thin films.
X-Ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase composition (e.g., anatase, rutile, brookite) of the TiO2 films.
Methodology:
-
Sample Preparation: The TiO2 thin film deposited on a substrate is mounted on the sample holder of the diffractometer.
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a CuKα radiation source is typically used.
-
Data Acquisition:
-
The X-ray beam is directed onto the film surface at a grazing angle.
-
The diffraction pattern is recorded over a 2θ range, typically from 20° to 70°.[7]
-
For quantitative phase analysis, spectra can be acquired over a 2θ range from 0° to 40° with a small step size (e.g., 0.01°) and a sufficient dwell time (e.g., 6 seconds per step).[8]
-
-
Data Analysis:
-
The obtained diffraction peaks are compared with standard diffraction patterns for different TiO2 phases (JCPDS cards).
-
The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
-
Scanning Electron Microscopy (SEM)
Objective: To investigate the surface morphology, topography, and cross-sectional structure of the TiO2 films.
Methodology:
-
Sample Preparation:
-
For top-down imaging, the sample is mounted on an SEM stub using conductive carbon tape.[9]
-
For cross-sectional imaging, the sample is carefully cleaved or prepared using a focused ion beam (FIB) to expose the film's cross-section.[2][10]
-
If the film is non-conductive, a thin conductive layer (e.g., gold, carbon) is sputter-coated onto the surface to prevent charging.[9]
-
-
Instrumentation: A scanning electron microscope is used.
-
Imaging:
-
The sample is loaded into the SEM chamber and a high vacuum is applied.
-
An electron beam is scanned across the sample surface.
-
Secondary electrons (for topography) and backscattered electrons (for compositional contrast) are detected to form an image.[5]
-
Magnification is adjusted to visualize features of interest, from the overall film uniformity to individual grains.
-
Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution, three-dimensional images of the film's surface topography and to quantify surface roughness.
Methodology:
-
Sample Preparation: The TiO2 film on its substrate is directly mounted on the AFM sample stage. No special preparation is typically needed for conductive samples.
-
Instrumentation: An atomic force microscope operating in tapping mode is commonly used to minimize damage to the film surface.
-
Imaging:
-
A sharp tip attached to a cantilever is scanned across the film surface.
-
The deflection of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system.
-
This information is used to construct a 3D topographical map of the surface.
-
-
Data Analysis:
-
The AFM software is used to calculate surface roughness parameters, such as the root mean square (RMS) roughness.
-
The grain size and distribution can also be analyzed from the images.[11]
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the elements within the TiO2 film.
Methodology:
-
Sample Preparation: The sample is placed in an ultra-high vacuum (UHV) chamber. Surface cleaning by gentle ion sputtering may be performed to remove surface contaminants.
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is used.
-
Data Acquisition:
-
The sample is irradiated with X-rays, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Survey scans are performed to identify all elements present.
-
High-resolution scans of specific elemental peaks (e.g., Ti 2p, O 1s, C 1s) are acquired to determine chemical states. The binding energies are often calibrated by referencing the C 1s peak to 285.0 eV.[12]
-
-
Data Analysis:
-
The binding energies of the peaks are used to identify the elements and their oxidation states.
-
Peak areas are used to quantify the relative atomic concentrations of the elements.[13]
-
Raman Spectroscopy
Objective: To identify the crystalline phases of TiO2 and to detect the presence of impurities or defects.
Methodology:
-
Sample Preparation: The TiO2 film on its substrate is placed under the microscope objective.
-
Instrumentation: A micro-Raman spectrometer with a visible laser excitation source (e.g., 532 nm Nd:YAG laser) is typically used.[1][3]
-
Data Acquisition:
-
The laser is focused onto the film surface.
-
The inelastically scattered light (Raman signal) is collected and directed to a spectrometer.
-
Multiple acquisitions are often averaged to improve the signal-to-noise ratio.[1]
-
-
Data Analysis:
References
- 1. Quantification of phase content in TiO2 thin films by Raman spectroscopy [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vaccoat.com [vaccoat.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray photoelectron spectroscopy study of thin TiO2 films cosputtered with Al [opg.optica.org]
- 13. davidpublisher.com [davidpublisher.com]
A Comparative Guide to XPS Analysis of TiN Films Deposited Using TDMAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Titanium Nitride (TiN) thin films deposited using the precursor Tetrakis(dimethylamido)titanium (TDMAT). The focus is on the characterization of these films using X-ray Photoelectron Spectroscopy (XPS), with a comparative analysis against alternative deposition precursors. This document synthesizes experimental data to offer insights into film composition, contamination levels, and the influence of different chemical precursors on the final material properties.
Performance Comparison of TiN Films: TDMAT vs. Alternatives
The choice of precursor in the deposition of TiN films significantly impacts their elemental composition, particularly concerning carbon and oxygen impurities, which can alter the film's electrical and mechanical properties. TDMAT is a widely used metalorganic precursor due to its high vapor pressure and lower deposition temperatures. However, it is often associated with higher carbon incorporation compared to some alternative precursors.
One common strategy to mitigate carbon contamination in TiN films deposited from TDMAT is the use of a co-reactant, such as ammonia (B1221849) (NH₃) or other nitrogen-containing compounds. These co-reactants can facilitate the removal of the methyl groups from the TDMAT molecule during the deposition process, leading to purer TiN films.
Alternatives to TDMAT for TiN deposition include inorganic precursors like Titanium Tetrachloride (TiCl₄) and other metalorganic precursors such as Tetrakis(diethylamido)titanium (TDEAT). TiCl₄, being a chlorine-containing precursor, can lead to chlorine impurities in the film but generally results in lower carbon content. TDEAT, with its larger ethyl ligands, can also influence the deposition process and the resulting film characteristics.
The following table summarizes the quantitative XPS analysis of TiN films deposited using TDMAT and compares it with films deposited using TDMAT with a co-reactant (Dimethylhydrazine - DMH) and an alternative precursor (Titanium Tetrachloride - TiCl₄).
| Precursor/Method | Ti (at. %) | N (at. %) | C (at. %) | O (at. %) | C/Ti Ratio | Reference |
| TDMAT alone (LPCVD at 623 K) | ~33 | ~33 | ~33 | <1 | ~1.0 | [1] |
| TDMAT + DMH (LPCVD at 623 K) | ~45 | ~45 | ~9 | <1 | ~0.2 | [1] |
| TDMAT (PEALD at 170-180°C) | 39.3 | 36.4 | 15.6 | 8.7 | ~0.4 | [2] |
| TiCl₄ (PEALD at 170-180°C) | 34.0 | 42.8 | - | 21.65 | - | [2] |
Note: The atomic percentages can vary depending on the specific deposition conditions.
Experimental Protocols
TiN Film Deposition using TDMAT (Example: Plasma-Enhanced Atomic Layer Deposition - PEALD)
This protocol describes a typical PEALD process for depositing TiN films using TDMAT as the titanium precursor and NH₃ as the nitrogen source.
-
Substrate Preparation: Silicon wafers with a native oxide layer are commonly used as substrates. The substrates are cleaned using a standard solvent cleaning procedure.
-
Deposition Chamber Setup: The deposition is carried out in a PEALD reactor. The TDMAT precursor is kept in a bubbler at a controlled temperature (e.g., 60 °C) to ensure a stable vapor pressure. An inert carrier gas, such as Argon, is used to transport the precursor vapor into the chamber.
-
Deposition Cycle: The PEALD process consists of sequential and self-limiting surface reactions. A typical cycle includes:
-
TDMAT Pulse: A pulse of TDMAT vapor is introduced into the chamber, which chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted precursor and byproducts.
-
NH₃ Plasma: A pulse of NH₃ gas is introduced, and a plasma is ignited. The reactive nitrogen species from the plasma react with the adsorbed TDMAT layer to form TiN.
-
Purge: The chamber is purged again with an inert gas to remove reaction byproducts.
-
-
Deposition Parameters:
-
Substrate Temperature: Typically in the range of 170-200 °C.
-
Plasma Power: Around 300 W.
-
Pulse and Purge Times: These are optimized to ensure self-limiting growth (e.g., TDMAT pulse: 1-2 s, purge: 5-10 s, NH₃ plasma: 5-10 s, purge: 5-10 s).
-
-
Film Thickness: The desired film thickness is achieved by repeating the deposition cycle a specific number of times.
XPS Analysis of TiN Films
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Instrumentation: A standard XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used. The analysis is performed in an ultra-high vacuum (UHV) chamber.
-
Sample Preparation: The TiN-coated substrate is mounted on a sample holder and introduced into the UHV chamber.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface of the TiN film.
-
High-Resolution Scans: High-resolution scans are acquired for the specific elements of interest (Ti 2p, N 1s, C 1s, and O 1s) to determine their chemical states and to perform accurate quantification.
-
Depth Profiling: To analyze the bulk composition of the film and to remove surface contamination, depth profiling is performed using an Argon ion gun to sputter away the surface layers incrementally. High-resolution spectra are acquired after each sputtering cycle.
-
Data Analysis: The obtained spectra are analyzed using appropriate software. The binding energies are calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV. The peaks are fitted using Gaussian-Lorentzian functions to deconvolute different chemical states. The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors.
Visualizing the Impact of Precursor Choice
The following diagrams illustrate the effect of using a co-reactant on the composition of TiN films deposited with TDMAT and compare the compositional differences between TDMAT and an alternative precursor, TiCl₄.
Caption: Effect of a co-reactant on carbon content in TiN films.
Caption: Comparison of impurities in TiN films from different precursors.
References
A Comparative Guide to the Electrical Properties of Titanium-Based Thin Films: TDMAT vs. Alternative Precursors
For researchers, scientists, and professionals in advanced materials and semiconductor development, the selection of a suitable precursor is a critical step in fabricating thin films with tailored electrical properties. Tetrakis(dimethylamido)titanium (TDMAT) is a widely utilized metalorganic precursor for the deposition of titanium-based thin films such as titanium nitride (TiN) and titanium dioxide (TiO₂). This guide provides an objective comparison of the electrical characteristics of thin films derived from TDMAT against those produced using common alternative precursors, supported by experimental data.
This document summarizes key electrical performance metrics, details the experimental methodologies for film deposition and characterization, and presents visual workflows to aid in the decision-making process for precursor selection.
Comparative Analysis of Electrical Properties
The electrical properties of thin films are paramount to their functionality in electronic and optoelectronic devices. This section presents a quantitative comparison of thin films synthesized from TDMAT and its alternatives.
Titanium Nitride (TiN) Thin Films
TiN films are extensively used as diffusion barriers, gate electrodes, and hard coatings. Their electrical resistivity is a key performance indicator.
| Precursor | Deposition Method | Deposition Temperature (°C) | Resistivity (μΩ·cm) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/Vs) |
| TDMAT | Thermal ALD | 350 | 400[1] | - | - |
| PEALD | 175 | High[2] | - | - | |
| MOALD | 200 | 500[3] | - | - | |
| PEALD | 200 | 180[4] | - | - | |
| Titanium tetrachloride (TiCl₄) | Thermal ALD | 500 | 80[1] | - | - |
| Tetrakis(diethylamido)titanium (TDEAT) | Thermal ALD | 400 | 300[1] | - | - |
| Tetrakis(ethylmethylamido)titanium (TEMATi) | Thermal ALD | 425 | 220[1] | - | - |
Titanium Dioxide (TiO₂) Thin Films
TiO₂ is a versatile wide-bandgap semiconductor with applications in photocatalysis, sensors, and as a dielectric layer in capacitors. Its electrical conductivity is highly dependent on the deposition conditions and precursor chemistry.
| Precursor | Deposition Method | Deposition Temperature (°C) | Conductivity/Resistivity | Carrier Concentration (cm⁻³) | Notes |
| TDMAT | ALD | 150 | Correlated with Ti³⁺ concentration[5] | - | Amorphous films[5] |
| Thermal ALD | 100-200 | Increases with Ti³⁺ in-gap states[6] | - | Amorphous films with tunable defects[6] | |
| Titanium tetrachloride (TiCl₄) | ALD | 50, 100, 150 | Correlated with Ti³⁺ concentration[5] | - | Amorphous films[5] |
Note: The electrical properties of TiO₂ are often described in terms of conductivity and are highly influenced by defect chemistry (e.g., Ti³⁺ states), making direct resistivity comparisons challenging without detailed information on the electronic structure.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to achieving desired film properties. The following sections outline the typical methodologies for thin film deposition and electrical characterization.
Thin Film Deposition: Atomic Layer Deposition (ALD)
Atomic Layer Deposition is a thin film deposition technique based on sequential, self-limiting surface reactions.
Typical ALD Cycle for TiN using TDMAT and NH₃:
-
TDMAT Pulse: Introduce TDMAT vapor into the reaction chamber. The precursor molecules adsorb and react with the substrate surface until all reactive sites are saturated.
-
Purge: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted TDMAT and gaseous byproducts.
-
Reactant Pulse: Introduce the reactant gas (e.g., ammonia, NH₃) into the chamber. The reactant reacts with the adsorbed TDMAT layer, forming a monolayer of the desired material (TiN).
-
Purge: Purge the chamber again with an inert gas to remove unreacted reactant and gaseous byproducts.
-
Repeat: Repeat this cycle to grow the film to the desired thickness.
Plasma-Enhanced ALD (PEALD) follows a similar cyclical process but utilizes a plasma source during the reactant step to provide more reactive species, often allowing for lower deposition temperatures.
Electrical Characterization
Four-Point Probe Method for Resistivity Measurement:
This method is used to determine the sheet resistance of a thin film, from which resistivity can be calculated if the film thickness is known.
-
Probe Contact: Four equally spaced, co-linear probes are brought into contact with the surface of the thin film.
-
Current Injection: A known DC current is passed through the two outer probes.
-
Voltage Measurement: The voltage drop is measured between the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). For a thin film on an insulating substrate, Rs = (π/ln2) * (V/I). The resistivity (ρ) is then calculated as ρ = Rs * t, where t is the film thickness.
Hall Effect Measurement for Carrier Concentration and Mobility:
This technique provides information on the type, concentration, and mobility of charge carriers in a semiconductor.
-
Sample Preparation: A thin film sample of a specific geometry (e.g., a square or Hall bar) is prepared with electrical contacts at the corners or ends.
-
Current Application: A constant current is passed through two opposite contacts.
-
Magnetic Field: A magnetic field is applied perpendicular to the direction of the current flow.
-
Hall Voltage Measurement: The Lorentz force acting on the charge carriers creates a transverse voltage (the Hall voltage) across the other two contacts. This voltage is measured.
-
Calculation: The Hall coefficient, and subsequently the carrier concentration and mobility, can be determined from the measured Hall voltage, current, magnetic field strength, and film dimensions.
Visualizing the Process
To better understand the experimental workflow and the logic behind precursor selection, the following diagrams are provided.
References
- 1. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 2. electrochem.org [electrochem.org]
- 3. jkps.or.kr [jkps.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Electronic Transport through Amorphous TiO2 Produced by Atomic-Layer Deposition | Steven J. Konezny [konezny.sites.yale.edu]
- 6. research.chalmers.se [research.chalmers.se]
A Comparative Guide to Film Conformality: TDMAT vs. Other Metalorganic Precursors
In the realm of thin-film deposition, particularly for applications in semiconductor manufacturing and advanced materials, the ability to achieve highly conformal coatings on complex, high-aspect-ratio structures is paramount. The choice of the metalorganic precursor is a critical factor that dictates the conformality of the deposited film. This guide provides a detailed comparison of the conformality of films deposited using tetrakis(dimethylamido)titanium (TDMAT) versus other common metalorganic precursors for titanium, zirconium, hafnium, and tantalum.
Executive Summary
Tetrakis(dimethylamido)titanium (TDMAT) is a widely utilized precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of titanium-based thin films, such as titanium nitride (TiN) and titanium dioxide (TiO₂). While TDMAT can produce conformal films, its performance, particularly in terms of step coverage in high-aspect-ratio structures, can be influenced by deposition conditions and compared to other metalorganic precursors.
Generally, amide-based precursors, including TDMAT and its counterparts for other metals, demonstrate excellent potential for highly conformal coatings due to their favorable reactivity and self-limiting surface reactions in ALD processes. For instance, studies have shown that plasma-enhanced ALD (PEALD) using TDMAT can achieve over 95% step coverage in structures with an aspect ratio of 30:1.[1][2][3][4] Similarly, alkylamide precursors for zirconium, hafnium, and tantalum have demonstrated the capability of achieving 100% step coverage in vias with aspect ratios greater than 35:1.[5]
However, the thermal stability of the precursor plays a crucial role. Precursors with lower thermal stability, like TDMAT, can be prone to decomposition at higher temperatures, which can compromise the self-limiting nature of ALD and thus reduce conformality.[6] Alternatives such as tetrakis(diethylamido)titanium (TDEAT) and tetrakis(ethylmethylamido)titanium (TEMAT) offer higher thermal stability, potentially leading to better film quality and conformality under certain process windows, albeit sometimes at the cost of a lower growth rate.[6]
Quantitative Comparison of Film Conformality
The following table summarizes the conformality, reported as step coverage percentage, for films deposited from TDMAT and other metalorganic precursors under various conditions.
| Film Material | Precursor | Co-reactant | Deposition Method | Substrate Temperature (°C) | Aspect Ratio | Step Coverage (%) | Reference(s) |
| TiO₂ | TDMAT | O₂ plasma | PEALD | Not Specified | 30:1 | >95 | [1][2][3][4] |
| TiN | TDMAT | NH₃ | PEALD | Not Specified | 32:1 | >98 | [7] |
| TiN | TDEAT | Not Specified | CVD | 320 | Not Specified | 70 (improves to ~100 with NMe₃ additive) | |
| TiN | TEMAT | NH₃ plasma | PEALD | 300-350 | Not Specified | Not explicitly stated, but low resistivity suggests good film quality | [8] |
| HfO₂ / ZrO₂ | Various Alkylamides | H₂O | ALD | Not Specified | >35:1 | 100 | |
| Ta₂O₅ | PDMAT / TDEAT | H₂O | ALD | Not Specified | >35:1 | 100 | [5] |
| TaN | PDMAT | NH₃ / H₂ | ALD | 260 | High (e.g., TSV) | "Perfect conformality" | [9] |
Note: "Not Specified" indicates that the specific value was not provided in the cited source. "TSV" stands for Through-Silicon Via, which are high-aspect-ratio structures.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are representative protocols for the deposition of TiO₂ and TiN films using TDMAT.
Atomic Layer Deposition of TiO₂ from TDMAT and O₂ Plasma
A typical plasma-enhanced atomic layer deposition (PEALD) process for TiO₂ using TDMAT and an oxygen plasma involves the following steps in a cycle:
-
TDMAT Pulse: TDMAT vapor is introduced into the deposition chamber for a set duration (e.g., 0.1 to 1 second) to allow for the self-limiting chemisorption of the precursor onto the substrate surface.
-
Purge: An inert gas, such as argon or nitrogen, is flowed through the chamber for a specific time (e.g., 5 to 20 seconds) to remove any unreacted TDMAT molecules and byproducts from the gas phase.
-
O₂ Plasma Pulse: Oxygen gas is introduced into the chamber, and a plasma is ignited for a defined period (e.g., 5 to 30 seconds). The reactive oxygen species react with the adsorbed TDMAT layer to form a TiO₂ film.
-
Purge: Another purge step with an inert gas is performed to remove reaction byproducts and excess oxygen.
This cycle is repeated until the desired film thickness is achieved. The substrate temperature is typically maintained within the ALD window for TDMAT, which is generally below its decomposition temperature of around 250°C.[6]
Atomic Layer Deposition of TiN from TDMAT and NH₃
The thermal ALD process for depositing TiN films using TDMAT and ammonia (B1221849) (NH₃) as the nitrogen source follows a similar cyclic sequence:
-
TDMAT Pulse: TDMAT vapor is pulsed into the reactor.
-
Purge: The chamber is purged with an inert gas.
-
NH₃ Pulse: Ammonia gas is introduced to react with the surface-adsorbed TDMAT species.
-
Purge: A final purge removes byproducts and unreacted ammonia.
For PEALD of TiN, the ammonia pulse is replaced with an ammonia plasma step, which can enhance reactivity and allow for lower deposition temperatures.
Factors Influencing Film Conformality
The conformality of films deposited from metalorganic precursors is governed by a complex interplay of factors. The following diagram illustrates the key relationships.
References
- 1. Collection - Enhanced Step Coverage of TiO2 Deposited on High Aspect Ratio Surfaces by Plasma-Enhanced Atomic Layer Deposition - Langmuir - Figshare [figshare.com]
- 2. Enhanced Step Coverage of TiO₂ Deposited on High Aspect Ratio Surfaces by Plasma-Enhanced Atomic Layer Deposition. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Step Coverage of TiO₂ Deposited on High Aspect Ratio Surfaces by Plasma-Enhanced Atomic Layer Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Industrial Cost-Effectiveness of TDMAT for Atomic Layer Deposition: A Comparative Guide
In the realm of industrial-scale thin-film deposition, particularly within semiconductor manufacturing and advanced materials, the choice of chemical precursor is a critical determinant of both final product quality and overall process cost. Tetrakis(dimethylamido)titanium (TDMAT) has long been a prominent metal-organic precursor for the Atomic Layer Deposition (ALD) of titanium-based films like Titanium Nitride (TiN) and Titanium Dioxide (TiO₂). This guide provides an objective comparison of TDMAT's cost-effectiveness against common alternatives, supported by experimental data, to inform researchers, scientists, and development professionals in their process design and material selection.
The primary appeal of TDMAT lies in its ability to facilitate lower deposition temperatures and produce chlorine-free films, which is a significant advantage over the traditional inorganic precursor, Titanium Tetrachloride (TiCl₄). However, its thermal stability, potential for impurities, and precursor cost present a more complex picture for industrial applications where throughput, film purity, and cost of ownership are paramount.
Performance Comparison: TDMAT vs. Alternatives
The selection of a titanium precursor for ALD is a trade-off between deposition characteristics and the desired film properties. TDMAT is often compared with other metal-organic precursors such as Tetrakis(diethylamido)titanium (TDEAT) and Tetrakis(ethylmethylamido)titanium (TEMATi), as well as the inorganic standby, TiCl₄.
For Titanium Nitride (TiN) Deposition
TiN films are crucial as diffusion barriers and metal gates in integrated circuits. For this application, low resistivity and high purity are key performance indicators.
| Precursor | Typical Deposition Temp. (°C) | Growth Per Cycle (GPC) (Å/cycle) | Film Resistivity (µΩ·cm) | Key Advantages | Key Disadvantages |
| TDMAT | 175 - 250 (Thermal/PE-ALD)[1][2][3] | ~0.5 - 5.0[2] | 180 - 500 (PE-ALD)[4], >1000 (Thermal)[2] | High GPC, Chlorine-free | Lower thermal stability, potential C/O impurities, higher resistivity in thermal ALD[2][5] |
| TDEAT | 275 - 300 (Thermal)[2] | ~1.0[2] | < 1000 (Lower than TDMAT)[2] | Higher thermal stability, lower resistivity than TDMAT[2] | Lower GPC, requires higher temperature[2] |
| TEMATi | ~425 (Thermal, with N₂H₄)[6] | Not specified | ~220[6] | High thermal stability, enables low resistivity halogen-free films[6] | Requires highly reactive co-reactant (e.g., hydrazine)[6] |
| TiCl₄ | 350 - 500 (Thermal/PE-ALD)[1][6] | ~0.2 - 0.5[7] | ~80 - 150[6] | High purity films, excellent thermal stability, low resistivity | Chlorine contamination risk, corrosive byproducts, high deposition temp.[7] |
Table 1: Comparison of Titanium Precursors for TiN ALD.
For Titanium Dioxide (TiO₂) Deposition
For TiO₂ films, applications range from high-k dielectrics to optical coatings and photocatalysis, where properties like refractive index, purity, and crystallinity are important.
| Precursor | Typical Deposition Temp. (°C) | Growth Per Cycle (GPC) (Å/cycle) | Film Purity / Properties | Key Advantages | Key Disadvantages |
| TDMAT | 150 - 220 (Thermal)[8][9] | ~0.4 - 0.95[10] | Amorphous as-deposited, potential for C/N impurities[8][10] | Low temperature, Chlorine-free, high reactivity[8][9] | Limited thermal window (decomposes >220°C), often requires post-annealing for crystallinity[8][11] |
| TiCl₄ | 75 - 250 (Thermal)[12] | ~0.5[12] | High purity, can form crystalline phases during deposition[12] | Low cost, high purity films, wider thermal window | Chlorine residue, corrosive HCl byproduct, safety concerns[12] |
| TTIP | 150 - 250 (Thermal)[12] | ~0.25[12] | Good quality films | Halogen-free | Lower GPC compared to TDMAT and TiCl₄[12] |
Table 2: Comparison of Titanium Precursors for TiO₂ ALD.
Cost-Effectiveness Analysis
The overall cost-effectiveness of an ALD precursor in an industrial setting is determined by a combination of factors beyond the initial purchase price. The total Cost of Ownership (CoO) is a more accurate metric, encompassing precursor cost, equipment utilization (throughput), and operational expenses.
| Cost Factor | TDMAT | TiCl₄ | Other Organics (TDEAT, etc.) |
| Precursor Price | High. High-purity grades are significantly more expensive than inorganic precursors.[13][14][15] | Low. Generally the most cost-effective Ti precursor per gram. | High. Similar or higher cost than TDMAT due to complex synthesis.[13] |
| Throughput (Deposition Rate) | High GPC can lead to higher throughput, especially for TiN.[2] | Lower GPC often means lower throughput for a given film thickness. | Generally lower GPC than TDMAT, impacting throughput.[2] |
| Energy Consumption | Lower deposition temperatures can lead to significant energy savings.[3] | Higher temperatures require more energy for substrate heating.[1] | Often require higher temperatures than TDMAT.[2] |
| Equipment Cost & Maintenance | Less corrosive byproducts lead to lower maintenance costs. Can be used in lower-cost thermal ALD tools. | Corrosive HCl byproduct can increase maintenance and require more robust (and expensive) equipment. | Similar to TDMAT; less corrosive than TiCl₄. |
| Waste Management | Organic byproducts require appropriate abatement. | Corrosive and hazardous byproducts (HCl) necessitate specialized, costly disposal procedures. | Organic byproducts requiring abatement. |
| Film Quality vs. Application | May require additional processing (e.g., plasma, annealing) to achieve purity/properties of TiCl₄ films, adding cost.[4] | Often produces superior film quality (e.g., lower resistivity TiN) without extra steps, potentially lowering overall process cost.[6] | May offer a better balance of properties than TDMAT for specific high-temperature applications.[6] |
Table 3: Cost of Ownership Factors for TDMAT vs. Alternatives.
Logical Workflow for Precursor Selection
The decision-making process for selecting a cost-effective precursor involves balancing application requirements with process capabilities and costs. The following diagram illustrates this logical workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of protocols from key comparative studies.
Protocol 1: PE-ALD of TiN using TDMAT vs. TiCl₄
This protocol is based on a study comparing TDMAT and TiCl₄ for Plasma-Enhanced ALD (PE-ALD) of TiN films.[1]
-
ALD System: A PE-ALD reactor with a remote plasma source.
-
Substrates: Stainless steel (SUS 316L) and Silicon wafers.
-
Precursor Handling:
-
TDMAT: Canister heated to maintain adequate vapor pressure. Delivered with Ar carrier gas (e.g., 25 sccm).
-
TiCl₄: Held at room temperature (e.g., 25°C) due to its high volatility.
-
-
Deposition Parameters:
-
TDMAT Process:
-
TiCl₄ Process:
-
-
Film Characterization:
-
Thickness: Field-Emission Scanning Electron Microscopy (FESEM).
-
Morphology: Atomic Force Microscopy (AFM).
-
Composition & Purity: X-ray Photoelectron Spectroscopy (XPS).
-
Resistivity: Four-point probe measurements.
-
Protocol 2: Thermal ALD of TiN using TDMAT vs. TDEAT
This protocol is derived from research comparing metal-organic precursors for thermal ALD of TiN.[2]
-
ALD System: A thermal ALD reactor.
-
Substrates: Silicon wafers with native oxide.
-
Precursor Handling:
-
TDMAT & TDEAT: Precursors heated in bubblers to ensure sufficient vapor pressure and delivered into the chamber.
-
-
Deposition Parameters:
-
TDMAT Process:
-
TDEAT Process:
-
-
Film Characterization:
-
Growth Rate & Thickness: In-situ spectroscopic ellipsometry or ex-situ X-ray reflectometry (XRR).
-
Composition: XPS to determine carbon content and stoichiometry.
-
Resistivity: Four-point probe measurements.
-
Density: Calculated from XRR data.[2]
-
Conclusion
The cost-effectiveness of TDMAT in industrial ALD processes is not a straightforward assessment and is highly dependent on the specific application and manufacturing environment.
TDMAT is most cost-effective when:
-
Low-temperature processing is critical: For applications involving temperature-sensitive substrates (e.g., polymers, certain electronics), the energy savings and substrate compatibility offered by TDMAT's lower process window can outweigh its higher precursor price.
-
Chlorine contamination is unacceptable: In advanced semiconductor nodes, residual chlorine from TiCl₄ can be a device-killer, making halogen-free precursors like TDMAT a necessity, despite the cost.
-
High throughput for TiN is a priority: TDMAT's high growth rate for TiN can lead to shorter cycle times and higher wafer output, which can offset the precursor cost in high-volume manufacturing scenarios.[2]
TDMAT is less cost-effective when:
-
Ultimate film purity and low resistivity are required: For applications demanding the highest quality TiN films, TiCl₄ often yields superior results with lower resistivity at a lower precursor cost, provided the higher temperature and chlorine byproducts can be managed.[6]
-
The primary driver is minimizing precursor material cost: In applications where film specifications are less stringent and precursor cost is the dominant factor, the significantly cheaper TiCl₄ is the clear choice.
Ultimately, the decision to use TDMAT requires a holistic analysis of the trade-offs between precursor cost, process throughput, energy consumption, and the final film properties required for the device or application.
References
- 1. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jkps.or.kr [jkps.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasma Enhanced Atomic Layer Deposition of Plasmonic TiN Ultrathin Films Using TDMATi and NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Comparison of three titanium-precursors for atomic-layer-deposited TiO2 for passivating contacts on silicon | Semantic Scholar [semanticscholar.org]
- 13. How Do I Choose An Ald Precursor? Select The Right Chemical For Superior Thin Films - Kintek Solution [kindle-tech.com]
- 14. businessresearchinsights.com [businessresearchinsights.com]
- 15. High K And Ald Cvd Metal Precursor Market Size and Forecast 2032 [credenceresearch.com]
A Comparative Analysis of Thermal and Plasma-Enhanced Atomic Layer Deposition of Titanium Nitride using TDMAT
A comprehensive guide for researchers on the deposition of Titanium Nitride (TiN) thin films, comparing Thermal Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) methodologies utilizing the common precursor, Tetrakis(dimethylamido)titanium (TDMAT).
This guide provides an objective comparison of Thermal ALD and PEALD for depositing TiN films from TDMAT. It delves into the critical performance metrics, detailed experimental protocols, and the fundamental process differences to aid researchers in selecting the optimal deposition technique for their specific applications.
At a Glance: Thermal ALD vs. PEALD of TiN with TDMAT
| Feature | Thermal ALD with TDMAT & NH₃ | PEALD with TDMAT & N₂/NH₃ Plasma |
| Deposition Temperature | 175 - 350°C[1][2] | 100 - 300°C[3] |
| Growth Per Cycle (GPC) | ~0.06 - 0.5 Å/cycle[2][4] | ~0.65 - 0.8 Å/cycle |
| Film Resistivity | High (often >1000 µΩ·cm)[1][4] | Low (~180 - 300 µΩ·cm)[1][5] |
| Impurity Content (Carbon) | Higher, especially at lower temperatures[1] | Significantly lower (< 5 at.%)[6] |
| Impurity Content (Oxygen) | Can be high due to post-deposition oxidation[4] | Generally lower due to denser films[6] |
| Conformality | Excellent | Excellent |
| Reactant | Ammonia (NH₃) | Nitrogen (N₂) or Ammonia (NH₃) plasma |
The Deposition Processes: A Visual Comparison
The fundamental difference between Thermal ALD and PEALD lies in the energy source used to drive the surface reactions. Thermal ALD relies solely on thermal energy, whereas PEALD utilizes energetic plasma species. This distinction has a profound impact on the deposition process and the resulting film properties.
Key Performance Metrics: A Deeper Dive
The choice between Thermal ALD and PEALD for TiN deposition from TDMAT hinges on the desired film properties and process constraints.
Experimental Protocols
Thermal ALD of TiN using TDMAT and NH₃
This protocol outlines a typical thermal ALD process for depositing TiN films.
-
Substrate Preparation: Substrates are loaded into the ALD reactor. A pre-deposition cleaning step, such as an in-situ plasma clean, may be performed to remove surface contaminants.
-
Deposition Temperature: The reactor is heated to a temperature within the ALD window, typically between 200°C and 250°C.[2]
-
Precursor and Reactant Delivery:
-
The TDMAT precursor is typically heated to around 75°C to ensure adequate vapor pressure.[3]
-
Ammonia (NH₃) is used as the nitrogen source.
-
An inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), is used to transport the precursor and reactant into the chamber.
-
-
ALD Cycle: The following sequence constitutes one ALD cycle:
-
TDMAT Pulse: TDMAT vapor is pulsed into the reactor for a duration of 0.1 to 1.0 seconds, allowing a monolayer to chemisorb onto the substrate surface.
-
Purge: The reactor is purged with an inert gas for 5 to 20 seconds to remove any unreacted precursor and byproducts.
-
NH₃ Pulse: Ammonia gas is pulsed into the reactor for 0.5 to 2.0 seconds to react with the chemisorbed TDMAT layer, forming TiN.
-
Purge: A final purge step of 5 to 20 seconds removes any remaining reactant and byproducts.
-
-
Deposition Thickness: The desired film thickness is achieved by repeating the ALD cycle. The number of cycles is calculated based on the known growth per cycle (GPC) for the specific process conditions.
PEALD of TiN using TDMAT and N₂/NH₃ Plasma
This protocol describes a typical PEALD process for TiN deposition.
-
Substrate Preparation: Similar to thermal ALD, substrates are loaded, and an optional pre-cleaning step can be performed.
-
Deposition Temperature: The reactor is heated to a lower temperature compared to thermal ALD, typically in the range of 150°C to 250°C.[3]
-
Precursor and Reactant Delivery:
-
TDMAT is used as the titanium precursor, heated to approximately 75°C.[3]
-
A plasma of either Nitrogen (N₂) or a mixture of N₂ and Hydrogen (H₂) or Ammonia (NH₃) is used as the reactant.
-
An inert gas like Argon is used as a carrier and purge gas.
-
-
ALD Cycle: A typical PEALD cycle consists of the following steps:
-
TDMAT Pulse: TDMAT vapor is introduced into the chamber for 0.1 to 1.0 seconds.
-
Purge: The chamber is purged with an inert gas for 5 to 20 seconds.
-
Plasma Exposure: A radio-frequency (RF) plasma is ignited in the reactant gas for 5 to 30 seconds. Common RF frequencies are 13.56 MHz or higher frequencies like 60 MHz.[6][7] The plasma power can range from 100 to 500 W.[5] The energetic plasma species react with the adsorbed TDMAT to form a dense TiN layer.
-
Purge: A final purge of 5 to 20 seconds removes residual plasma species and byproducts.
-
-
Deposition Thickness: The desired film thickness is controlled by the number of PEALD cycles.
Conclusion
Both Thermal ALD and PEALD are capable of producing high-quality, conformal TiN thin films using the TDMAT precursor. The choice between the two techniques is primarily dictated by the specific requirements of the application.
Thermal ALD is a simpler process that offers excellent conformality. However, it generally requires higher deposition temperatures and results in films with higher resistivity and carbon content.
PEALD , on the other hand, allows for deposition at lower temperatures, leading to films with significantly lower resistivity and reduced impurity levels. The use of plasma provides additional process parameters that can be tuned to tailor film properties. This makes PEALD a more versatile technique for applications demanding high-purity and highly conductive TiN films, particularly in the semiconductor industry. Researchers should carefully consider the trade-offs between process simplicity, deposition temperature, and the desired film characteristics when selecting the appropriate ALD method for their TiN deposition needs.
References
- 1. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 2. Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temperature Processes -Journal of the Semiconductor & Display Technology | Korea Science [koreascience.kr]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. spl.skku.ac.kr [spl.skku.ac.kr]
A Comparative Guide to the Film Purity Analysis of TDMAT-Derived Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the film purity of coatings derived from tetrakis(dimethylamido)titanium (TDMAT) with alternative precursors. It includes supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to clarify complex processes.
Unveiling the Purity: A Comparative Analysis of Precursors
The purity of thin films is a critical parameter influencing their electrical, optical, and mechanical properties. For titanium-based coatings, such as titanium nitride (TiN) and titanium dioxide (TiO2), the choice of precursor plays a pivotal role in determining the level of impurities incorporated into the film during deposition. Tetrakis(dimethylamido)titanium (TDMAT) is a widely used metalorganic precursor favored for its high vapor pressure and reactivity, enabling lower deposition temperatures. However, its organic ligands are a potential source of carbon and nitrogen contamination.
This section compares the impurity profiles of films grown using TDMAT with those from other common titanium precursors.
Key Impurities in TDMAT-Derived Films
The primary impurities found in TDMAT-derived films are carbon (C) and oxygen (O). Carbon originates from the incomplete dissociation of the dimethylamido ligands, while oxygen is often incorporated through post-deposition exposure to air or from residual water in the deposition chamber.[1][2] The concentration of these impurities is highly dependent on the deposition technique—atomic layer deposition (ALD) or chemical vapor deposition (CVD)—and the process parameters. For instance, plasma-enhanced ALD (PEALD) can be more effective in removing precursor ligands and thus reducing carbon and nitrogen content compared to thermal ALD.[2]
Comparison with Alternative Precursors
A variety of alternative precursors are available for the deposition of titanium-based thin films, each with its own advantages and disadvantages concerning film purity.
-
Halide Precursors (e.g., TiCl4): Titanium tetrachloride (TiCl4) is a common precursor that typically yields films with very low carbon content. However, a significant drawback is the potential for chlorine (Cl) contamination, which can be detrimental to the performance of electronic devices.[3][4]
-
Other Metalorganic Precursors (e.g., TDEAT, TEMATi, TDMADT): To mitigate chlorine contamination, other metalorganic precursors have been developed.
-
Tetrakis(diethylamido)titanium (TDEAT) and tetrakis(ethylmethylamido)titanium (TEMATi) are alternatives to TDMAT. While they can lead to lower carbon incorporation under certain conditions, their thermal stability and reactivity differ, influencing the optimal deposition window.[3][5]
-
A newer precursor, tris(dimethylamido)(dimethylamino-2-propanolato)titanium(IV) (TDMADT) , has been shown to produce TiO2 films with significantly lower carbon and nitrogen impurities compared to TDMAT under similar PE-ALD conditions.[1]
-
Quantitative Data Summary
The following table summarizes the quantitative data on impurity concentrations in titanium-based thin films derived from TDMAT and alternative precursors, as reported in various studies.
| Precursor | Film Type | Deposition Method | Deposition Temperature (°C) | Carbon (at%) | Nitrogen (at%) | Oxygen (at%) | Chlorine (at%) | Reference |
| TDMAT | TiN | Thermal ALD | 200 | 9 | - | 37 | - | [2] |
| TDMAT | TiN | PEALD | 200 | < 1 | - | 5 | - | [2] |
| TDMAT | TiO2 | PE-ALD | 60 | 13.0 | 17.2 | - | - | [1] |
| TDMADT | TiO2 | PE-ALD | 60 | 1.7 | Not Detected | - | - | [1] |
| TDMAT | TiN | Thermal ALD | 350 | > TDEAT/TEMATi | - | > TDEAT/TEMATi | - | [3] |
| TDEAT | TiN | Thermal ALD | 350 | Lower than TDMAT | - | Lower than TDMAT | - | [3] |
| TEMATi | TiN | Thermal ALD | 425 | Comparable to TiCl4 | - | Comparable to TiCl4 | - | [3] |
| TiCl4 | TiN | PEALD | 170-180 | - | 42.8 | 21.65 | 1.55 | [4] |
Experimental Protocols
Accurate film purity analysis relies on the precise application of various characterization techniques. Below are detailed methodologies for key experiments.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Sample Preparation: Samples are introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. For depth profiling, an ion gun (typically using Ar+ ions) is used to sputter away the surface layers.
-
Instrumentation: A typical XPS system consists of a monochromatic X-ray source (e.g., Al Kα), an electron energy analyzer, and an electron detector.
-
Data Acquisition:
-
Survey Scans: A wide energy range is scanned to identify all elements present on the surface.
-
High-Resolution Scans: Narrow energy ranges corresponding to the core levels of specific elements of interest (e.g., Ti 2p, C 1s, N 1s, O 1s, Cl 2p) are scanned with high energy resolution to determine their chemical states.
-
Depth Profiling: A sequence of sputtering and data acquisition cycles is performed to analyze the elemental distribution as a function of depth. Sputtering parameters (e.g., ion beam energy, raster size) should be optimized to minimize ion-induced artifacts. For TiN films, Ar+ ion energies in the range of 0.5-3 keV are commonly used.[6]
-
-
Data Analysis: The obtained spectra are analyzed to determine the atomic concentrations of the elements and to identify their chemical bonding environments by fitting the high-resolution peaks.
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique for characterizing the crystallographic structure of materials.
-
Sample Preparation: The thin film sample is mounted on a sample holder. Care should be taken to ensure the sample surface is flat and properly aligned with the X-ray beam.
-
Instrumentation: A diffractometer equipped with an X-ray source (commonly Cu Kα), goniometer, and detector is used. For thin film analysis, grazing incidence XRD (GIXRD) is often employed to enhance the signal from the film and reduce the contribution from the substrate.
-
Data Acquisition:
-
The sample is irradiated with a monochromatic X-ray beam at a specific angle of incidence (for GIXRD, this is a small fixed angle).
-
The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays. For TiN films, typical scan ranges are from 2θ = 30° to 80° to detect the characteristic (111), (200), and (220) diffraction peaks.[7][8]
-
-
Data Analysis: The positions and intensities of the diffraction peaks in the resulting XRD pattern are used to identify the crystalline phases present in the film and to determine parameters such as lattice constants, crystallite size, and preferred orientation.
Scanning Electron Microscopy (SEM)
SEM is used to obtain high-resolution images of the surface morphology and topography of the coatings.
-
Sample Preparation: For plan-view imaging, the sample can be mounted directly onto an SEM stub using conductive tape or adhesive. For cross-sectional imaging, the sample must be carefully cleaved or prepared using focused ion beam (FIB) milling to expose a clean cross-section. A thin conductive coating (e.g., gold or carbon) may be applied to non-conductive samples to prevent charging effects.
-
Instrumentation: An SEM consists of an electron gun, a series of electromagnetic lenses to focus the electron beam, a sample stage, and various detectors (e.g., secondary electron detector for topography, backscattered electron detector for compositional contrast).
-
Data Acquisition:
-
The electron beam is scanned across the sample surface.
-
The signals generated from the interaction of the electron beam with the sample are collected by the detectors to form an image.
-
Key imaging parameters include accelerating voltage, working distance, and spot size, which should be optimized for the specific material and desired resolution.
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging of the film's internal structure, including its crystallinity, grain size, and interfaces.
-
Sample Preparation: TEM sample preparation is a meticulous process that involves thinning a small section of the sample to be electron transparent (typically <100 nm). For cross-sectional analysis of thin films, this is often achieved by mechanical polishing followed by ion milling or by using a focused ion beam (FIB) to extract and thin a lamella from a specific region of interest.[9][10][11][12]
-
Instrumentation: A TEM uses a high-energy electron beam transmitted through a very thin sample to form an image. It consists of an electron gun, condenser lenses to shape the beam, an objective lens to form the image, and projector lenses to magnify the image onto a detector (e.g., a fluorescent screen or a CCD camera).
-
Data Acquisition:
-
Bright-field and dark-field imaging can be used to visualize the microstructure.
-
Selected area electron diffraction (SAED) can be used to determine the crystal structure of specific regions.
-
High-resolution TEM (HRTEM) can provide atomic-resolution images of the crystal lattice.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the film purity analysis of TDMAT-derived coatings and the fundamental signaling pathway of the deposition process.
References
- 1. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. whz.de [whz.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Cross-section TEM sample preparation of multilayer and poorly adhering films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Step Coverage Performance of Tetrakis(dimethylamino)titanium (TDMAT)
For researchers, scientists, and drug development professionals seeking to deposit highly conformal thin films, understanding the step coverage performance of precursor materials is critical. Tetrakis(dimethylamino)titanium (TDMAT) is a widely used precursor for depositing titanium-containing films, such as titanium nitride (TiN) and titanium dioxide (TiO₂), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides an objective comparison of TDMAT's step coverage performance against key alternatives, supported by experimental data and detailed methodologies.
Executive Summary
The choice of deposition method is paramount when considering this compound (TDMAT) as a precursor for thin film deposition. In Atomic Layer Deposition (ALD) , TDMAT consistently demonstrates exceptional, near-100% step coverage, making it an ideal choice for coating complex, high-aspect-ratio structures. This is attributed to the self-limiting nature of the surface reactions inherent to the ALD process.
Conversely, when utilized in Chemical Vapor Deposition (CVD) , the step coverage of TDMAT is significantly diminished, particularly with the addition of ammonia (B1221849) (NH₃) as a co-reactant. While ammonia is crucial for improving film quality by reducing carbon impurities and enhancing electrical properties, it introduces gas-phase reactions that lead to premature precursor decomposition and non-conformal film growth. This trade-off between film quality and step coverage is a critical consideration for process development.
For applications demanding excellent conformality, ALD with TDMAT is the superior method. For processes where higher deposition rates are required and some compromise in step coverage is acceptable, CVD can be employed, but process parameters must be carefully optimized. Key alternatives to TDMAT, such as Titanium tetrachloride (TiCl₄) in ALD and Tetrakis(diethylamido)titanium (TDEAT) in CVD, offer competitive or, in some cases, superior step coverage and are also explored in this guide.
Performance Comparison: TDMAT vs. Alternatives
The step coverage of a thin film is defined as the ratio of the film thickness on the sidewall of a feature to the film thickness on the top surface. A step coverage of 100% indicates a perfectly conformal coating.
Atomic Layer Deposition (ALD)
In ALD, the sequential and self-limiting nature of the precursor and reactant pulses ensures that the film grows layer by layer, conforming precisely to the underlying topography.
| Precursor | Co-reactant | Deposition Method | Substrate Feature | Step Coverage (%) | Reference |
| TDMAT | NH₃ | MOALD | 0.4 µm wide, 0.8 µm deep contact holes (AR 2:1) | ~100 | [1] |
| TiCl₄ | NH₃ | ALD | Trenches with aspect ratio 10:1 | Excellent (100% conformality) |
Chemical Vapor Deposition (CVD)
CVD processes involve simultaneous exposure of the substrate to the precursor and reactant gases, leading to both surface and gas-phase reactions. The latter can significantly impact step coverage.
| Precursor | Co-reactant | Deposition Method | Temperature (°C) | NH₃:Precursor Ratio | Step Coverage (%) | Reference |
| TDMAT | NH₃ | APCVD | 370 | 1.1:1 | 15 | |
| TDEAT | NH₃ | APCVD | 370 | 3.5:1 | 45 | |
| TDMAT | None | LPCVD | - | - | 50-85 |
Experimental Protocols
Measurement of Step Coverage
Step coverage is typically determined using cross-sectional analysis of the deposited film on a patterned substrate with features of known dimensions (e.g., trenches or vias).
-
Sample Preparation: A patterned silicon wafer with trenches or vias of a specific aspect ratio is used as the substrate.
-
Film Deposition: The thin film is deposited using the desired precursor and deposition technique (ALD or CVD) under specific process conditions (temperature, pressure, precursor and reactant flow rates/pulse times).
-
Cross-Sectioning: The wafer is cleaved or prepared using a focused ion beam (FIB) to expose a cross-section of the coated features.
-
Imaging: A high-resolution imaging technique, most commonly a Scanning Electron Microscope (SEM), is used to visualize the cross-section.
-
Measurement: The film thickness is measured at the top surface of the feature and on the sidewall (and sometimes at the bottom) of the feature.
-
Calculation: The step coverage is calculated using the formula: Step Coverage (%) = (Sidewall Thickness / Top Surface Thickness) x 100
Deposition Processes
Atomic Layer Deposition of TiN from TDMAT and NH₃ [1]
-
Precursor: this compound (TDMAT)
-
Reactant: Ammonia (NH₃)
-
Deposition Temperature: 200 °C
-
Reactor Pressure: 2 Torr
-
ALD Cycle:
-
TDMAT pulse
-
Argon (Ar) purge
-
NH₃ pulse
-
Argon (Ar) purge
-
-
Substrate: Si wafer with 0.4 µm wide and 0.8 µm deep contact holes.
Chemical Vapor Deposition of TiN from TDMAT and NH₃
-
Precursor: this compound (TDMAT)
-
Reactant: Ammonia (NH₃)
-
Deposition Temperature: 370 °C
-
Reactor: Atmospheric Pressure CVD (APCVD) reactor
-
Carrier Gas: Nitrogen (N₂)
-
Process: Continuous flow of TDMAT and NH₃ into the reaction chamber.
Reaction Pathways and Mechanisms
The deposition chemistry of TDMAT is complex and highly dependent on the deposition method and the presence of co-reactants.
TDMAT in Atomic Layer Deposition (ALD)
The ALD of TiN from TDMAT and NH₃ proceeds through a series of self-limiting surface reactions.
References
literature review on the performance of TDMAT in semiconductor manufacturing
In the relentless pursuit of smaller and more powerful semiconductor devices, the materials used and the methods of their deposition are of paramount importance. Tetrakis(dimethylamino)titanium, commonly known as TDMAT, is a widely utilized metal-organic precursor for the deposition of titanium-based thin films, such as titanium nitride (TiN) and titanium dioxide (TiO2), which are critical in modern integrated circuits. This guide provides a comprehensive comparison of TDMAT's performance against other common precursors, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Performance Comparison of Titanium Precursors
The selection of a precursor for thin film deposition is a critical factor that influences the material properties and, consequently, the device performance. TDMAT is often chosen for its high vapor pressure and lower deposition temperatures. However, it is not without its drawbacks, including potential carbon and oxygen contamination in the deposited films. The following tables summarize the quantitative performance of TDMAT in comparison to other precursors like titanium tetrachloride (TiCl4), tetrakis(diethylamino)titanium (B1584087) (TDEAT), and tetrakis(ethylmethylamido)titanium (TEMATi).
Table 1: Performance Metrics for Titanium Nitride (TiN) Deposition by Atomic Layer Deposition (ALD)
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Resistivity (μΩ·cm) | Carbon Content (at.%) | Oxygen Content (at.%) | Reference |
| TDMAT | 200 | 0.06 (Thermal ALD) | 53,000 (Thermal ALD) | 9 | 37 | |
| TDMAT | 200 | 0.08 (PEALD) | 180 (PEALD) | < 6 (total impurities) | < 6 (total impurities) | |
| TDMAT | 200 | ~0.05 | 500 | - | - | [1] |
| TDMAT | 350 | - | 400 | High | High | [2][3] |
| TiCl4 | 425 | - | 120 (Thermal ALD) | - | - | [2] |
| TiCl4 | 350 | 0.054 (PEALD) | - | - | - | [4] |
| TDEAT | 350 | - | Lower than TDMAT | Lower than TDMAT | - | [2][5] |
| TDEAT | 275-300 | 0.1 | < 1000 | - | - | [6] |
| TEMATi | 425 | - | 220 | Low | Low | [2][3] |
Table 2: Performance Metrics for Titanium Dioxide (TiO2) Deposition by Atomic Layer Deposition (ALD)
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Reference |
| TDMAT | 180 | 0.041 | [7] |
| TDMAT | 200 | 0.038 | [7] |
| TDMAT | 220 | 0.053 (with in-situ air annealing) | [7] |
Key Performance Insights
-
Resistivity and Purity: For TiN films, a critical component for diffusion barriers and metal gates, lower resistivity is desirable. Plasma-enhanced atomic layer deposition (PEALD) using TDMAT significantly reduces resistivity compared to thermal ALD by lowering impurity concentrations. However, halogenated precursors like TiCl4 can achieve even lower resistivity, albeit with the potential for chlorine contamination which can be detrimental to device reliability. Metal-organic precursors with higher thermal stability, such as TEMATi, allow for higher deposition temperatures, which can lead to improved film crystallinity and lower resistivity compared to TDMAT.[2][3]
-
Deposition Temperature and Growth Rate: TDMAT allows for relatively low-temperature deposition, which is advantageous for temperature-sensitive substrates.[6] The growth per cycle (GPC) for TDMAT in ALD processes is generally in the range of 0.04 to 0.08 nm/cycle for both TiN and TiO2 deposition.[8][7]
-
Conformality: A significant advantage of ALD, in general, is its ability to produce highly conformal films, which is crucial for coating complex three-dimensional structures in modern semiconductor devices. TiN films deposited by ALD using TDMAT have demonstrated excellent conformality, with step coverage approaching 100%.[1]
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial. Below are summaries of the experimental protocols used in some of the key studies.
Thermal and Plasma-Enhanced ALD of TiN from TDMAT
-
Deposition System: A home-built ALD chamber with a loadlock to maintain base pressure. The chamber walls were heated to 80°C.
-
Precursors: this compound (TDMAT) and ammonia (B1221849) (NH3) or nitrogen (N2) as the reactive gas.
-
Substrate: Si(100) wafers.
-
Process Parameters (Thermal ALD):
-
Deposition Temperature: Varied to find optimal conditions.
-
Cycle: Sequential pulsing of TDMAT and NH3 separated by purge steps.
-
-
Process Parameters (PEALD):
-
Deposition Temperature: 200°C.
-
Plasma Power: 300 W.
-
Reactive Gas: NH3 plasma.
-
Cycle: TDMAT pulse, purge, NH3 plasma exposure, purge.
-
-
Characterization: Film thickness was measured by X-ray reflectometry (XRR). Resistivity was determined using a four-point probe. Film composition was analyzed by X-ray photoelectron spectroscopy (XPS).[8]
Thermal ALD of TiN using Metal-Organic Precursors and Hydrazine (B178648)
-
Deposition System: An ALD chamber connected to an in-situ Auger electron spectrometer.
-
Precursors: TDMAT, TDEAT, TEMATi, and TiCl4 as the titanium source. Anhydrous hydrazine (N2H4) was used as the nitrogen source.
-
Substrate: HF-cleaned Si(100) or degreased SiO2.
-
Process Parameters:
-
Deposition Temperatures: Optimized for each precursor (e.g., 350°C for TDMAT, 425°C for TEMATi and TiCl4).
-
Pulse and Purge Times: Optimized to ensure self-limiting growth.
-
-
Characterization: Resistivity was measured with a four-point probe. Film composition was determined by in-situ Auger electron spectroscopy. Conformality was assessed by depositing films in horizontal vias and analyzing with transmission electron microscopy (TEM) and energy-dispersive X-ray spectroscopy (EDX).[2][3][5]
Visualizing the Deposition Process
To better understand the mechanisms of film growth using TDMAT, the following diagrams illustrate the fundamental steps in the ALD process.
Caption: A typical four-step atomic layer deposition (ALD) cycle.
Caption: Simplified reaction pathway for TiN deposition using TDMAT.
Conclusion
TDMAT remains a viable and important precursor for the deposition of titanium-based thin films in semiconductor manufacturing, particularly when lower processing temperatures are required. However, for applications demanding the lowest possible resistivity and highest purity in TiN films, alternative precursors such as TEMATi or even the halogenated TiCl4 (with careful process control to manage chlorine residues) may offer superior performance. The choice between thermal ALD and PEALD also plays a significant role, with PEALD generally yielding films with better electrical properties when using TDMAT. The data and experimental insights provided in this guide aim to equip researchers and engineers with the necessary information to select the optimal precursor and deposition technique for their specific semiconductor manufacturing needs.
References
- 1. jkps.or.kr [jkps.or.kr]
- 2. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using this compound (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to TDMAT and Next-Generation Titanium Precursors for Advanced Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
The selection of a titanium precursor is a critical decision in the fabrication of high-quality titanium-based thin films, which are integral to a wide array of applications, from semiconductor devices to biocompatible coatings. Tetrakis(dimethylamido)titanium (TDMAT) has long been a workhorse for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of materials like Titanium Nitride (TiN) and Titanium Dioxide (TiO₂). However, the continuous drive for improved film properties and lower processing temperatures has spurred the development of next-generation precursors. This guide provides an objective comparison of TDMAT against prominent alternatives, supported by experimental data to inform precursor selection for your specific research and development needs.
Performance Benchmarking: A Tabular Comparison
The following table summarizes key performance metrics for TDMAT and several next-generation titanium precursors based on data from various studies. These parameters are crucial in determining the suitability of a precursor for a particular application.
| Precursor | Film Type | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Resistivity (µΩ·cm) | Film Density (g/cm³) | Key Considerations |
| TDMAT | TiN | 175 - 350 | ~0.5 - 5 | >400 | ~3.55 | Higher growth rate, but potential for higher carbon impurities at higher temperatures.[1] |
| TiO₂ | 50 - 250 | ~0.5 | - | - | Lower deposition temperatures are possible.[2][3] | |
| TDEAT | TiN | 275 - 400 | ~1 | ~300 | ~4.38 | Lower resistivity than TDMAT but requires higher deposition temperatures and has a slower growth rate.[1][4] |
| TEMATi | TiN | 425 | - | ~220 | - | Achieves the lowest resistivity among the compared metal-organic precursors due to its high thermal stability.[4] |
| TiCl₄ | TiN | 425 - 500 | ~0.022 | ~80 - 158 | ~4.9 | Produces low-resistivity films but can lead to chlorine contamination and uses a corrosive precursor.[4][5] |
| TiO₂ | 75 - 250 | ~0.5 | - | - | Provides excellent surface passivation at low temperatures.[6][7] | |
| TTIP | TiO₂ | 200 - 250 | ~0.25 | - | - | Offers good surface passivation but has a lower growth rate compared to TDMAT and TiCl₄.[6][7][8] |
Experimental Protocols: A Methodological Overview
The data presented above is derived from experiments conducted under specific conditions. While the exact parameters vary between studies, a general workflow for the Atomic Layer Deposition (ALD) of titanium-based films can be outlined.
Generic ALD Protocol for TiN and TiO₂ Film Deposition:
-
Substrate Preparation: Silicon wafers with a native oxide layer are commonly used as substrates. They are typically cleaned using standard procedures (e.g., RCA clean) to remove organic and metallic contaminants.
-
Precursor and Reactant Delivery: The titanium precursor (TDMAT, TDEAT, TEMATi, TiCl₄, or TTIP) and the co-reactant (e.g., ammonia (B1221849) (NH₃), hydrazine (B178648) (N₂H₄) for TiN; water (H₂O) or ozone (O₃) for TiO₂) are introduced into the ALD reactor in a sequential and self-limiting manner.
-
Deposition Cycle: A typical thermal ALD cycle consists of four steps: a. Pulse Precursor: The titanium precursor is pulsed into the reactor chamber, where it chemisorbs onto the substrate surface. b. Purge 1: The chamber is purged with an inert gas (e.g., N₂, Ar) to remove any unreacted precursor and byproducts. c. Pulse Co-reactant: The co-reactant is pulsed into the chamber, reacting with the adsorbed precursor layer to form a monolayer of the desired titanium compound. d. Purge 2: The chamber is again purged with an inert gas to remove unreacted co-reactant and reaction byproducts. This cycle is repeated to achieve the desired film thickness. For Plasma-Enhanced ALD (PEALD), the co-reactant pulse is often replaced or supplemented with a plasma step to provide the energy for the surface reactions, allowing for lower deposition temperatures.
-
In-situ Monitoring: Techniques like Quartz Crystal Microbalance (QCM) can be used for in-situ monitoring of the film growth rate.
-
Ex-situ Characterization: After deposition, the films are characterized using various techniques:
-
Thickness and Optical Properties: Ellipsometry.
-
Resistivity: Four-point probe measurements.
-
Composition and Impurities: X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES).
-
Crystallinity: X-ray Diffraction (XRD).
-
Density: X-ray Reflectometry (XRR).
-
Surface Morphology: Atomic Force Microscopy (AFM).
-
Visualizing the Process: ALD Workflow and Logic
To better illustrate the deposition and characterization process, the following diagrams outline the typical experimental workflow and the logical relationship between precursor choice and film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. whz.de [whz.de]
- 6. [PDF] Comparison of three titanium-precursors for atomic-layer-deposited TiO2 for passivating contacts on silicon | Semantic Scholar [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Impurity Levels in Films Derived from TDMAT Precursors
A guide for researchers on evaluating Tetrakis(dimethylamido)titanium (TDMAT) from various suppliers for thin film deposition.
Key Impurities in TDMAT-Derived Films
The primary impurities of concern in films grown using TDMAT are carbon (C) and oxygen (O). The organic ligands of the TDMAT molecule, N(CH₃)₂, are a direct source of carbon contamination. Oxygen can be introduced through residual moisture or air leaks in the deposition system, or it can be an impurity within the TDMAT precursor itself.
Studies have shown that carbon content in TiN films deposited with TDMAT alone can range from 34% to 47%.[1] The incorporation of carbon is highly dependent on the deposition temperature. For instance, in plasma-enhanced atomic layer deposition (PE-ALD) of TiO₂ films using TDMAT, high carbon (13.0 at%) and nitrogen (17.2 at%) impurities were observed at a plasma pulse of 150 ms (B15284909).[2] However, optimizing the plasma pulse to ≥200 ms can significantly reduce these impurities to around 2 at%.[2]
The use of co-reactants like ammonia (B1221849) (NH₃) is a common strategy to reduce carbon contamination. The addition of small amounts of ammonia can lower carbon levels to a C/Ti ratio of 0.1 and oxygen to an O/Ti ratio of 0.3-0.5.[3] In thermal ALD of TiN, using TDMAT with NH₃ at 200°C resulted in impurity contents of 27.5% for oxygen and 6.35% for carbon.[4] Plasma-enhanced processes generally achieve lower impurity levels, with one study reporting oxygen contamination below 5% and carbon under 1% in optimized plasma conditions.[5]
Comparative Data on Impurity Levels
The following table summarizes impurity data from various studies on films deposited using TDMAT. This data provides a baseline for researchers to compare their own results when evaluating a new TDMAT supplier.
| Film Type | Deposition Method | Co-reactant | Deposition Temp. (°C) | Carbon Content (at%) | Oxygen Content (at%) | Nitrogen Content (at%) | Reference |
| TiN | CVD | None | 400 | 34 - 47 | ~4 | - | [1] |
| TiO₂ | PE-ALD | O₂ Plasma | - | 13.0 (150ms pulse) | - | 17.2 (150ms pulse) | [2] |
| TiO₂ | PE-ALD | O₂ Plasma | - | ~2 (≥200ms pulse) | - | ~2 (≥200ms pulse) | [2] |
| TiN | CVD | NH₃ | < 400 | C/Ti = 0.1 | O/Ti = 0.3-0.5 | - | [3] |
| TiN | Thermal ALD | NH₃ | 200 | 6.35 | 27.5 | - | [4] |
| TiN | Thermal ALD | N₂H₄ | 350 | > TiCl₄ based films | > TiCl₄ based films | - | [6] |
| TiN | Plasma ALD | NH₃/N₂ | - | < 1 | 5 | - | [5] |
Experimental Protocols for Impurity Analysis
Accurate determination of impurity levels requires robust analytical techniques. The following are standard experimental methods used for characterizing films grown from TDMAT.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Sample Preparation: Films are deposited on a suitable substrate (e.g., Si wafer) and transferred to the XPS analysis chamber under vacuum if possible to minimize surface contamination from ambient air.
-
Analysis: A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
Data Interpretation: The binding energy of the photoelectrons is characteristic of each element. High-resolution scans of the C 1s, O 1s, N 1s, and Ti 2p peaks are used to determine the atomic concentrations and chemical bonding states. Depth profiling, using an ion gun (e.g., Ar⁺) to etch the surface, can be employed to determine the impurity distribution throughout the film thickness.[7]
Secondary Ion Mass Spectrometry (SIMS)
SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions.
-
Sample Preparation: Similar to XPS, films are prepared on a substrate.
-
Analysis: A primary ion beam (e.g., Cs⁺ or O₂⁺) rasters across the sample surface, causing the emission of secondary ions. A mass spectrometer separates these ions based on their mass-to-charge ratio.
-
Data Interpretation: SIMS provides elemental depth profiles with high sensitivity (ppm to ppb range). It is particularly useful for detecting trace impurities and mapping their distribution within the film.
Experimental Workflow for TDMAT Supplier Evaluation
The following diagram illustrates a typical workflow for evaluating and comparing TDMAT precursors from different suppliers.
This structured approach ensures a systematic and objective comparison of TDMAT precursors, enabling the selection of a supplier that consistently provides high-purity material for the desired application. By carefully controlling the deposition process and utilizing sensitive analytical techniques, researchers can minimize the impact of precursor impurities on the final film quality.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temperature Processes -Journal of the Semiconductor & Display Technology | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 7. X-Ray Photoelectron Spectroscopy Depth Profiling of As-Grown and Annealed Titanium Nitride Thin Films [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Tetrakis(dimethylamino)titanium (TDMAT)
This document provides detailed procedures for the safe disposal of Tetrakis(dimethylamino)titanium (TDMAT), a highly reactive and hazardous organometallic compound. Adherence to these protocols is mandatory for the safety of all laboratory personnel and to ensure environmental compliance. TDMAT is a water-reactive, corrosive, and flammable liquid that requires handling with extreme caution.[1]
Immediate Safety Preparations
Before beginning any disposal procedure, it is crucial to establish a safe working environment and have the correct personal protective equipment (PPE) and engineering controls in place.
1.1 Engineering Controls:
-
Fume Hood: All handling and disposal steps must be performed inside a certified chemical fume hood to control exposure to hazardous vapors.[2][3]
-
Inert Atmosphere: When handling the neat compound before dilution or reaction, use an inert atmosphere (e.g., a glovebox or Schlenk line with nitrogen or argon) to prevent contact with air and moisture.[4][5]
-
Safety Equipment: An emergency shower and eyewash station must be immediately accessible.[2]
-
Ignition Sources: Ensure the work area is free of all heat, sparks, open flames, and other ignition sources.[5] Use only non-sparking tools and explosion-proof equipment.[5] All equipment must be properly grounded and bonded to prevent static discharge.[5]
1.2 Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][6] Do not wear contact lenses.[2]
-
Hand Protection: Use rubber, neoprene, or nitrile gloves.[2] Inspect gloves for integrity before use.[6]
-
Body Protection: Wear a flame-retardant lab coat over personal clothing.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, an air-supplied or combination organic vapor/amine gas respirator may be required.[2]
Hazard and Property Summary
The following table summarizes the critical hazard information for this compound.
| Property | Data | Reference(s) |
| Chemical Formula | C₈H₂₄N₄Ti | [7] |
| Molar Mass | 224.17 g/mol | |
| Appearance | Yellow liquid or crystalline powder | [7][8] |
| Primary Hazards | Highly flammable liquid and vapor.[4] In contact with water, releases flammable gases which may ignite spontaneously.[4] Causes severe skin burns and eye damage.[4] | [4] |
| Incompatibilities | Water, air, alcohol, protic solvents, oxidizers, acids, strong bases, halogens, aldehydes, ketones.[1] | [1] |
| Hazardous Decomposition | Reacts violently with water to produce titanium dioxide (TiO₂) and flammable, irritating dimethylamine (B145610) (HNMe₂).[1][7] Thermal decomposition may produce oxides of carbon, nitrogen, and titanium.[1] | [1][7] |
Primary Disposal Protocol: Controlled Hydrolysis
The recommended method for disposing of TDMAT waste is through controlled hydrolysis, which converts it into less reactive components. This procedure must be performed with extreme care in a chemical fume hood.
3.1 Experimental Methodology:
-
Preparation:
-
Place a three-neck round-bottom flask, equipped with a mechanical stirrer and an addition funnel, inside a cooling bath (e.g., ice/water).
-
Ensure the flask is appropriately sized to be no more than one-third full at the end of the procedure.
-
Place a large volume of water (at least 10-fold molar excess relative to the TDMAT) into the flask.
-
-
Dilution (Optional but Recommended for larger quantities):
-
For quantities greater than a few grams, it is safer to first dilute the TDMAT in an inert, high-boiling, non-reactive solvent like toluene (B28343) or THF. This helps to better control the reaction rate and dissipate heat.
-
-
Controlled Addition:
-
Begin stirring the water in the flask.
-
Slowly and carefully add the TDMAT (or the diluted TDMAT solution) dropwise from the addition funnel into the stirring water. Never add water to TDMAT , as this can cause a violent, uncontrolled reaction.[5][6]
-
The reaction is exothermic; maintain the temperature of the flask below 25°C by adding more ice to the bath as needed.
-
The ultimate products of the hydrolysis are titanium dioxide (a white solid) and dimethylamine, which will be dissolved in the water.[7]
-
-
Neutralization and Workup:
-
Once the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
The resulting mixture will contain a solid (TiO₂) and an aqueous layer containing dimethylamine.[2]
-
Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the aqueous layer to neutralize the basic dimethylamine.[2] Monitor the pH with litmus (B1172312) paper or a pH meter until it is neutral (pH ~7).
-
-
Final Waste Segregation:
-
Separate the solid titanium dioxide from the liquid by filtration. The solid can be disposed of as solid chemical waste.
-
The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, but always follow local regulations.[3]
-
If an organic solvent was used for dilution, separate the organic layer and dispose of it as halogen-free organic solvent waste.[2]
-
Alternative Disposal: Inert Absorbent
For small spills or residual amounts of TDMAT, absorption onto an inert material is a viable option.
4.1 Protocol:
-
Cover the small spill or residue with an inert absorbent material such as vermiculite, clay, or dry sand.[2][4]
-
Do not use paper towels or other combustible materials.[9]
-
Carefully transfer the absorbent mixture into a suitable, labeled container for hazardous solid waste.
-
The container should be sealed and stored in a well-ventilated area away from moisture and ignition sources until it can be collected by waste management professionals.[10]
TDMAT Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of TDMAT.
Caption: Logical workflow for the safe disposal of TDMAT waste.
References
- 1. lamp.umd.edu [lamp.umd.edu]
- 2. gelest.com [gelest.com]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ereztech.com [ereztech.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 8. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
- 9. pnnl.gov [pnnl.gov]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
Personal protective equipment for handling Tetrakis(dimethylamino)titanium
Immediate Safety and Logistical Information for Laboratory Personnel
Tetrakis(dimethylamino)titanium (TDMAT) is a highly reactive and hazardous organometallic compound requiring stringent safety protocols. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal. Adherence to these guidelines is critical to mitigate risks of personal injury and property damage.
Hazard Identification and Immediate Precautions
TDMAT presents multiple significant hazards that demand careful management. It is a highly flammable liquid and vapor that reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][2] The substance is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3] It is also air-sensitive.[3]
Key Hazards Summary:
| Hazard Classification | Description | Citations |
| Flammability | Highly flammable liquid and vapor. Flash point: -3°C. | [2][3] |
| Water Reactivity | Reacts violently and potentially explosively with water, steam, or moisture, releasing flammable gases. | [1][2][3] |
| Corrosivity | Causes severe skin, eye, and respiratory tract burns. | [2][3] |
| Air Sensitivity | Reacts with air. | [3] |
| Toxicity | Harmful if inhaled or swallowed. | [2][4] |
In case of exposure, immediate first aid is crucial. For eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] If inhaled, move to fresh air and seek medical aid.[3] If ingested, do not induce vomiting and get immediate medical help.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling TDMAT. The following table outlines the required equipment.
Required Personal Protective Equipment:
| Body Part | Equipment | Specifications | Citations |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Must be worn together to provide full protection. | [3][5][6] |
| Skin | Gloves | Neoprene or nitrile rubber gloves are recommended. Inspect before each use. | [5][7] |
| Protective Clothing | Flame-retardant and antistatic lab coat or coveralls. | [8][9] | |
| Respiratory | Respirator | A NIOSH/MSHA approved respirator with appropriate cartridges (e.g., combination organic vapor/amine gas) is necessary when working outside of a fume hood or if exposure limits may be exceeded. | [5][7][10] |
Figure 1. PPE workflow for TDMAT handling.
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving TDMAT must be performed under an inert atmosphere (e.g., nitrogen or argon) inside a certified chemical fume hood.[3][8][11] An eyewash station and safety shower must be readily accessible.[3]
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including spark-proof tools, grounding and bonding straps, and inert gas lines.[3][5]
-
Prepare a quenching solution (e.g., isopropanol) and a spill kit containing inert absorbent material (e.g., vermiculite (B1170534), sand).[3][7] Do NOT use water.[3]
-
Don all required PPE as specified in the section above.
Step 2: Inert Atmosphere Operations
-
Purge all glassware and transfer lines with a dry, inert gas to remove air and moisture.
-
Ground and bond the TDMAT container and receiving vessel to prevent static electricity discharge.[3][5]
-
Using a cannula or syringe technique under positive inert gas pressure, carefully transfer the required amount of TDMAT.
-
Once the transfer is complete, ensure the primary container is tightly sealed under an inert atmosphere.
Step 3: Post-Handling
-
Clean any residual TDMAT from transfer lines or syringes by rinsing with an appropriate anhydrous solvent (e.g., heptane, toluene) under an inert atmosphere. The rinsate should be treated as hazardous waste.
-
Decontaminate work surfaces thoroughly.
-
Properly remove and dispose of PPE. Wash hands and forearms thoroughly.
Figure 2. TDMAT handling workflow.
Disposal Plan: Step-by-Step Waste Management
All waste contaminated with TDMAT is considered hazardous. Segregate and label all waste streams appropriately.
Step 1: Quenching Excess Reagent
-
This procedure must be performed in a chemical fume hood.
-
Slowly add the excess TDMAT to a stirred, cooled (ice bath) flask containing an anhydrous protonic solvent like isopropanol. The reaction can be vigorous.
-
Once the initial reaction subsides, slowly add a more reactive alcohol like methanol, followed by a cautious addition of water to ensure complete hydrolysis.
-
The resulting solution, containing dimethylamine (B145610) and titanium oxides, should be neutralized.[7]
Step 2: Contaminated Materials
-
Solid waste such as gloves, paper towels, and absorbent materials from spills should be collected in a designated, sealed container.[12]
-
Do not mix with other waste streams.
-
If possible, rinse contaminated labware with a small amount of alcohol (like isopropanol) in a fume hood before washing. This rinsate must be treated as hazardous waste.
Step 3: Final Disposal
-
All TDMAT-related waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Clearly label the waste container with "Hazardous Waste: this compound (Quenched)" and list all contents.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Remove all sources of ignition.[3]
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and cover the spill with an inert absorbent material like vermiculite or sand.[3]
-
Use spark-proof tools to collect the material into a sealable container.[3]
-
Do not use water or combustible materials to clean the spill.[3]
Fire:
-
If a fire occurs, evacuate the area and activate the fire alarm.
-
Use a dry chemical powder, carbon dioxide, or sand to extinguish the fire.[2] DO NOT USE WATER. [2]
-
If the fire is large or cannot be controlled, evacuate and call emergency services.
References
- 1. fishersci.com [fishersci.com]
- 2. ereztech.com [ereztech.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]
- 5. gelest.com [gelest.com]
- 6. umass.edu [umass.edu]
- 7. gelest.com [gelest.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. lamp.umd.edu [lamp.umd.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
